molecular formula C11H8ClNO2 B1347673 2-Chloro-6-methylquinoline-3-carboxylic acid CAS No. 123638-00-6

2-Chloro-6-methylquinoline-3-carboxylic acid

Cat. No.: B1347673
CAS No.: 123638-00-6
M. Wt: 221.64 g/mol
InChI Key: DBGAUWPEPWBXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methylquinoline-3-carboxylic acid is a multifunctional chemical building block prized in organic synthesis and drug discovery. The quinoline core is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. This compound is particularly valuable as a precursor for synthesizing diverse fused heterocyclic systems, such as pyrimidoquinolines, which are of significant interest for their anticancer, antibacterial, antimalarial, and antioxidant properties . The presence of both a carboxylic acid and a chloro group on the quinoline ring allows for parallel derivatization, enabling the construction of complex molecular architectures, including potential ligands for luminescent lanthanide complexes . Its structural analogs are frequently employed in the development of anti-tuberculosis agents, highlighting the relevance of this chemical scaffold in addressing drug-resistant bacterial infections . As a key intermediate, it can be utilized in Vilsmeier-Haack formulations and other cyclization reactions to generate compound libraries for high-throughput screening in pharmaceutical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-6-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGAUWPEPWBXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways leading to 2-chloro-6-methylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The document is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the underlying chemical principles and the rationale behind the methodological choices.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmacologically active compounds.[1] Their applications span a wide range of therapeutic areas, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2] The specific substitution pattern on the quinoline ring dictates the molecule's biological activity. This compound, with its strategically placed reactive chloro, electron-donating methyl, and versatile carboxylic acid groups, serves as a crucial building block for the synthesis of more complex and potent molecules.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials.

G This compound This compound 2-Hydroxy-6-methylquinoline-3-carboxylic acid 2-Hydroxy-6-methylquinoline-3-carboxylic acid This compound->2-Hydroxy-6-methylquinoline-3-carboxylic acid Chlorination 2-Chloro-6-methylquinoline-3-carbaldehyde 2-Chloro-6-methylquinoline-3-carbaldehyde This compound->2-Chloro-6-methylquinoline-3-carbaldehyde Oxidation p-Toluidine p-Toluidine 2-Hydroxy-6-methylquinoline-3-carboxylic acid->p-Toluidine Gould-Jacobs Reaction Diethyl ethoxymethylenemalonate (EMME) Diethyl ethoxymethylenemalonate (EMME) 2-Hydroxy-6-methylquinoline-3-carboxylic acid->Diethyl ethoxymethylenemalonate (EMME) Gould-Jacobs Reaction N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent 2-Chloro-6-methylquinoline-3-carbaldehyde->N-(4-methylphenyl)acetamide Vilsmeier-Haack Reaction 2-Chloro-6-methylquinoline-3-carbaldehyde->Vilsmeier-Haack Reagent Vilsmeier-Haack Reaction

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary synthetic strategies:

  • Route A: The Gould-Jacobs Annulation followed by Chlorination. This classic approach involves the construction of the 4-hydroxyquinoline ring system from an aniline derivative, followed by the conversion of the hydroxyl group to a chloro group.

  • Route B: The Vilsmeier-Haack Cyclization and Subsequent Oxidation. This route builds the 2-chloroquinoline core directly and then modifies the 3-position substituent to the desired carboxylic acid.

Synthetic Pathway I: The Gould-Jacobs Reaction Approach

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines.[3][4] It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[3]

Step 1: Synthesis of Diethyl 2-((4-methylphenyl)amino)methylenemalonate

The synthesis begins with the condensation of p-toluidine with diethyl ethoxymethylenemalonate (EMME). This reaction is typically carried out under neat conditions or in a solvent like ethanol.

Experimental Protocol:

  • In a round-bottom flask, combine equimolar amounts of p-toluidine and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid is recrystallized from ethanol to yield diethyl 2-((4-methylphenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

The intermediate from Step 1 undergoes thermal cyclization to form the quinoline ring. This step often requires high temperatures and a high-boiling point solvent like diphenyl ether or Dowtherm A.[5]

G cluster_0 Gould-Jacobs Reaction Pathway p-Toluidine + EMME p-Toluidine + EMME Intermediate A Intermediate A p-Toluidine + EMME->Intermediate A Condensation Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Intermediate A->Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate Thermal Cyclization 4-Hydroxy-6-methylquinoline-3-carboxylic acid 4-Hydroxy-6-methylquinoline-3-carboxylic acid Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate->4-Hydroxy-6-methylquinoline-3-carboxylic acid Hydrolysis This compound This compound 4-Hydroxy-6-methylquinoline-3-carboxylic acid->this compound Chlorination

Caption: Workflow for the Gould-Jacobs synthesis route.

Experimental Protocol:

  • The diethyl 2-((4-methylphenyl)amino)methylenemalonate is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to approximately 250 °C for 30-60 minutes.[4]

  • After cooling, the reaction mixture is diluted with a solvent like hexane to precipitate the product.

  • The solid is collected by filtration and washed to yield ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Step 3: Hydrolysis to 4-Hydroxy-6-methylquinoline-3-carboxylic acid

The ester is then hydrolyzed to the corresponding carboxylic acid, which is often a necessary precursor for the final chlorination step.

Experimental Protocol:

  • The ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is suspended in an aqueous solution of sodium hydroxide (e.g., 10%).

  • The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • The solution is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The precipitated 4-hydroxy-6-methylquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Chlorination to this compound

The final step in this pathway is the conversion of the 2-hydroxy (or its tautomeric 4-oxo form) group to a chloro group. This is a critical transformation, and common chlorinating agents include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[6][7]

Experimental Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases corrosive fumes.

  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid is carefully added to an excess of phosphorus oxychloride.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • The mixture is heated to reflux for several hours.

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield this compound.

StepReactantsReagents/ConditionsProduct
1p-Toluidine, Diethyl ethoxymethylenemalonateNeat, 100-110 °CDiethyl 2-((4-methylphenyl)amino)methylenemalonate
2Diethyl 2-((4-methylphenyl)amino)methylenemalonateDiphenyl ether, ~250 °CEthyl 4-hydroxy-6-methylquinoline-3-carboxylate
3Ethyl 4-hydroxy-6-methylquinoline-3-carboxylateNaOH (aq), Reflux; then HCl4-Hydroxy-6-methylquinoline-3-carboxylic acid
44-Hydroxy-6-methylquinoline-3-carboxylic acidPOCl₃, RefluxThis compound

Synthetic Pathway II: The Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction provides an elegant and efficient route to 2-chloro-3-formylquinolines from N-arylacetamides.[8] This pathway offers the advantage of directly installing the chloro group at the 2-position.

Step 1: Synthesis of N-(4-methylphenyl)acetamide

This is a straightforward acylation of p-toluidine.

Experimental Protocol:

  • p-Toluidine is dissolved in a suitable solvent (e.g., dichloromethane or water).

  • Acetic anhydride is added dropwise with stirring, often in the presence of a base like sodium acetate if performed in water.

  • The reaction is typically exothermic and may require cooling.

  • After stirring for a period, the product precipitates and is collected by filtration, washed, and dried.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride and dimethylformamide, acts as both a cyclizing and chlorinating agent.[9][10]

G cluster_1 Vilsmeier-Haack Reaction Pathway p-Toluidine p-Toluidine N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide p-Toluidine->N-(4-methylphenyl)acetamide Acetylation 2-Chloro-6-methylquinoline-3-carbaldehyde 2-Chloro-6-methylquinoline-3-carbaldehyde N-(4-methylphenyl)acetamide->2-Chloro-6-methylquinoline-3-carbaldehyde Vilsmeier-Haack Reaction This compound This compound 2-Chloro-6-methylquinoline-3-carbaldehyde->this compound Oxidation

Caption: Workflow for the Vilsmeier-Haack synthesis route.

Experimental Protocol:

  • Caution: This reaction is highly exothermic and should be performed with extreme care in a fume hood.

  • Dimethylformamide (DMF) is cooled in an ice bath.

  • Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

  • N-(4-methylphenyl)acetamide is then added portion-wise to the reagent mixture.

  • The reaction mixture is then heated, typically to around 80-90 °C, for several hours.

  • After completion, the reaction mixture is cooled and cautiously poured onto crushed ice.

  • The solution is neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • The precipitated 2-chloro-6-methylquinoline-3-carbaldehyde is collected by filtration, washed with water, and can be purified by recrystallization.

Step 3: Oxidation to this compound

The final step involves the oxidation of the aldehyde group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN).[11]

Experimental Protocol (using KMnO₄):

  • 2-Chloro-6-methylquinoline-3-carbaldehyde is dissolved in a suitable solvent like acetone or a mixture of acetone and water.

  • A solution of potassium permanganate is added dropwise to the stirred solution at room temperature or with gentle heating.

  • The reaction is monitored by the disappearance of the purple color of the permanganate and by TLC.

  • Upon completion, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is concentrated, and the pH is adjusted with an acid to precipitate the carboxylic acid.

  • The product is collected by filtration, washed, and dried to yield this compound.

StepReactantsReagents/ConditionsProduct
1p-ToluidineAcetic anhydrideN-(4-methylphenyl)acetamide
2N-(4-methylphenyl)acetamidePOCl₃, DMF (Vilsmeier Reagent), 80-90 °C2-Chloro-6-methylquinoline-3-carbaldehyde
32-Chloro-6-methylquinoline-3-carbaldehydeKMnO₄, Acetone/WaterThis compound

Conclusion and Outlook

Both the Gould-Jacobs and the Vilsmeier-Haack routes offer viable pathways for the synthesis of this compound. The choice of a particular route may depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The Gould-Jacobs pathway is a more traditional method, while the Vilsmeier-Haack reaction provides a more direct entry to the 2-chloroquinoline core. Further optimization of reaction conditions and purification techniques can lead to improved yields and purity of the final product, facilitating its use in the development of novel therapeutic agents and advanced materials.

References

  • Maddila, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 52B(8), 1077-1083.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Quinoline. Retrieved from [Link]

  • Slideshare. (2018). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Patil, S. A., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • S. S. Shinde, et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(23), 5539.
  • Khan, I., & I. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21375.
  • Patil, S. A., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • R. G. Gould, W. A. Jacobs. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2016). Molecules, 21(11), 1547.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar.
  • Slideshare. (2019). Doebner-Miller reaction and applications. Retrieved from [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(11), 185-188.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 1-5.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). The Journal of Organic Chemistry, 71(14), 5349-5352.
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2013).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8023-8051.
  • CN101914069A - Novel chlorination technique of 6- chlorine-2-hydroxy quinoxaline. (n.d.).
  • 2-Methyl-5-chloromethyl-8-hydroxyquinoline. (2001). MDPI.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.
  • US3567732A - Process for the preparation of chlorinated quinolines. (n.d.).
  • 8-Chloro-2-hydroxyquinoline 97 23981-25-1. (n.d.). Sigma-Aldrich.
  • Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 2-Chloroquinoline-3-carboxylic acid. (2005). Acta Crystallographica Section E: Structure Reports Online, 61(Pt 5), o1328–o1329.
  • US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.).
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2016).
  • 2-chloro-6-methoxyquinoline-3-carboxylic acid synthesis. (n.d.). Sigma-Aldrich.
  • Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (2020). The Royal Society of Chemistry.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8023-8051.
  • 6-Chloro-2-methylquinoline-3-carboxylic acid. (n.d.). Sigma-Aldrich.
  • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. (n.d.).
  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2020). Technical Disclosure Commons.
  • US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids. (n.d.).
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Their versatile nature allows for substitution at various positions, leading to a rich chemical diversity that can be exploited to fine-tune pharmacological properties. Among these, 2-Chloro-6-methylquinoline-3-carboxylic acid stands out as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory, antibacterial, and anticancer agents. The presence of a carboxylic acid group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 6-position provides multiple points for chemical modification and interaction with biological targets.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. By understanding these fundamental characteristics, researchers can better design synthetic routes, predict biological behavior, and develop robust analytical methods for this important compound.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount for interpreting its chemical behavior and properties.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 123638-00-6[1]
Molecular Formula C₁₁H₈ClNO₂[1]
Molecular Weight 221.64 g/mol [2]
Canonical SMILES O=C(O)c1c(Cl)nc2cc(C)ccc2c1
InChI Key Not readily available

Predicted and Known Physicochemical Properties

Direct experimental data for many physicochemical properties of this compound are not extensively reported in readily available literature. Therefore, some properties are predicted based on computational models and comparison with closely related analogs.

Table 2: Key Physicochemical Properties

PropertyValue/PredictionRemarks and Comparative Insights
Physical State SolidExpected to be a crystalline solid at room temperature, similar to other quinoline carboxylic acids.
Melting Point Not experimentally determined in searched literature.For comparison, 2-Methoxy-6-methylquinoline-3-carboxylic acid has a melting point of 182 °C[3]. The chloro-substituted analog is expected to have a different, likely higher, melting point due to the influence of the halogen on crystal packing.
Boiling Point 377.3±37.0 °C (Predicted)[1]This is a computationally predicted value and should be treated with caution. High boiling point is expected due to the presence of the carboxylic acid group and the rigid quinoline core.
Solubility Insoluble in water; Soluble in organic solvents.The carboxylic acid group provides some polarity, but the large, nonpolar quinoline ring system dominates, leading to poor aqueous solubility. It is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols.
pKa Not experimentally determined in searched literature.The acidity of the carboxylic acid will be influenced by the electron-withdrawing effects of the quinoline ring and the chlorine atom. For comparison, the pKa of quinoline-3-carboxylic acid is approximately 4.8. The presence of the electron-withdrawing chlorine atom at the 2-position is expected to lower the pKa, making it a stronger acid.

Spectroscopic Profile: A Guide to Structural Elucidation

Spectroscopic techniques are indispensable for the confirmation of the structure and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on the known properties of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and carboxylic acid groups. The acidic proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The methyl group protons will appear as a singlet in the aliphatic region (around 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm. The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon will be observed in the aliphatic region (around 20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 3300-2500 (broad)Very broad band due to hydrogen bonding.
C-H (Aromatic) 3100-3000Stretching vibrations of C-H bonds on the quinoline ring.
C=O (Carboxylic Acid) 1710-1680Carbonyl stretch, typically strong.
C=C and C=N (Aromatic) 1600-1450Multiple bands corresponding to the quinoline ring system.
C-Cl 800-600Carbon-chlorine stretching vibration.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The spectrum is expected to show multiple absorption bands characteristic of the π-π* transitions of the aromatic system. The presence of substituents will cause shifts in the absorption maxima.

Experimental Protocols for Physicochemical Characterization

To obtain reliable experimental data, standardized protocols should be followed.

Workflow for Physicochemical Profiling

Physicochemical_Profiling_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Property Determination Synthesis Synthesis of 2-Chloro-6-methylquinoline- 3-carboxylic acid Purification Purification by Recrystallization/Chromatography Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC for Purity Purification->HPLC MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Measurement (Potentiometric Titration) Purification->pKa UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR

Figure 2: A generalized experimental workflow for the synthesis and physicochemical characterization of this compound.

Melting Point Determination
  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range over which the sample melts is recorded.

Causality Behind Experimental Choice: The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) suggests a high degree of purity.

Solubility Assessment
  • Procedure:

    • To a series of vials, add a small, known amount of the compound (e.g., 1-5 mg).

    • Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, chloroform, hexane).

    • Vortex or sonicate the vials for a set period.

    • Visually inspect for dissolution. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined by a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Causality Behind Experimental Choice: Understanding solubility is critical for formulation development, reaction condition selection, and predicting bioavailability.

pKa Determination by Potentiometric Titration
  • Apparatus: pH meter, burette, stirrer.

  • Procedure:

    • A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-ethanol).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choice: The pKa value is essential for predicting the ionization state of the molecule at different pH values, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups:

  • 2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols) at this position, making it a versatile handle for synthetic modifications.

  • 3-Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Stability: The quinoline ring system is generally stable. However, like many organic molecules, it may be sensitive to strong oxidizing agents and high temperatures over prolonged periods. Storage in a cool, dry, and dark place is recommended to prevent degradation.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry. While a comprehensive set of experimentally determined physicochemical data is not yet widely available in the public domain, its properties can be reasonably predicted based on its structure and comparison with related compounds. This guide provides a framework for understanding and experimentally determining these crucial parameters. Further research to fully characterize this compound and its derivatives will undoubtedly contribute to the development of new and improved therapeutic agents. The synthetic versatility offered by its functional groups ensures its continued relevance in the quest for novel drug candidates.

References

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6523. Retrieved from [Link]

  • NCBI. (n.d.). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

2-Chloro-6-methylquinoline-3-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methylquinoline-3-carboxylic acid: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern drug discovery and materials science. The quinoline scaffold is central to numerous pharmacologically active agents, and this particular derivative offers versatile functional handles for synthetic elaboration.[1][2] This document details the compound's core identification, including its definitive CAS number, and presents a thorough examination of its structural and physicochemical properties. We provide field-proven, step-by-step protocols for its synthesis and its comprehensive analytical characterization by spectroscopic and chromatographic methods. The causality behind experimental choices is explained, ensuring that each protocol functions as a self-validating system. This guide is intended for researchers, chemists, and drug development professionals who require a reliable, in-depth understanding of this important chemical intermediate.

Core Identification and Physicochemical Properties

This compound is a substituted quinoline derivative featuring a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position. These functional groups provide distinct reactive sites, making it a valuable intermediate for constructing more complex molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Core Identification and Physicochemical Properties

IdentifierValueSource
Chemical Name This compoundEchemi[3]
CAS Number 123638-00-6 Echemi[3]
Molecular Formula C₁₁H₈ClNO₂Echemi[3]
Molecular Weight 221.64 g/mol CookeChem[4]
InChI Key BXNOWQXNZZNEJV-UHFFFAOYSA-NSigma-Aldrich[5]
Appearance Solid (Typical)Sigma-Aldrich[5]

Synthesis Pathway and Experimental Protocol

The synthesis of 2-chloro-quinoline derivatives often proceeds from acetanilide precursors via a Vilsmeier-Haack reaction to form the corresponding 2-chloro-3-formylquinoline, followed by oxidation of the aldehyde to a carboxylic acid.[1][6] This approach provides a reliable and scalable route to the target compound.

Causality in Synthetic Design

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic rings, such as acetanilides, to produce quinolines. Using a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) system generates the Vilsmeier reagent in situ, which acts as the formylating agent. The subsequent reaction with an acetanilide derivative leads directly to the 2-chloro-3-formylquinoline scaffold. The choice of an oxidizing agent for the aldehyde-to-carboxylic acid conversion is critical. Mild oxidants are preferred to avoid unwanted side reactions on the electron-rich quinoline ring.

Synthesis Workflow Diagram

cluster_0 Part 1: Vilsmeier-Haack Cyclization cluster_1 Part 2: Oxidation p_acetanisidide p-Methylacetanilide vilsmeier Vilsmeier Reagent (POCl₃, DMF) p_acetanisidide->vilsmeier Reaction intermediate 2-Chloro-6-methylquinoline-3-carboxaldehyde (CAS: 73568-27-1) vilsmeier->intermediate Formylation & Cyclization oxidant Oxidizing Agent (e.g., KMnO₄ or H₂O₂) intermediate->oxidant Reaction product This compound (CAS: 123638-00-6) oxidant->product Oxidation

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.

Part 1: Synthesis of 2-Chloro-6-methylquinoline-3-carboxaldehyde (Intermediate) [6][7]

  • Reagent Preparation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 4.5 molar equivalents) to the cooled DMF while stirring. Maintain the temperature below 10 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Add p-methylacetanilide (1 molar equivalent) portion-wise to the Vilsmeier reagent.

  • Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.

  • Isolation: The solid precipitate, 2-Chloro-6-methylquinoline-3-carboxaldehyde, is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Part 2: Oxidation to this compound

  • Dissolution: Suspend the intermediate aldehyde (1 molar equivalent) in a mixture of acetone and water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2 molar equivalents) in water. The reaction is exothermic; maintain the temperature at 25-30 °C.

  • Monitoring: Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating reaction completion.

  • Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Acidify the clear filtrate with dilute hydrochloric acid (HCl) to a pH of 2-3.

  • Isolation: The white precipitate of this compound is collected by filtration, washed thoroughly with water to remove inorganic salts, and dried under vacuum.

Comprehensive Identification and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Spectroscopic Characterization

3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The specific chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxyl groups. The methyl group (at C6) protons would appear as a singlet around δ 2.4-2.5 ppm. The aromatic protons would appear in the δ 7.5-8.5 ppm range. The carboxylic acid proton is typically a broad singlet at δ > 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm), the carbons attached to chlorine (C2) and nitrogen (C9, C10a), and the methyl carbon (δ ~20-25 ppm).

3.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups. The spectrum of a carboxylic acid is highly characteristic.

  • O-H Stretch: A very broad absorption band is expected from 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[8][9]

  • C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[8][10]

  • C-O Stretch & O-H Bend: Bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions correspond to C-O stretching and O-H bending vibrations.[8]

  • Aromatic C-H & C=C/C=N Stretches: Absorptions above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region confirm the aromatic quinoline core.

3.1.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of 221.64 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a definitive confirmation.

Table 2: Summary of Expected Spectroscopic Data

TechniqueFeatureExpected Range/ValueRationale
¹H NMR -COOH> 10 ppm (broad s)Deshielded acidic proton
Aromatic -CH7.5 - 8.5 ppm (m)Aromatic ring protons
-CH₃~2.5 ppm (s)Methyl group on aromatic ring
IR O-H stretch3300 - 2500 cm⁻¹ (broad)Carboxylic acid H-bonding[8][9]
C=O stretch1760 - 1690 cm⁻¹ (strong)Carboxylic acid carbonyl[8][11]
MS (EI) [M]⁺ / [M+2]⁺m/z 221 / 223Molecular ion with ³⁵Cl/³⁷Cl isotope pattern
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound.

HPLC Workflow Diagram

prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (e.g., 10 µL) prep->inject separation HPLC Separation Column: C18 Reverse-Phase Mobile Phase: ACN/Buffer inject->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Integration, % Purity) detection->analysis

Caption: Typical analytical workflow for HPLC purity assessment.

Step-by-Step HPLC Protocol

This method is based on established procedures for related quinoline derivatives and serves as a robust starting point for validation.[12]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar stationary phase is ideal for retaining the moderately polar quinoline compound.

  • Mobile Phase: An isocratic mixture of acetonitrile (ACN) and 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. The acidic pH ensures the carboxylic acid is protonated, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm, where the quinoline chromophore exhibits strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Structural Analysis via X-ray Crystallography

Safety and Handling

As with any chlorinated organic acid, proper handling is essential. The compound should be treated as a potential irritant.

Table 3: Hazard Identification and Safe Handling

CategoryInformationSource
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Fisher Scientific, TCI Chemicals[16][17][18]
Pictograms GHS07 (Exclamation Mark)TCI Chemicals[16]
Signal Word WarningTCI Chemicals[16]
Prevention Wash hands and exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.Fisher Scientific, TCI Chemicals[16][17][18]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.Fisher Scientific, TCI Chemicals[16][17]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.Fisher Scientific, TCI Chemicals[16][17]
Storage Keep container tightly closed. Store in a cool, dark, and well-ventilated place. Store away from incompatible materials such as oxidizing agents.TCI Chemicals[16]

Conclusion

This compound (CAS No. 123638-00-6) is a valuable and versatile chemical intermediate. Its synthesis is reliably achieved through established methods like the Vilsmeier-Haack reaction followed by oxidation. This guide has provided a robust framework for its unambiguous identification and purity assessment through a combination of NMR, IR, and MS for structural confirmation, and HPLC for quantitative purity analysis. The detailed protocols and mechanistic insights are designed to empower researchers in pharmaceutical and chemical sciences to confidently synthesize, validate, and utilize this compound in their research and development endeavors.

References

  • Benchchem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid.
  • Echemi. (n.d.). 2-CHLORO-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID.
  • Ovid. (n.d.). Crystal structure of quinoline-2-carboxylic acid... : Journal of Chemical Crystallography.
  • Request PDF. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde 96 73568-27-1.
  • PubMed. (1998). Quinoline-4-carboxylic Acid.
  • Benchchem. (n.d.). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
  • Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • Royal Society of Chemistry. (2018).
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • CookeChem. (n.d.). 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID , 0.97 , 50503-75-8.
  • ResearchGate. (n.d.). (PDF) 2-Chloroquinoline-3-carboxylic acid.
  • NIH. (n.d.). 2-Chloroquinoline-3-carboxylic acid. PMC.
  • Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2025, October 31). Safety Data Sheet.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations.
  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes.
  • Santa Cruz Biotechnology. (n.d.). 2-chloro-6-methoxyquinoline-3-carboxylic acid.
  • NIH. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. PMC.
  • ResearchGate. (2009). (PDF) 2-Chloro-6-methoxyquinoline-3-carbaldehyde.
  • De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC.
  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
  • ResearchGate. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • Sigma-Aldrich. (n.d.). 6-Chloro-2-methylquinoline-3-carboxylic acid.
  • Chemistry LibreTexts. (2024, July 30). 21.11: Spectroscopy of Carboxylic Acid Derivatives.
  • Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids.
  • BLD Pharm. (n.d.). 73568-25-9|2-Chloroquinoline-3-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 2-chloro-6-methoxyquinoline-3-carboxylic acid synthesis.
  • PubChem. (n.d.). 6-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 14241492.

Sources

An In-depth Technical Guide to Determining the Solubility of 2-Chloro-6-methylquinoline-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, solubility stands out as a cornerstone for successful formulation and delivery. Low aqueous solubility can lead to poor absorption and erratic bioavailability, diminishing the therapeutic potential of an otherwise potent molecule.[1][2] Conversely, understanding the solubility of a compound like 2-chloro-6-methylquinoline-3-carboxylic acid in organic solvents is paramount for a multitude of reasons:

  • Crystallization and Purification: Selecting an appropriate solvent system is fundamental for obtaining a crystalline solid with the desired purity and morphology.

  • Formulation Development: The development of various dosage forms, including oral solutions, injectables, and topical preparations, often necessitates the use of co-solvents to enhance the solubility of the API.

  • Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques rely on the complete dissolution of the analyte in a suitable mobile phase.

  • Early-Stage Drug Discovery: In the initial phases of discovery, solubility data helps in the selection and optimization of lead compounds with favorable pharmacokinetic profiles.[1]

This guide will provide the theoretical underpinnings and a practical, step-by-step protocol to empower researchers to systematically determine the solubility of this compound in a range of relevant organic solvents.

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more rigorous explanation lies in the thermodynamics of the dissolution process, which is governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH) and the entropy of solution (ΔS) at a given temperature (T), as described by the equation:

ΔG = ΔH - TΔS

The solubility of a crystalline solid, such as this compound, in a liquid solvent is a complex interplay of several factors:

  • Solute-Solute Interactions: The strength of the crystal lattice, dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, must be overcome for the solute to dissolve.

  • Solvent-Solvent Interactions: The cohesive forces between solvent molecules must be disrupted to create a cavity for the solute molecule.

  • Solute-Solvent Interactions: The formation of new interactions between the solute and solvent molecules is the driving force for dissolution. The nature and strength of these interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces, are critical.

The structure of this compound, featuring a carboxylic acid group capable of hydrogen bonding, a chlorinated quinoline ring system with polar and non-polar regions, and a methyl group, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium or thermodynamic solubility.[3][4] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measure of solubility.

Rationale for Method Selection

While high-throughput kinetic solubility assays are valuable for early-stage screening, they can often overestimate the true thermodynamic solubility.[1][3] For the in-depth characterization required in drug development, the thermodynamic solubility provides a more accurate and fundamental physical constant. The shake-flask method, although more time-consuming, is a self-validating system that ensures the establishment of equilibrium.

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination method.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2-chloro-6- methylquinoline-3-carboxylic acid prep2 Add to a known volume of the selected organic solvent prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (24-72h) prep2->equil Incubate sep1 Allow undissolved solid to settle equil->sep1 Cease Agitation sep2 Withdraw an aliquot of the supernatant sep1->sep2 Sample sep3 Filter through a syringe filter (e.g., 0.22 µm PTFE) sep2->sep3 Clarify ana1 Dilute the filtrate with a suitable mobile phase sep3->ana1 Prepare for Analysis ana2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, UV-Vis) ana1->ana2 Inject & Measure

Figure 1. A schematic representation of the shake-flask method for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

    • Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the respective vials.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Data Analysis and Reporting:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Selection of Organic Solvents

The choice of organic solvents for solubility testing should be guided by their intended application and their physicochemical properties. A representative set of solvents with varying polarities, hydrogen bonding capabilities, and functional groups should be selected. A suggested panel of solvents is presented in Table 1.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and concise tabular format. This allows for easy comparison of the solubility across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Standard Deviation
MethanolAlcohol (protic)5.1[Experimental Value][Experimental Value]
EthanolAlcohol (protic)4.3[Experimental Value][Experimental Value]
AcetoneKetone (aprotic)5.1[Experimental Value][Experimental Value]
Ethyl AcetateEster (aprotic)4.4[Experimental Value][Experimental Value]
DichloromethaneHalogenated (aprotic)3.1[Experimental Value][Experimental Value]
TetrahydrofuranEther (aprotic)4.0[Experimental Value][Experimental Value]
Dimethyl SulfoxideSulfoxide (aprotic)7.2[Experimental Value][Experimental Value]
AcetonitrileNitrile (aprotic)5.8[Experimental Value][Experimental Value]
TolueneAromatic Hydrocarbon2.4[Experimental Value][Experimental Value]
n-HeptaneAliphatic Hydrocarbon0.1[Experimental Value][Experimental Value]

Note: The values in this table are placeholders and must be determined experimentally following the protocol outlined in this guide.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive and scientifically grounded approach for determining the solubility of this compound in a range of organic solvents. By adhering to the detailed shake-flask protocol and employing validated analytical methods, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation strategies, optimizing purification processes, and ensuring the overall success of the drug development program.

Future studies could expand upon this work by investigating the effect of temperature on solubility, which would allow for the determination of the thermodynamic parameters of dissolution (ΔH and ΔS). Additionally, the solubility in binary solvent systems and the impact of pH on the solubility in aqueous-organic mixtures would provide further valuable insights for formulation scientists.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Avdeef, A. (2007). Chasing Equilibrium: Measuring the Intrinsic Solubility of Weak Acids and Bases. ACS Medicinal Chemistry Letters, 1(2), 78-82.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2017). How to determine the solubility of organic compounds. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-6-methylquinoline-3-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven insights and established scientific principles.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are renowned for their wide range of pharmacological activities. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential as therapeutic agents. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the expected spectral data for the title compound, offering a predictive analysis based on the known spectral characteristics of its precursors and related analogues.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methyl group, and the carboxylic acid proton. The predicted chemical shifts (δ) are presented in the table below. These predictions are based on known data for quinoline derivatives and the influence of the electron-withdrawing carboxylic acid and chloro groups.[1][2][3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-48.2 - 8.4s-
H-57.8 - 8.0d8.5 - 9.0
H-77.5 - 7.7dd8.5 - 9.0, ~2.0
H-87.9 - 8.1d~2.0
6-CH₃2.4 - 2.6s-
COOH12.0 - 13.0br s-

Table 1: Predicted ¹H NMR Spectral Data.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • Reference: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the quinoline ring.[4][5][6]

Carbon Predicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3125 - 129
C-4138 - 142
C-4a128 - 132
C-5126 - 130
C-6136 - 140
C-7130 - 134
C-8124 - 128
C-8a145 - 149
6-CH₃20 - 25
COOH165 - 170

Table 2: Predicted ¹³C NMR Spectral Data.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a sufficient number of scans for good signal-to-noise, as the natural abundance of ¹³C is low.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • Reference: Use the solvent peak (e.g., DMSO-d₆ at δ = 39.52 ppm or CDCl₃ at δ = 77.16 ppm) as a secondary internal standard.

Figure 2: Predicted key HMBC correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group and the quinoline ring system.[5][7][8][9]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C-H (Aromatic)3000-3100Medium
C=O (Carboxylic Acid)1680-1710Strong
C=N, C=C (Quinoline)1500-1600Medium to Strong
C-O (Carboxylic Acid)1200-1300Medium
C-Cl700-800Strong

Table 3: Predicted IR Spectral Data.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The predicted molecular weight of this compound (C₁₁H₈ClNO₂) is 221.64 g/mol . Due to the presence of chlorine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[10][11][12] This will result in two molecular ion peaks:

  • M⁺: Corresponding to the molecule containing ³⁵Cl.

  • [M+2]⁺: Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third of the M⁺ peak.

Ion Predicted m/z Relative Abundance Notes
[M]⁺221~100%Molecular ion with ³⁵Cl
[M+2]⁺223~33%Molecular ion with ³⁷Cl
[M-OH]⁺204/206ModerateLoss of hydroxyl radical
[M-COOH]⁺176/178ModerateLoss of carboxyl radical
[M-Cl]⁺186ModerateLoss of chlorine radical

Table 4: Predicted Mass Spectrometry Data.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

M [C11H8ClNO2]+. m/z = 221/223 M_minus_OH [C11H7ClNO]+. m/z = 204/206 M->M_minus_OH - .OH M_minus_COOH [C10H7ClN]+. m/z = 176/178 M->M_minus_COOH - .COOH M_minus_Cl [C11H8NO2]+. m/z = 186 M->M_minus_Cl - .Cl M_minus_COOH_minus_HCN [C9H6Cl]+. m/z = 149/151 M_minus_COOH->M_minus_COOH_minus_HCN - HCN

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, in conjunction with the provided experimental protocols, offer a solid foundation for researchers to confirm the identity and purity of this compound. This detailed spectral information is crucial for its application in medicinal chemistry and drug development, enabling a deeper understanding of its structure-activity relationships.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Landscape of 2-Chloro-6-methylquinoline-3-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, 2-Chloro-6-methylquinoline-3-carboxylic acid represents a key synthetic intermediate with significant potential for further functionalization in drug discovery programs. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available as of the latest literature review, a comprehensive understanding of its solid-state properties can be expertly inferred from the crystallographic analysis of its immediate precursors and derivatives. This guide provides a detailed examination of the molecular geometry, supramolecular organization, and crystallization protocols of closely related compounds, namely the precursor 2-Chloro-6-methylquinoline-3-carbaldehyde and the parent compound 2-Chloroquinoline-3-carboxylic acid. Through a comparative analysis, we will project the likely structural characteristics of the title compound, offering valuable insights for researchers engaged in its synthesis, crystallization, and application.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug development, renowned for its ability to interact with a diverse range of biological targets. The introduction of a carboxylic acid at the 3-position and a chlorine atom at the 2-position creates a versatile platform for combinatorial chemistry and the generation of compound libraries. The 6-methyl group can further modulate the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile. A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design, enabling the optimization of ligand-receptor interactions.

Synthetic Pathways to 2-Chloro-6-methylquinoline Derivatives

The synthesis of this compound typically proceeds through the formylation of an appropriate N-arylacetamide, followed by oxidation of the resulting aldehyde. The Vilsmeier-Haack reaction is a well-established and efficient method for the synthesis of the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde.[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation

A detailed protocol for the synthesis of the aldehyde precursor is as follows:

  • A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

  • N-(4-tolyl)acetamide is then added to the pre-formed adduct.[1]

  • The reaction mixture is heated, typically for several hours, to drive the cyclization and formylation.[1][2]

  • Upon completion, the reaction is quenched by pouring it onto ice, leading to the precipitation of the crude 2-chloro-6-methylquinoline-3-carbaldehyde.[1][2]

  • The product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture.[1][3]

Oxidation to the Carboxylic Acid

The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using various standard oxidizing agents. While a specific protocol for the title compound is not detailed in the provided literature, a plausible approach would involve reagents such as potassium permanganate or Jones reagent under controlled conditions.

Crystallographic Analysis of Key Analogs

To construct a reliable model of the crystal structure of this compound, we will examine the crystallographic data of two closely related compounds: the aldehyde precursor and the unmethylated parent acid.

Crystal Structure of 2-Chloro-6-methylquinoline-3-carbaldehyde

The crystal structure of 2-Chloro-6-methylquinoline-3-carbaldehyde has been determined, providing a foundational understanding of the quinoline core's geometry and packing in the solid state.[1][3]

The quinolinyl fused-ring system is nearly planar, with a root-mean-square deviation of approximately 0.013 Å.[1][3] The formyl group is slightly twisted out of the plane of the quinoline ring.[1][3]

Table 1: Crystallographic Data for 2-Chloro-6-methylquinoline-3-carbaldehyde [1][3]

ParameterValue
Chemical FormulaC₁₁H₈ClNO
Molecular Weight205.63 g/mol
Crystal SystemMonoclinic
Space GroupPc
a (Å)5.944 (1)
b (Å)3.9210 (19)
c (Å)20.390 (2)
β (°)101.377 (15)
Volume (ų)465.9 (2)
Z2
Temperature (K)290
Crystal Structure of 2-Chloroquinoline-3-carboxylic acid

The crystal structure of the parent compound, 2-Chloroquinoline-3-carboxylic acid, offers critical insights into the likely hydrogen bonding motifs and supramolecular assembly of the title compound.[4][5] The quinolyl moiety is planar, with a dihedral angle of 0.42 (9)° between the two rings.[4]

The crystal packing is characterized by the formation of a two-dimensional network stabilized by intermolecular O—H···N and C—H···O hydrogen bonds.[4][5]

Table 2: Crystallographic Data for 2-Chloroquinoline-3-carboxylic acid [4][5]

ParameterValue
Chemical FormulaC₁₀H₆ClNO₂
Molecular Weight207.61 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁nb
a (Å)5.8193 (2)
b (Å)8.0689 (3)
c (Å)18.1780 (5)
β (°)90
Volume (ų)853.55 (5)
Z4
Temperature (K)120

Projected Crystal Structure of this compound

Based on the empirical data from the aforementioned analogs, we can construct a hypothetical yet well-grounded model for the crystal structure of this compound.

Molecular Geometry

The quinoline ring system is expected to be essentially planar. The carboxylic acid group will likely be twisted relative to the quinoline plane, similar to the formyl group in the aldehyde precursor. The C-Cl, C-N, and C-C bond lengths within the quinoline core are anticipated to be consistent with those observed in the related structures.

Caption: Predicted molecular structure of this compound.

Supramolecular Assembly and Hydrogen Bonding

The most significant feature of the crystal packing will be the hydrogen bonding interactions involving the carboxylic acid moiety. It is highly probable that the molecules will form centrosymmetric dimers via strong O—H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a very common and stable motif for carboxylic acids in the solid state.

Furthermore, weaker C—H···O and C—H···N interactions, as well as potential π–π stacking between the quinoline ring systems, are expected to contribute to the overall stability of the crystal lattice. The presence of the 6-methyl group may influence the stacking arrangement compared to the unsubstituted parent acid.

cluster_0 Molecule A cluster_1 Molecule B A_COOH Carboxylic Acid (A) B_COOH Carboxylic Acid (B) A_COOH->B_COOH O-H···O B_COOH->A_COOH O-H···O caption Predicted centrosymmetric dimer formation via hydrogen bonding.

Caption: Predicted hydrogen bonding motif in the crystal structure.

Recommended Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is a critical step. Based on the purification methods for the aldehyde precursor and general principles of small molecule crystallization, the following protocol is recommended as a starting point:

  • Solvent Selection: A solvent screen should be performed to identify suitable solvents or solvent mixtures. Good solvents will dissolve the compound at elevated temperatures, while poor solvents will induce precipitation. Combinations of a good solvent (e.g., ethanol, acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane, water) are often effective.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. This vial is then placed in a larger, sealed container that contains a poor solvent. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to further decrease the solubility and induce crystallization.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a robust and scientifically sound model of its solid-state architecture can be confidently predicted through the careful analysis of its close structural analogs. The molecule is expected to exhibit a planar quinoline core with a twisted carboxylic acid group. The supramolecular assembly will likely be dominated by the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds, a common and stabilizing motif for carboxylic acids. This in-depth guide provides researchers with the necessary synthetic background, comparative crystallographic data, and predictive structural insights to facilitate further investigation and application of this important synthetic intermediate in the field of drug discovery.

References

  • Benzerka, S., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Prasad, A. S., Sridhar, B., & Sree, G. L. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o169. [Link]

  • Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2686. [Link]

  • Souheila, L., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 66(3), o668. [Link]

  • Souheila, L., Bouraiou, A., Bouacida, S., Roisnel, T., & Belfaitah, A. (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2686. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Azzouny, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6535–6568. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

Sources

Biological activity of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-Chloro-6-methylquinoline-3-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, this compound, a molecule of significant interest due to its synthetic versatility and the diverse biological activities inherent to its structural class. We will delve into the synthesis, mechanisms of action, and therapeutic potential of this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of its antimicrobial, anticancer, and anti-inflammatory properties. This document synthesizes field-proven insights with technical data to explain the causality behind experimental choices and to ground mechanistic claims in authoritative literature.

Synthetic Pathways: From Precursor to Core Scaffold

The synthesis of this compound and its derivatives typically begins with the construction of the core quinoline ring system. A prevalent and robust method for this is the Vilsmeier-Haack reaction, which utilizes N-substituted acetanilides as starting materials.[4][5] This reaction introduces the C-3 formyl group and C-2 chloro substituent in a highly regioselective manner. The resulting 2-chloro-3-formyl-6-methylquinoline serves as a critical intermediate.[4]

The subsequent and final step is the oxidation of the aldehyde at the C-3 position to a carboxylic acid. This transformation is a standard organic chemistry procedure and is crucial for the biological activities discussed later, as the C-3 carboxylate is often essential for target engagement. The 2-chloro position, meanwhile, acts as an excellent synthetic handle, allowing for further nucleophilic substitution to generate a diverse library of derivatives.[6][7]

G cluster_0 Vilsmeier-Haack Reaction cluster_1 Oxidation p-methyl-acetanilide p-methyl-acetanilide Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Intermediate_1 2-Chloro-3-formyl-6-methylquinoline p-methyl-acetanilide->Intermediate_1 Cyclization & Chlorination Final_Product This compound Intermediate_1->Final_Product Oxidation of C-3 Aldehyde Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, H2O2)

Caption: Generalized synthetic workflow for this compound.

Antimicrobial Activity: Targeting Bacterial DNA Replication

Quinoline carboxylic acids are renowned for their potent antibacterial effects, forming the basis of the highly successful quinolone class of antibiotics.[8] Their primary mechanism of action involves the disruption of DNA replication and repair by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8]

Mechanism of Action: Topoisomerase Inhibition

DNA gyrase (a type II topoisomerase) is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during replication. Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication.

The quinoline scaffold acts by stabilizing the transient, enzyme-mediated double-stranded DNA breaks. The planar quinoline ring intercalates into the cleaved DNA, while the C-3 carboxylic acid group is essential for binding to the enzyme, effectively trapping the enzyme-DNA complex.[8] This stalled complex blocks the progression of the replication fork, leading to a cascade of events culminating in bacterial cell death.[8] Derivatives of the closely related precursor, 2-chloro-3-formyl-6-methylquinoline, have demonstrated good activity against both Gram-positive and Gram-negative bacteria.[4]

G Bacterial_DNA Bacterial DNA Topoisomerase DNA Gyrase / Topoisomerase IV Bacterial_DNA->Topoisomerase Cleavage Enzyme creates transient double-strand break Topoisomerase->Cleavage Complex Quinolone-Enzyme-DNA Covalent Complex Cleavage->Complex Stabilization of break Block Replication Fork Stalls Complex->Block Death Bacterial Cell Death Block->Death Quinolone 2-Chloro-6-methylquinoline- 3-carboxylic acid Quinolone->Complex

Caption: Mechanism of antibacterial action via topoisomerase inhibition.

Quantitative Data: Antimicrobial Potency

While data for the specific title compound is limited, studies on its immediate derivatives provide strong evidence of the scaffold's potential. Hydrazone derivatives synthesized from 2-chloro-3-formyl-6-methylquinoline have been evaluated for their antimicrobial activity.

Compound TypeTest OrganismActivity (MIC, µg/mL)Reference
Hydrazone DerivativeEscherichia coliModerate to Good[4]
Hydrazone DerivativeStaphylococcus aureusModerate to Good[4]
Hydrazone DerivativePseudomonas aeruginosaModerate to Good[4]
QuinolinequinonesStaphylococcus aureus1.22[9]
QuinolinequinonesStaphylococcus epidermidisHigh Activity[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Methodology (Broth Microdilution): [10]

  • Preparation: A two-fold serial dilution of the test compound (e.g., starting from 256 µg/mL down to 0.5 µg/mL) is prepared in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) is used as a reference standard.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Anticancer Activity: Disrupting Pyrimidine Synthesis

The quinoline scaffold is a prolific source of anticancer agents, with derivatives showing activity against a wide range of human tumor cell lines, including colon, liver, and breast cancer.[5][11][12] A key mechanism for quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).

Mechanism of Action: hDHODH Inhibition

hDHODH is a mitochondrial enzyme that catalyzes a rate-limiting step in the de novo biosynthesis of pyrimidines (uracil, cytosine, thymine). These are essential building blocks for DNA and RNA. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway to sustain DNA replication and cell division.[8]

By blocking hDHODH, quinoline carboxylic acids deplete the intracellular pool of pyrimidines. This leads to an arrest of the cell cycle, primarily at the G1 phase, and can induce apoptosis. The binding mechanism involves the quinoline core fitting into a hydrophobic pocket of the enzyme, while the C-3 carboxylate group forms critical salt bridges and hydrogen bond interactions with key amino acid residues like Arginine (R136), locking the inhibitor in place.[8]

G Start Carbamoyl Aspartate hDHODH hDHODH Enzyme Start->hDHODH Product Orotate hDHODH->Product Pyrimidine Pyrimidine Pool (dUMP, dCTP, dTTP) Product->Pyrimidine Synthesis DNA & RNA Synthesis Pyrimidine->Synthesis Proliferation Cancer Cell Proliferation Synthesis->Proliferation Arrest Cell Cycle Arrest Apoptosis Synthesis->Arrest Inhibitor 2-Chloro-6-methylquinoline- 3-carboxylic acid Block Inhibition Inhibitor->Block Block->hDHODH

Caption: Anticancer mechanism via inhibition of the hDHODH pyrimidine synthesis pathway.

Quantitative Data: Cytotoxic Potency

Derivatives synthesized from 2-chloroquinoline precursors have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound ClassCell LineActivity (IC₅₀, µM)Reference
Pyridone DerivativeHCT-116 (Colon)Potent Activity[11]
1,2,4-Triazine DerivativeHepG-2 (Liver)Potent Activity[11]
Acrylamide DerivativeMCF-7 (Breast)Broad Spectrum Activity[11]
Quinoline-Chalcone HybridA549 (Lung)1.91[12]
Quinoline-Chalcone HybridK-562 (Leukemia)5.29[12]
2,4-disubstituted quinoline-3-carboxylic acidMCF-7 (Breast)Micromolar Inhibition[13]
2,4-disubstituted quinoline-3-carboxylic acidK562 (Leukemia)Micromolar Inhibition[13]
Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of a compound on the metabolic activity and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48-72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Incubation: The plate is incubated for 2-4 hours to allow formazan formation.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the purple solution is measured using a microplate reader (e.g., at 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (concentration causing 50% inhibition) is determined.

Anti-inflammatory Activity: Modulating Immune Response

Quinoline derivatives have also emerged as promising anti-inflammatory agents.[1][14] Notably, some quinoline carboxylic acids exhibit their effects through mechanisms distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily target cyclooxygenase (COX) enzymes.[15]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

One established model for evaluating anti-inflammatory potential involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS triggers a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. Quinoline-3-carboxylic acids have demonstrated the ability to significantly suppress this LPS-induced inflammatory response.[14] Other studies on related structures suggest a potential mechanism involving the down-regulation of T-cell function, which plays a central role in chronic inflammation.[15]

G cluster_0 Inflammatory Cascade cluster_1 Inhibitory Action LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Signaling Signaling Cascade (e.g., NF-κB) Macrophage->Signaling Mediators Pro-inflammatory Mediators (NO, Cytokines) Signaling->Mediators Inhibitor Quinoline Carboxylic Acid Block Inhibition Inhibitor->Block Block->Signaling Suppression of Mediator Production

Caption: Workflow for in vitro anti-inflammatory screening in macrophages.

Quantitative Data: Anti-inflammatory Efficacy

Studies have shown that quinoline carboxylic acids can possess impressive anti-inflammatory properties without the associated cytotoxicity in inflamed macrophages.

Compound ClassAssayActivityReference
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW 264.7 macrophagesAppreciable anti-inflammation affinities vs. indomethacin[14]
Substituted quinoline carboxylic acidDelayed type hypersensitivity (in vivo, dogs)Suppressed at 0.25 mg/kg daily[15]
Substituted quinoline carboxylic acidAdjuvant arthritis (in vivo, rats)Suppressed inflammation at 1.5-3.0 mg/kg daily[15]
Experimental Protocol: Nitric Oxide (NO) Production Assay

Objective: To measure the inhibitory effect of a compound on LPS-induced NO production in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours. Wells without LPS serve as a negative control.

  • Nitrite Measurement: NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Griess Reaction: A volume of supernatant from each well is mixed with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: After a short incubation period, the formation of a pink/magenta azo dye is measured spectrophotometrically (e.g., at 540 nm). The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-only treated cells.

Conclusion and Future Outlook

The this compound scaffold represents a molecule of significant therapeutic potential. The inherent biological activities of the quinoline carboxylic acid core, combined with the synthetic tractability offered by the 2-chloro substituent, make it an attractive starting point for drug discovery programs. The evidence strongly supports its role as a foundational structure for developing novel agents targeting infectious diseases, cancer, and inflammatory disorders.

Future research should focus on:

  • Library Synthesis: Leveraging the 2-chloro position to synthesize a diverse library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In-Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to validate their efficacy and safety profiles for anticancer and anti-inflammatory applications.

  • Mechanistic Elucidation: Performing deeper mechanistic studies to identify novel cellular targets and to better understand the structure-activity relationships that govern its diverse biological effects.

This guide provides a robust framework for understanding the multifaceted nature of this compound, grounding its potential in established scientific principles and experimental data.

References

  • Benchchem.
  • PubMed.
  • National Institutes of Health (NIH).
  • ResearchGate.
  • Royal Society of Chemistry.
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • PubMed. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid.
  • PubMed.
  • ResearchGate. Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines.
  • ResearchGate. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
  • MDPI.
  • Annex Publishers.
  • ResearchGate.
  • ResearchGate.
  • SpringerLink.
  • MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][8][14]triazino[2,3-c]quinazolines.

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • Bentham Science. Substituted 3-R-2,8-Dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][4][8][14]triazino[2,3-c]quinazoline-5a(6H)carboxylic acids and their salts as promising anti-inflammatory agents.

  • MDPI.
  • National Institutes of Health (NIH). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones.

Sources

2-Chloro-6-methylquinoline-3-carboxylic Acid: A Strategic Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-6-methylquinoline-3-carboxylic acid and its immediate synthetic precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. We will explore the synthesis of these foundational molecules, delve into their chemical reactivity, and illustrate their application as versatile building blocks in the synthesis of complex heterocyclic systems relevant to drug discovery and materials science.

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

Quinolines, composed of a benzene ring fused to a pyridine system, represent a cornerstone of heterocyclic chemistry.[1] This scaffold is prevalent in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core is paramount to modulating its pharmacological profile. The 2-chloro-3-substituted quinoline motif, in particular, offers two distinct and highly reactive sites for molecular elaboration: the electrophilic carbon at the 2-position, activated by the ring nitrogen, and the functional group at the 3-position. This dual reactivity makes these compounds exceptionally valuable starting materials in synthetic campaigns.

Synthesis of the Core Precursors

The most common and efficient entry point to the this compound system is not a direct synthesis of the acid itself, but rather the synthesis of its corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde. The aldehyde can then be readily oxidized to the target carboxylic acid.

Primary Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the predominant method for synthesizing 2-chloroquinoline-3-carbaldehydes.[2] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, an N-acetylated p-toluidine (p-methylacetanilide), using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

The causality of this transformation is rooted in electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile. The acetanilide undergoes cyclization and dehydration under the reaction conditions to form the quinoline ring system, with the chloro and formyl groups installed at the 2- and 3-positions, respectively.[3]

Vilsmeier_Haack reactant reactant reagent reagent intermediate intermediate product product sub p-Methylacetanilide prod 2-Chloro-6-methylquinoline- 3-carbaldehyde sub->prod Vilsmeier-Haack Reaction dmf DMF (HCONMe₂) vr Vilsmeier Reagent [ClCH=N⁺Me₂]Cl⁻ dmf->vr Forms poc POCl₃ poc->vr Forms

Figure 1: Simplified workflow for the Vilsmeier-Haack synthesis.
Oxidation to this compound

The aldehyde functional group of 2-chloro-6-methylquinoline-3-carbaldehyde serves as a direct handle for oxidation to the corresponding carboxylic acid. Standard oxidizing agents can be employed for this conversion. While various methods exist, a notable approach involves heating the aldehyde in the presence of potassium carbonate and iodine in methanol, which first forms the methyl ester that can be subsequently hydrolyzed to the carboxylic acid.[3]

Alternative Synthesis of the Carboxylic Acid

An alternative, albeit less common, route to 2-chloroquinoline-3-carboxylic acid involves the oxidative cleavage of an N-protected α-aminonitrile precursor. In a reported synthesis, a complex aminonitrile was treated with ceric ammonium nitrate (CAN) in aqueous acetonitrile, leading to the cleavage of the auxiliary group and oxidation to furnish the desired carboxylic acid.[4][5] This method highlights the robustness of the quinoline core to oxidative conditions.

Physicochemical Properties and Structural Analysis

Accurate characterization is a self-validating pillar of synthetic chemistry. The properties of the core aldehyde and the target carboxylic acid are well-documented.

Property2-Chloro-6-methylquinoline-3-carbaldehydeThis compound
Molecular Formula C₁₁H₈ClNO[6]C₁₀H₆ClNO₂[5]
Molecular Weight 205.64 g/mol [6]207.61 g/mol [5]
Appearance Yellow Solid[7]Yellow Prism[4]
Melting Point 120-125 °CNot specified, crystalline data available
CAS Number 73568-27-1[6]Not explicitly found for 6-methyl derivative

Note: Data for the carboxylic acid is primarily for the non-methylated analogue, as specific data for the 6-methyl variant is less available.

X-ray crystallography studies have provided definitive structural elucidation. The quinolinyl fused-ring system in 2-chloro-6-methylquinoline-3-carbaldehyde is nearly planar.[8] Similarly, the crystal structure of 2-chloroquinoline-3-carboxylic acid reveals a planar arrangement stabilized by intermolecular O—H···N and C—H···O hydrogen bonds, which organize the molecules into a two-dimensional network.[4][5] This hydrogen bonding capability is a key feature to consider in solubility and crystal engineering studies.

The Duality of Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this system stems from the distinct reactivity of the three key positions: the C2-chloro group, the C3-functional group (aldehyde or carboxylic acid), and the C4-position of the quinoline ring. The aldehyde is arguably the more versatile precursor for generating a wide array of derivatives.

Reactivity_Hub acid_node 2-Chloro-6-methylquinoline- 3-carboxylic Acid node_ester Esters / Amides acid_node->node_ester Esterification / Amide Coupling aldehyde_node 2-Chloro-6-methylquinoline- 3-carbaldehyde node_schiff Schiff Bases / Hydrazones aldehyde_node->node_schiff Condensation (R-NH₂) node_chalcone Chalcones aldehyde_node->node_chalcone Claisen-Schmidt (Ketones) node_fused Fused Heterocycles (Pyrazoles, etc.) aldehyde_node->node_fused Direct Cyclization (e.g., Hydrazines) node_subst C2-Substituted Products aldehyde_node->node_subst Nucleophilic Substitution at C2 (e.g., R-SH, R-OH) product_family product_family node_chalcone->node_fused Cyclization (e.g., Hydrazine)

Figure 2: Reactivity map of the aldehyde and carboxylic acid precursors.
Reactions of the Carboxylic Acid Group

The carboxylic acid at the C3 position undergoes typical transformations:

  • Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.

  • Amide Bond Formation: Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with primary or secondary amines provides a direct route to diverse amide libraries.

Reactions of the Aldehyde Group

The aldehyde is a hub for condensation chemistry:

  • Schiff Base and Hydrazone Formation: Condensation with primary amines or hydrazines readily forms imines (Schiff bases) and hydrazones.[9] These products are not merely intermediates; many exhibit significant biological activity themselves and serve as ligands.[10]

  • Claisen-Schmidt Condensation: Reaction with ketones (e.g., acetophenones) under basic conditions yields α,β-unsaturated ketones, commonly known as chalcones.[3]

  • Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of new C-C bonds.

  • Heterocycle Synthesis: The chalcones and Schiff bases derived from the aldehyde are pivotal intermediates. For instance, reacting a chalcone with a hydrazine derivative is a classic strategy for constructing pyrazole rings fused or appended to the quinoline core.[3]

Reactions of the C2-Chloro Group

The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the ring nitrogen.

  • Nucleophilic Substitution: It can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, allowing for the introduction of diverse functionalities at this position.[3] For example, reaction with sodium sulfite can yield the corresponding quinoline-2-thiol.[9]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions like the Sonogashira coupling with terminal alkynes, providing access to 2-alkynylquinolines.[3]

Experimental Protocols

The following protocols are representative methodologies adapted from the literature and serve as a guide for laboratory practice.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (via Vilsmeier-Haack)

Reference: Adapted from the general procedure described by the International Journal of Science and Research (IJSR).[2]

Materials:

  • p-Methylacetanilide (1 equivalent)

  • N,N-Dimethylformamide (DMF) (4 equivalents)

  • Phosphorus oxychloride (POCl₃) (4 equivalents)

  • Crushed ice

  • Ethyl acetate for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (4 eq.) to 0 °C in an ice bath.

  • Slowly add POCl₃ (4 eq.) dropwise to the cooled DMF with constant stirring. After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add p-methylacetanilide (1 eq.) portion-wise to the flask, ensuring the temperature does not rise significantly.

  • After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 16-18 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • After completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Filter the crude solid product using a Büchner funnel, wash with cold water, and dry. Recrystallize the solid from ethyl acetate to yield the pure 2-chloro-6-methylquinoline-3-carbaldehyde.

  • Characterization: Confirm the structure using ¹H NMR, IR spectroscopy, and melting point analysis. The aldehyde proton typically appears as a singlet around δ 10.5 ppm in the ¹H NMR spectrum.[2]

Protocol 2: Synthesis of 1-(Aryl)-3-(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one (Chalcone Synthesis)

Reference: Based on the Claisen-Schmidt condensation methodology.[3]

Materials:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde (1 equivalent)

  • Substituted acetophenone (1 equivalent)

  • Ethanol

  • Sodium hydroxide (catalytic amount)

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 eq.) and the desired substituted acetophenone (1 eq.) in ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium hydroxide (e.g., a few pellets or a small volume of a concentrated aqueous solution) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate often forms as the reaction proceeds.

  • Upon completion, filter the precipitated solid. If no precipitate forms, the product can be precipitated by adding the reaction mixture to cold water.

  • Purification: Wash the solid with cold water and then a cold solvent like ethanol to remove unreacted starting materials. The product can be further purified by recrystallization.

  • Characterization: Confirm the structure via NMR and IR spectroscopy. The formation of the α,β-unsaturated system can be observed in the ¹H NMR spectrum.

Conclusion

This compound, and more significantly its aldehyde precursor, are high-value building blocks in organic synthesis. Their facile synthesis via the Vilsmeier-Haack reaction provides ready access to a scaffold possessing two orthogonal reactive sites. The ability to perform selective transformations at the C2-chloro position and the C3-functional group allows for the systematic construction of complex molecular architectures. For researchers in drug discovery and materials science, mastering the chemistry of these precursors opens a vast chemical space for exploration and innovation.

References

  • Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

  • Patel, D. R., et al. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Rhouati, S., et al. (2006). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Mistry, K. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. [Link]

  • Manju, K., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • PubChem. 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Rhouati, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. Pharmaffiliates. [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Ladraa, S., et al. (2010). 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chelucci, G. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Molecules. [Link]

  • Ganthala, S., et al. (2020). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

A Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction represents a powerful and versatile method in synthetic organic chemistry for the formylation of electron-rich compounds.[1][2] This guide provides an in-depth technical overview of a specific and highly valuable application: the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides. This one-pot cyclization and formylation process yields a key heterocyclic scaffold that serves as a versatile precursor for a multitude of more complex molecules, particularly in the realm of medicinal chemistry and drug development.[3] We will explore the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, discuss the substrate scope and limitations, and illustrate the critical workflows and chemical transformations with clear, structured diagrams.

Introduction: The Significance of the Quinolone Scaffold

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][4] Their derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and anti-HIV properties.[3][4] The 2-chloro-3-formylquinoline motif is particularly valuable as a synthetic intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the aldehyde group at the 3-position allows for a vast range of subsequent chemical modifications, such as condensations, oxidations, and reductions.

The Vilsmeier-Haack (V-H) reaction, named after its developers Anton Vilsmeier and Albrecht Haack, provides an efficient and direct route to these valuable building blocks from simple N-arylacetamides (acetanilides).[5][6] The reaction employs a specialized electrophile, the Vilsmeier reagent, generated in situ, to effect a tandem formylation-cyclization cascade.[7]

The Vilsmeier Reagent: Formation and Reactivity

The active electrophile in this synthesis is the Vilsmeier reagent, a substituted chloroiminium salt.[6][8] It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).

The formation involves the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[9][10] This reagent is a weak electrophile and therefore reacts selectively with electron-rich substrates, such as activated aromatic rings, a key feature that drives the quinoline synthesis.[10]

Detailed Reaction Mechanism

The conversion of an N-arylacetamide into a 2-chloro-3-formylquinoline via the Vilsmeier-Haack reaction is a multi-step process that elegantly combines electrophilic substitution, cyclization, and dehydration.

Step 1: Activation of N-Arylacetamide: The N-arylacetamide substrate reacts with the Vilsmeier reagent. The oxygen atom of the acetamide is the initial site of attack, but the more productive pathway for this synthesis involves the reaction at the activated methyl group, likely through its enol or enamine tautomer, leading to a new iminium intermediate.

Step 2: Second Formylation: A second equivalent of the Vilsmeier reagent reacts with this intermediate, adding a second dimethylaminomethylene unit.

Step 3: Electrophilic Cyclization: The electron-rich aromatic ring of the N-aryl group performs an intramolecular electrophilic attack on the iminium carbon, closing the six-membered ring that will become the core of the quinoline.

Step 4: Dehydration and Aromatization: The resulting intermediate undergoes dehydration, leading to the formation of a stable, aromatic quinoline ring system.

Step 5: Chlorination and Hydrolysis: The process inherently introduces a chlorine atom at the 2-position, derived from the POCl₃. During aqueous workup, the iminium salt at the 3-position is hydrolyzed to yield the final 3-formyl group.

Vilsmeier-Haack Quinoline Synthesis Mechanism Mechanism of 2-Chloro-3-formylquinoline Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction Cascade DMF DMF VR Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->VR reacts with POCl3 POCl₃ POCl3->VR Intermediate1 Activated Intermediate VR->Intermediate1 Intermediate2 Diformylated Species VR->Intermediate2 Arylacetamide N-Arylacetamide Arylacetamide->Intermediate1 + Vilsmeier Reagent Intermediate1->Intermediate2 + Vilsmeier Reagent Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Electrophilic Attack Product 2-Chloro-3-formylquinoline Cyclized->Product Dehydration, Aromatization, Hydrolysis

Caption: High-level overview of the Vilsmeier-Haack reaction mechanism.

Experimental Protocol: A Step-by-Step Guide

This general protocol is adapted from established literature procedures and provides a reliable method for the synthesis.[11]

Materials and Reagents:

  • N-arylacetamide (substrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (e.g., 4N) or sodium acetate for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve the N-arylacetamide (1 equivalent) in anhydrous DMF (3-5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0-5°C using an ice-salt bath.

  • Addition of POCl₃: Add POCl₃ (10-12 equivalents) dropwise to the stirred solution via the dropping funnel. CRITICAL: Maintain the temperature below 10°C during this exothermic addition to prevent uncontrolled side reactions.

  • Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C.[11]

  • Monitoring: Stir the mixture at this temperature for the required time (typically 4-12 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. CAUTION: Carefully and slowly pour the hot reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving quenching process.

  • Neutralization: Allow the mixture to stand. Then, carefully neutralize the acidic solution with a cold aqueous NaOH solution until a precipitate forms, or until the pH is approximately 7-8.[12]

  • Isolation: Filter the solid precipitate and wash it thoroughly with cold water.

  • Extraction: Extract the aqueous filtrate with ethyl acetate (3x volumes) to recover any dissolved product. Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Combine the crude solid with the residue from the extraction. Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent to obtain the pure 2-chloro-3-formylquinoline.

Experimental_Workflow Laboratory Workflow start Start reagents 1. Mix N-Arylacetamide & Anhydrous DMF start->reagents cool 2. Cool to 0-5°C reagents->cool add_poc 3. Add POCl₃ Dropwise (Maintain Temp < 10°C) cool->add_poc heat 4. Heat to 80-90°C (4-12h, Monitor by TLC) add_poc->heat quench 5. Quench on Crushed Ice (Caution: Exothermic!) heat->quench neutralize 6. Neutralize with Base quench->neutralize isolate 7. Isolate & Extract Product neutralize->isolate purify 8. Purify (Chromatography/ Recrystallization) isolate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Substrate Scope, Yields, and Limitations

The success of the Vilsmeier-Haack quinoline synthesis is highly dependent on the electronic nature of the substituents on the N-arylacetamide ring.

  • Electron-Donating Groups (EDGs): Acetanilides bearing EDGs (e.g., -OCH₃, -CH₃) on the aromatic ring generally give good to excellent yields. These groups activate the ring, facilitating the crucial intramolecular electrophilic cyclization step.

  • Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., -NO₂) often result in poor yields or may fail to react altogether, as they deactivate the ring towards electrophilic attack.

  • Halogens: Halogens (-Cl, -Br) are tolerated and typically provide moderate to good yields.[11]

  • Positional Effects: The position of the substituent matters. Meta-substituted acetanilides with EDGs are reported to facilitate the cyclization, leading to better yields and shorter reaction times compared to their ortho- and para-isomers.

Table 1: Representative Yields for Substituted N-Arylacetamides

N-Arylacetamide SubstrateSubstituentTypical Reaction Time (h)Yield (%)Reference
AcetanilideH8 - 1060 - 70[11]
4-Methoxyacetanilide4-OCH₃480[11]
4-Methylacetanilide4-CH₃475[11]
2-Methylacetanilide2-CH₃4 - 10~70[11]
4-Chloroacetanilide4-Cl1065[11]
4-Bromoacetanilide4-Br1060[11]
4-Nitroacetanilide4-NO₂1255[11]

Applications in Drug Development

The 2-chloro-3-formylquinoline scaffold is a gateway to a vast chemical space. The aldehyde can be converted into other functional groups like cyano or alkoxycarbonyl groups.[13] The chloro group is readily displaced by various nucleophiles (e.g., amines, thiols) to build more complex heterocyclic systems. This versatility has been exploited to synthesize compounds with potential as anticancer, antimicrobial, and anti-inflammatory agents, making this Vilsmeier-Haack protocol a cornerstone reaction for many medicinal chemistry programs.[5]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl gas. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF): is a potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Quenching: The work-up procedure involving pouring the reaction mixture onto ice is extremely exothermic and releases significant amounts of HCl gas. This must be done slowly and cautiously in a fume hood.

Conclusion

The Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a highly efficient and regioselective transformation. It provides direct access to a synthetically versatile and pharmaceutically relevant heterocyclic core from simple starting materials. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and awareness of the substrate's electronic requirements are key to achieving high yields and purity. This guide serves as a comprehensive resource for researchers aiming to leverage this powerful reaction in their synthetic endeavors.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875. [Link]

  • Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
  • Pardeshi, J., & Patil, D. (2012). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. International Journal of Pharmaceutical Archive, 3(1).
  • Jadhav, S. D., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 3(1).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(35).
  • Chahal, M., Dhillon, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27438-27471.
  • NIScPR Online Periodicals Repository. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Growing Science.
  • ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • Chemistry Steps. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., Farahat, A. A., & El-Ahl, A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • Shaikh, S. A. L., et al. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 31(2), 1133-1138.
  • Semantic Scholar. (2012). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Farahat, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(1), 25-42.
  • Abdel-Wahab, B. F., & Mohamed, H. A. (2020). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives.
  • Kamal, A., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry Letters, 17(19), 5400-5404.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Tekale, A. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 302-306.

Sources

An In-Depth Technical Guide to the Oxidation of 2-Chloroquinoline-3-carbaldehyde to 2-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transformation of 2-chloroquinoline-3-carbaldehyde to its corresponding carboxylic acid is a pivotal step in the synthesis of a multitude of biologically active compounds and functional materials. This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development on the prevalent and effective methods for this specific oxidation. We will delve into the mechanistic underpinnings of various oxidative strategies, offer detailed, field-tested protocols, and present comparative data to inform experimental design. The focus is on ensuring scientific integrity, providing a robust understanding of the causality behind procedural choices, and equipping the reader with the knowledge to execute these transformations with high fidelity and yield.

Introduction: The Significance of 2-Chloroquinoline-3-carboxylic Acid

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Specifically, 2-chloroquinoline-3-carboxylic acid serves as a critical intermediate in the synthesis of more complex molecules, such as novel protein kinase CK2 inhibitors and various heterocyclic compounds with therapeutic potential.[6][7] The strategic placement of the chloro, carboxyl, and quinoline core functionalities provides a versatile platform for further chemical modifications and drug design.[2][7] The efficient and clean conversion of the aldehyde to the carboxylic acid is therefore a paramount concern for synthetic chemists in this field.

Strategic Approaches to the Oxidation of Aromatic Aldehydes

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like 2-chloroquinoline-3-carbaldehyde, the choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as reaction at the chloro-substituted position or degradation of the quinoline ring. Several methods have proven effective, each with its own set of advantages and limitations.

Pinnick Oxidation: A Mild and Selective Method

The Pinnick oxidation is a highly regarded method for the oxidation of aldehydes, particularly for substrates with sensitive functional groups.[8][9] It utilizes sodium chlorite (NaClO2) as the oxidant under mildly acidic conditions.[8][9][10]

2.1.1. Mechanism of Action

The active oxidant in the Pinnick oxidation is chlorous acid (HClO2), which is generated in situ from sodium chlorite and a mild acid, often a phosphate buffer.[9][10] The proposed mechanism involves the addition of chlorous acid to the aldehyde, forming an intermediate that then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[9][10][11]

Pinnick_Mechanism

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the starting aldehyde.[9][10] To mitigate this, a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is typically added to the reaction mixture to consume the HOCl as it is formed.[8][10]

Jones Oxidation: A Powerful but Less Selective Alternative

The Jones oxidation employs a solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone.[12][13] It is a potent oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.[12][13][14]

2.2.1. Mechanistic Considerations

The active oxidant is chromic acid (H2CrO4), which forms a chromate ester with the hydrate of the aldehyde. Subsequent elimination leads to the carboxylic acid.[14][15]

Jones_Oxidation_Workflow

While effective, the Jones oxidation is highly acidic and employs a toxic heavy metal, making it less environmentally friendly. The harsh conditions may not be suitable for substrates with acid-labile functional groups. For 2-chloroquinoline-3-carbaldehyde, the robustness of the quinoline ring system generally allows for the use of this method, but careful control of the reaction temperature is advised to prevent over-oxidation or degradation.

Permanganate Oxidation: A Classic and Potent Method

Potassium permanganate (KMnO4) is a strong oxidizing agent that can convert aldehydes to carboxylic acids.[16][17] The reaction is typically carried out under basic, neutral, or acidic conditions, with the reactivity of KMnO4 being highly dependent on the pH.

2.3.1. Reaction Conditions and Selectivity

Under basic conditions, KMnO4 oxidation of aldehydes is generally efficient.[16] However, the high oxidizing potential of permanganate can lead to cleavage of other bonds within the molecule if not carefully controlled.[16] For aromatic aldehydes, this method can be a viable option, though chemoselectivity can be a concern.

Silver (I) Oxide Oxidation: A Mild and Specific Approach

The use of silver (I) oxide (Ag2O) or silver nitrate in an alkaline medium provides a mild method for the oxidation of aldehydes.[6] This method is particularly useful for substrates that are sensitive to stronger oxidizing agents.

2.4.1. Application in Quinoline Chemistry

A documented procedure for the synthesis of 2-chloroquinoline-3-carboxylic acids involves the oxidation of the corresponding carbaldehydes with silver nitrate in an alkaline ethanolic solution.[6] This method has been successfully applied to a range of substituted 2-chloroquinoline-3-carbaldehydes.[6]

Experimental Protocols and Data

Protocol 1: Pinnick Oxidation of 2-Chloroquinoline-3-carbaldehyde

This protocol is adapted from standard Pinnick oxidation procedures and is optimized for the target transformation.

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Sodium chlorite (NaClO2, 80%)

  • Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H2O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na2SO3)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in a 2:1 mixture of t-BuOH and water, add NaH2PO4·H2O (1.5 eq) and 2-methyl-2-butene (4.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of NaClO2 (1.5 eq) in water.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na2SO3.

  • Extract the aqueous layer with EtOAc (3 x).

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Silver Nitrate Oxidation of 2-Chloroquinoline-3-carbaldehyde

This protocol is based on the method described by Syniugin et al.[6]

Materials:

  • 2-Chloroquinoline-3-carbaldehyde

  • Silver nitrate (AgNO3)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl, 15% aqueous)

  • Celite

Procedure:

  • To a stirring suspension of 2-chloroquinoline-3-carbaldehyde (1.0 eq) in EtOH, add a warm solution of AgNO3 (1.6 eq) in EtOH.

  • Add a solution of NaOH (5.0 eq) in 80% aqueous EtOH dropwise over 15 minutes at room temperature with intensive stirring.

  • Stir the reaction mixture for 12 hours.

  • Filter the reaction mixture through a pad of Celite.

  • Remove the solvent by rotary evaporation.

  • Add water to dissolve the sodium salt of the product and then acidify with 15% aqueous HCl to pH 1.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired 2-chloroquinoline-3-carboxylic acid.

Comparative Data of Oxidation Methods
Oxidation MethodOxidantTypical ConditionsAdvantagesDisadvantages
Pinnick Oxidation NaClO2Mildly acidic (phosphate buffer), room temp.High selectivity, tolerates many functional groups, mild conditions.[8][9]Requires a scavenger for HOCl, can be slow for some substrates.[9][10]
Jones Oxidation CrO3/H2SO4Acetone, 0 °C to room temp.Powerful, relatively inexpensive, good yields for robust substrates.[12][15]Highly acidic, uses toxic chromium, not selective for sensitive molecules.[13]
Permanganate Oxidation KMnO4Basic or acidic, variable temp.Strong oxidant, inexpensive.[16]Can be non-selective, potential for over-oxidation and C-C bond cleavage.[16][18]
Silver Nitrate Oxidation AgNO3/NaOHEthanolic, room temp.Mild conditions, good for sensitive substrates.[6]Stoichiometric use of silver, can be expensive.

Conclusion and Future Perspectives

The oxidation of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carboxylic acid is a well-established transformation with several reliable methods at the disposal of the synthetic chemist. For substrates with sensitive functionalities, the Pinnick oxidation stands out as the method of choice due to its mildness and high chemoselectivity. For more robust substrates where cost and reaction time are primary concerns, the Jones oxidation or permanganate oxidation can be effective alternatives, provided that the reaction conditions are carefully controlled. The silver nitrate method offers a gentle approach, particularly valuable in the context of complex molecule synthesis where harsh reagents are to be avoided.

Future research in this area may focus on the development of more sustainable and catalytic oxidation methods. The use of transition-metal catalysts with molecular oxygen or hydrogen peroxide as the terminal oxidant would represent a significant advancement in terms of environmental impact and cost-effectiveness. Furthermore, the exploration of enzymatic and electrochemical oxidation methods could offer even greater selectivity and milder reaction conditions, paving the way for more efficient and greener syntheses of valuable quinoline-based pharmaceutical intermediates.

References

  • Wikipedia. Pinnick oxidation. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances. [Link]

  • Sciencemadness Wiki. Jones oxidation. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • . Pinnick oxidation. [Link]

  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]

  • Wikipedia. Jones oxidation. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. [Link]

  • Quora. What are the half electron and overall chemical reaction of aldehyde and ketone by potassium permanganate? [Link]

  • ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid a. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Organic Chemistry Portal. Potassium Permanganate. [Link]

  • OpenStax. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

  • Ukwueze, S. E., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

  • Taylor & Francis Online. Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. [Link]

  • ResearchGate. Synthesis of 2-chloroquinoline-3-carbaldehydes and... [Link]

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • NIH. 2-Chloroquinoline-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]

  • Wikipedia. Quinoline. [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

Sources

The Therapeutic Promise of Quinoline-3-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous therapeutic agents. Among its varied derivatives, quinoline-3-carboxylic acids have emerged as a particularly versatile class of compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of quinoline-3-carboxylic acids, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present key experimental data, and provide detailed protocols for the evaluation of these promising compounds in antibacterial, anticancer, anti-inflammatory, and neuroprotective contexts.

Introduction: The Quinoline-3-Carboxylic Acid Core

The quinoline ring system, an aromatic bicyclic heterocycle, is a cornerstone in medicinal chemistry, found in natural alkaloids and a multitude of synthetic drugs.[1] The introduction of a carboxylic acid moiety at the 3-position endows the quinoline scaffold with unique physicochemical properties that facilitate interactions with various biological targets. This functional group can act as a key hydrogen bond donor and acceptor, and its acidity can be modulated to optimize pharmacokinetic and pharmacodynamic properties. The versatility of the quinoline-3-carboxylic acid core allows for extensive structural modifications, leading to a diverse library of derivatives with a wide range of therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4]

Antibacterial Applications: Targeting Bacterial Replication

Quinolone-3-carboxylic acids have a well-established history as potent antibacterial agents, with several derivatives being used clinically.[5] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone-3-carboxylic acids form a stable ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately bacterial cell death. The specificity for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic index. Structure-activity relationship (SAR) studies have shown that substituents at various positions on the quinoline ring significantly influence antibacterial potency and spectrum.[6][7] For instance, a fluorine atom at the 6-position and a cyclopropyl group at the N-1 position are common features that enhance activity.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a quinoline-3-carboxylic acid derivative against a bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinoline-3-carboxylic acid derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the quinoline-3-carboxylic acid derivative in the microtiter plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the highest concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare compound dilutions inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum Prepare bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read MIC values incubate->read_results analyze Analyze and record data read_results->analyze

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Applications: Inducing Cell Death and Arresting Proliferation

The quinoline-3-carboxylic acid scaffold has demonstrated significant potential in the development of novel anticancer agents.[8] These compounds exert their antiproliferative effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways dysregulated in cancer.[2][8]

Mechanisms of Antiproliferative Activity
  • Induction of Apoptosis: Many quinoline-3-carboxylic acid derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the intrinsic (mitochondrial) pathway of apoptosis, for example, by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[8] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[8]

  • Cell Cycle Arrest: These compounds can interfere with the cell cycle progression of cancer cells, inducing arrest at various phases, such as G2/M or S phase.[8] This prevents cancer cells from dividing and proliferating. The underlying mechanism often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.[8]

  • Inhibition of Protein Kinases: Certain derivatives have been identified as inhibitors of protein kinases, such as Protein Kinase CK2, which are often overexpressed in cancer and play a crucial role in cell growth, proliferation, and survival.[9]

Signaling Pathway: Intrinsic Apoptosis Induction

G Q3CA Quinoline-3-Carboxylic Acid Derivative Bax Bax (Pro-apoptotic) Q3CA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Q3CA->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylic acids.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium

  • Quinoline-3-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-3-carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound IDCell LineIC50 (µM)Reference
Compound 4m MCF-70.33[2]
Compound 4n MCF-70.33[2]
Compound 4k K5620.28[2]
Compound 4m K5620.28[2]
Table 1: Antiproliferative activity of selected quinoline-3-carboxylate derivatives.[2]

Anti-inflammatory Properties: Modulating Inflammatory Responses

Quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[10][11] Their mechanisms of action are distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and may involve the modulation of key inflammatory pathways.

Mechanism of Action in Inflammation

Studies have shown that certain quinoline-3-carboxylic acids can exert appreciable anti-inflammatory effects in cellular models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[10][11] The proposed mechanisms include the downregulation of T-cell function and the chelation of divalent metals, which can play a role in inflammatory processes.[10][12] Unlike NSAIDs, some of these derivatives do not inhibit cyclooxygenase (COX) or lipoxygenase enzymes.[12]

Neuroprotective Potential: A New Frontier

Emerging research indicates that quinoline-3-carboxylic acid derivatives may have therapeutic potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[13][14] Their multi-target approach makes them attractive candidates for these complex disorders.

Targeting Key Enzymes in Neurodegeneration

Some synthesized quinoline-3-carboxylic acids have been shown to be potent inhibitors of monoamine oxidase (MAO) and cholinesterases (e.g., acetylcholinesterase, AChE).[13]

  • Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters. Their inhibition can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for Parkinson's disease.

  • Cholinesterase Inhibition: Inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, a key strategy in the management of Alzheimer's disease.

The ability of a single quinoline-3-carboxylic acid derivative to inhibit multiple targets involved in neurodegeneration presents a promising avenue for the development of novel therapeutics.[13]

Conclusion and Future Directions

The quinoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects, underscore the importance of this chemical class in medicinal chemistry. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their translation into clinical applications. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs across a range of diseases.

References

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des, 104(4), e14615. [Link]

  • El-Sayed, M. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Arch Pharm (Weinheim), 335(9), 403-10. [Link]

  • Saczewski, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J Enzyme Inhib Med Chem, 31(sup4), 160-169. [Link]

  • Domagala, J. M., et al. (1987). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. J Med Chem, 30(1), 110-21. [Link]

  • Ito, Y., et al. (1985). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. J Med Chem, 28(6), 789-91. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents Med Chem, 20(16), 1981-1991. [Link]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents Med Chem, 21(13), 1708-1716. [Link]

  • Khan, I., et al. (2017). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Cent Nerv Syst Agents Med Chem, 17(2), 145-152. [Link]

  • Sancilio, L. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. J Rheumatol, 20(12), 2023-9. [Link]

  • Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chem Biol Drug Des. [Link]

  • Belay, Y., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Journal of Chemistry. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

  • Adeoye, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17769-17796. [Link]

  • Kumar, A., et al. (2014). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini Rev Med Chem, 14(10), 872-87. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21346-21364. [Link]

  • ResearchGate. (2025). Quinoline-3-carboxylates as potential antibacterial agents. [Link]

  • ResearchGate. (2017). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. [Link]

  • Kumar, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Eur J Med Chem, 208, 112820. [Link]

  • ResearchGate. (2013). Quinoline: A diverse therapeutic agent. [Link]

Sources

The Versatile Scaffold: Synthesis, Derivatization, and Bioactivity of 2-Chloro-6-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline core is a privileged heterocyclic scaffold, forming the backbone of numerous therapeutic agents due to its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of a specific, highly versatile subset: derivatives of 2-chloro-6-methylquinoline-3-carboxylic acid. We will delve into the foundational synthesis of this core structure, elucidate key strategies for its derivatization, and present a detailed analysis of the bioactivities exhibited by its analogues, including anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic explorations to empower researchers in the field of drug discovery and development.

The Synthetic Foundation: Building the Quinoline Core

The strategic synthesis of the this compound scaffold is paramount for the subsequent exploration of its derivatives. The most robust and widely adopted pathway is a multi-step process commencing with the Gould-Jacobs reaction, a powerful method for constructing the quinolin-4-one backbone.[3][4]

The causality behind this choice lies in its reliability and the accessibility of its starting materials. The reaction begins with the condensation of an appropriately substituted aniline—in this case, 4-methylaniline—with diethyl ethoxymethylenemalonate (EMME).[5][6] This is followed by a thermal cyclization, which, while traditionally requiring high temperatures that risk decomposition, can be optimized using milder reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid).[6] The resulting 4-quinolone-3-carboxylate ester is then hydrolyzed to the carboxylic acid. The final crucial step is the chlorination of the 2-position, typically achieved with a potent chlorinating agent like phosphorus oxychloride (POCl₃), to yield the target scaffold.

Synthesis_Workflow cluster_Gould_Jacobs Gould-Jacobs Reaction A 4-Methylaniline C Anilinomethylene Malonate Intermediate A->C Condensation B Diethyl Ethoxymethylenemalonate (EMME) B->C D 6-Methyl-4-oxo-1,4-dihydroquinoline -3-carboxylic acid ethyl ester C->D Thermal Cyclization (e.g., Eaton's Reagent) E 6-Methyl-4-oxo-1,4-dihydroquinoline -3-carboxylic acid D->E Saponification (Hydrolysis) F 2-Chloro-6-methylquinoline -3-carboxylic acid E->F Chlorination (POCl₃)

Fig 2. Key sites for derivatization on the core scaffold.

Bioactivity Profiles and Mechanistic Insights

Derivatives of this quinoline scaffold have demonstrated significant potential across multiple therapeutic areas. The specific functional groups introduced during derivatization dictate the biological target and, consequently, the ultimate pharmacological effect.

Anticancer Activity

A substantial body of research highlights the anticancer potential of quinoline derivatives. [7][8]Compounds derived from the 2-chloro-6-methylquinoline core have shown potent cytotoxic effects against a range of human cancer cell lines. [9][10] One key mechanism of action is the inhibition of critical enzymes required for cancer cell proliferation. [11]For instance, certain quinoline-4-carboxylic acids are known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines. [12][13]By blocking this pathway, these compounds starve cancer cells of the nucleotides necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. [13][14]

Derivative Type Cancer Cell Line Activity (IC₅₀) Reference
Arylidene Derivative (4d) Multiple Lines Broad Spectrum Activity [9]
Pyridone Derivative (9a, 9c) Multiple Lines Broad Spectrum Activity [9]
6-Chloro-2-aryl (3j) MCF-7 (Breast) 82.9% growth reduction [10]

| Hydrazide Derivative (22) | Neuroblastoma | Micromolar Potency | [14]|

Data Table 1: Representative anticancer activities of quinoline derivatives.

Anticancer_Mechanism Derivative Quinoline-Carboxylic Acid Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Derivative->DHODH Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes Nucleotides dNTPs / NTPs Pool Pyrimidine->Nucleotides Synthesis DNA & RNA Synthesis Nucleotides->Synthesis Proliferation Cell Proliferation & Growth Synthesis->Proliferation

Fig 3. Simplified mechanism of DHODH inhibition by quinoline derivatives.
Antimicrobial Activity

The quinoline scaffold is the foundation of the quinolone class of antibiotics, and derivatives from the 2-chloro-6-methylquinoline core continue this legacy. [15]Numerous studies have reported significant antibacterial and antifungal activity. [16][17][18] The primary mechanism for antibacterial action is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. [13]These enzymes are critical for managing DNA supercoiling during replication. The quinolone molecule, particularly the carboxylic acid group at the C-3 position, is essential for stabilizing the enzyme-DNA complex, which prevents DNA replication and leads to double-stranded DNA breaks and cell death. [13]

Derivative Type Organism Activity Reference
Hydrazone Derivatives E. coli, S. aureus, P. aeruginosa Antibacterial [16]
Hydrazone Derivatives A. niger, A. flavus Antifungal [16]
Benzimidazolylsulfanymethyl S. aureus, B. subtilis MIC: 6.25-12.5 µg/mL [17]

| Hydrazide Derivatives | S. aureus | Moderate to good | [1]|

Data Table 2: Representative antimicrobial activities of 2-chloro-6-methylquinoline derivatives.

Anti-inflammatory Activity

Select quinoline carboxylic acid derivatives have also demonstrated notable anti-inflammatory properties. [19][20]Studies have shown that these compounds can exert appreciable anti-inflammatory effects in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in macrophages. [19]Interestingly, the mechanism appears to be distinct from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs), as they do not affect cyclooxygenase or lipoxygenase activities. [21]Some evidence suggests that their anti-inflammatory effects may be mediated, at least in part, by the down-regulation of T-cell function. [21]

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validation of findings, detailed methodologies are essential. The following protocols provide step-by-step guidance for a representative synthesis and a key biological assay.

Protocol 4.1: Synthesis of a 2-Chloro-6-methylquinoline-3-carboxamide Derivative
  • Objective: To synthesize an amide derivative from the core scaffold using a standard peptide coupling reaction.

  • Methodology:

    • Activation: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the activated ester is the critical step for efficient coupling.

    • Coupling: To the activated mixture, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.0 eq).

    • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Work-up: Upon completion, pour the reaction mixture into cold water. Collect the resulting precipitate by vacuum filtration.

    • Purification: Wash the crude product with water and a cold, non-polar solvent like diethyl ether to remove unreacted starting materials. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure amide derivative.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: MTT Assay for In Vitro Cytotoxicity
  • Objective: To assess the cytotoxic effect of a synthesized derivative on a cancer cell line. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. [11]* Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. Its synthetic accessibility and the presence of two distinct, highly reactive functionalization sites provide a robust platform for generating diverse chemical libraries. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities underscore the immense potential of its derivatives.

Future research should focus on expanding the structural diversity through innovative synthetic methodologies and performing comprehensive structure-activity relationship studies to build predictive models for bioactivity. Further exploration into the precise molecular targets and signaling pathways will be crucial for optimizing lead compounds and advancing them toward clinical development. The strategic application of the principles and protocols outlined in this guide can empower researchers to unlock the full therapeutic potential of this important class of molecules.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Kaur, K., & Jain, M. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 24(9), 1794. [Link]

  • Kumar, S., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • Mojica-Sánchez, B., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2969. [Link]

  • Inaoka, D. K., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 57(15), 6374-6387. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709-714. [Link]

  • Al-Qatati, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design. [Link]

  • Sridhar, O., et al. (2014). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(11), 5897-5930. [Link]

  • Fernández-Álvaro, E., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(17), 7910-7920. [Link]

  • Liu, X., et al. (2023). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega, 8(28), 25169-25178. [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate. [Link]

  • Morita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285-12295. [Link]

  • Sharma, A., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o693. [Link]

  • Morita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12285–12295. [Link]

  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 107. [Link]

  • Carlson, R. P., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of pharmacology and experimental therapeutics, 269(2), 610-615. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. Inno PharmChem. [Link]

  • G-Dayan, T., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(10), 2544. [Link]

  • Al-Ostath, R. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]

  • Sridhar, O., et al. (2014). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Janardhanan, J., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal chemistry research. [Link]

  • Selvi, T., & Nadaraj, V. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 125(2), 349-357. [Link]

  • Sharma, S., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 14(36), 26034-26053. [Link]

  • Sharma, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Medicinal Chemistry Research, 31(10), 1629-1663. [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 1(2), 94-100. [Link]

Sources

Stability and storage conditions for 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Investigating the Stability and Optimal Storage Conditions for 2-Chloro-6-methylquinoline-3-carboxylic acid

Executive Summary

This compound is a key heterocyclic intermediate in the synthesis of complex molecules, particularly in medicinal and materials science research. The integrity of this starting material is paramount for the reproducibility of experimental results and the quality of downstream products. This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound. We will delve into its physicochemical properties, potential degradation pathways, and establish evidence-based protocols for its optimal storage and handling. Furthermore, this guide furnishes detailed experimental workflows for researchers to conduct in-house stability assessments, ensuring the long-term viability of their chemical inventory.

Physicochemical Profile

A thorough understanding of the compound's fundamental properties is the foundation for developing appropriate stability protocols.

Chemical Identity and Structure

The molecule features a quinoline core, a bicyclic aromatic heterocycle, substituted with a chlorine atom, a methyl group, and a carboxylic acid. The electron-withdrawing nature of the chlorine and carboxylic acid groups, combined with the aromatic system, dictates its reactivity and stability.

Caption: Molecular structure of the compound.

Core Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior under various experimental and storage conditions.

PropertyValueSource
CAS Number 123638-00-6[1]
Molecular Formula C₁₁H₈ClNO₂[1][2][3]
Molecular Weight 221.64 g/mol [2][3]
Appearance Solid (typically a powder)[3]
InChI Key Not readily available in search results.
SMILES Not readily available in search results.

Chemical Stability and Degradation Profile

While generally stable under standard ambient conditions, the compound's stability can be compromised by specific environmental factors. An awareness of these sensitivities is crucial for preventing unintended degradation.

Factors Influencing Stability
  • Thermal Stress : High temperatures should be avoided. Thermal decomposition may occur, potentially generating hazardous fumes such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[4] The carboxylic acid moiety also introduces the risk of decarboxylation at elevated temperatures, although this typically requires significant energy.

  • Hydrolytic Stability : The C-Cl bond on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis. This reaction is expected to be accelerated under basic conditions (formation of a hydroxo-quinoline derivative) or potentially under prolonged exposure to strongly acidic media. The compound's low solubility in neutral aqueous solutions may limit hydrolysis under ambient pH.

  • Photostability : Aromatic heterocyclic systems like quinoline are known to absorb UV radiation. Prolonged exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of impurities. Therefore, protection from light is a critical storage parameter.[4]

  • Oxidative Stability : The compound should be stored away from strong oxidizing agents, which can react with the quinoline ring system or other functional groups.[4]

  • Hygroscopicity : Some related quinoline derivatives are known to be hygroscopic. While not explicitly stated for this specific compound in the provided search results, it is prudent to assume some level of moisture sensitivity and protect it from humidity.

Potential Degradation Pathways

Understanding potential degradation routes allows for the targeted design of storage conditions and analytical methods to detect impurities.

parent 2-Chloro-6-methylquinoline- 3-carboxylic acid hydrolysis Hydrolysis Product (2-Hydroxy-6-methylquinoline- 3-carboxylic acid) parent->hydrolysis H₂O / pH > 7 photo Photodegradation Products parent->photo hv (Light) decarboxy Decarboxylation Product (2-Chloro-6-methylquinoline) parent->decarboxy Δ (Heat)

Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is the most effective strategy for preserving the compound's purity and ensuring researcher safety.

Optimal Storage Conditions

The consensus from safety data sheets for this and structurally related compounds points to a consistent set of storage requirements.[2][4][5]

ParameterRecommendationRationale
Temperature Cool; some suppliers suggest 2-8 °C.To minimize thermal degradation and slow down potential hydrolytic or reactive processes.
Atmosphere Store in a tightly closed container.[4][6] Consider storing under an inert gas (e.g., Argon, Nitrogen) for long-term storage.To protect from atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in a dark place.[4] Use amber glass vials or store in a light-blocking secondary container.To prevent photolytic degradation from UV and visible light exposure.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[4][6]To prevent chemical reactions that would degrade the compound.
Decision Workflow for Storage

The following workflow provides a logical process for determining the appropriate storage protocol upon receipt of the compound.

Caption: Decision workflow for proper compound storage.

Experimental Protocols for Stability Assessment

To ensure the highest level of experimental confidence, particularly in regulated environments or long-term studies, performing a forced degradation study is recommended. This process validates the storage conditions and identifies potential impurities.

Protocol: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the compound under controlled stress conditions to understand its stability profile and generate potential degradation products for analytical method validation.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1M HCl, 1M NaOH, 3% H₂O₂

  • Calibrated oven, photostability chamber (with UV/Vis lamps)

  • HPLC system with a UV detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., ACN or a mixture of ACN/water).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve in the solvent before analysis.

    • Photolytic Stress: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before injection if necessary.

    • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution of water and ACN with 0.1% formic acid).

  • Data Interpretation:

    • Monitor for a decrease in the peak area of the parent compound.

    • Look for the formation of new peaks, which represent degradation products.

    • Calculate the percentage of degradation. A method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to controlled storage conditions. The primary risk factors for degradation are exposure to light, elevated temperatures, high humidity, and incompatible chemicals such as strong oxidizing agents. For routine use, storage in a tightly sealed container in a cool (2-8 °C), dark, and dry environment is sufficient.[4] For long-term archival, storage under an inert atmosphere is recommended to provide maximum protection against hydrolytic and oxidative degradation. By implementing these protocols and, where necessary, validating them with the described experimental methods, researchers can ensure the reliability and reproducibility of their scientific work.

References

  • SAFETY D
  • SAFETY D
  • 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem.
  • SAFETY D
  • 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID - Safety D
  • 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID Safety D
  • 2-Chloro-6-methylquinoline-3-carboxaldehyde 96 73568-27-1 - Sigma-Aldrich.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • SAFETY D
  • 6-Chloro-2-methylquinoline-3-carboxylic acid | Sigma-Aldrich.
  • 2-CHLORO-6-METHYL-QUINOLINE-3-CARBOXYLIC ACID - Echemi.

Sources

A Researcher's Guide to 2-Chloro-6-methylquinoline-3-carboxylic acid: Sourcing, Synthesis, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] These compounds have demonstrated therapeutic potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[3] Within this vital class of heterocycles, 2-Chloro-6-methylquinoline-3-carboxylic acid (CAS No. 5436-32-8) serves as a critical and highly versatile intermediate. Its specific substitution pattern—a chloro group at the 2-position ripe for nucleophilic substitution and a carboxylic acid at the 3-position for amide coupling—makes it an invaluable building block for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.

This guide provides a comprehensive technical overview of this compound for the research and drug development professional. It moves beyond a simple catalog listing to deliver actionable intelligence on commercial sourcing, outline a robust synthetic pathway, and detail the necessary quality control protocols to ensure the integrity of your starting material.

Physicochemical Properties and Identification

Accurate identification is the first step in any successful research endeavor. The key identifiers and properties for this compound are summarized below.

PropertyValue
CAS Number 5436-32-8
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
Canonical SMILES Cc1cc2c(cc1)c(c(nc2Cl)C(=O)O)
InChI Key ODCKAQMBNJHSQU-UHFFFAOYSA-N
Typical Appearance Off-white to pale yellow solid

Commercial Sourcing and Procurement

Acquiring high-quality starting materials is paramount. While availability can fluctuate, several reputable chemical suppliers specialize in providing unique intermediates for early-stage discovery and research. When procuring this compound, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

Below is a comparative list of potential commercial suppliers. Researchers should always verify current stock and purity specifications directly with the vendor.

SupplierTypical PurityNotes
Sigma-Aldrich ≥95%Often available as part of their collection of unique research chemicals. It's important to note that for some of these products, analytical data may not be routinely collected by the supplier, placing the onus of confirmation on the buyer.
Ambeed, Inc. ≥97%A supplier specializing in building blocks and intermediates for research and development, often providing detailed specifications.
Fluorochem Ltd. VariesA UK-based supplier with a broad catalog of organic compounds for the pharmaceutical and agrochemical industries.[4]
Tokyo Chemical Industry (TCI) ≥98%Known for high-purity reagents and a strong focus on quality control, TCI is a reliable source for research-grade chemicals.[4]
BenchChem VariesA supplier that provides a platform for sourcing a wide array of chemical compounds, including various quinoline derivatives used in medicinal chemistry.[5]

Note: This list is not exhaustive and is intended as a starting point. Availability and product specifications are subject to change.

Synthetic Pathway and Rationale

Understanding the synthesis of this compound is crucial for troubleshooting and for occasions where in-house synthesis is required. A common and reliable route begins with a substituted aniline and leverages classical heterocyclic chemistry reactions. The pathway described below is a logical and field-proven approach.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination A p-Toluidine (6-Methylaniline) C Intermediate Adduct A->C + B Diethyl (ethoxymethylene)malonate B->C D Ethyl 4-hydroxy-6- methylquinoline-3-carboxylate C->D High Temp. (e.g., Dowtherm A) E 4-Hydroxy-6-methylquinoline- 3-carboxylic acid D->E NaOH / H₂O, then H⁺ F 2-Chloro-6-methylquinoline- 3-carboxylic acid E->F POCl₃ / Heat

Caption: A plausible four-step synthesis of the target compound.

Detailed Protocol and Scientific Rationale
  • Step 1: Gould-Jacobs Reaction: The synthesis begins with the reaction of p-toluidine (6-methylaniline) with diethyl (ethoxymethylene)malonate. This reaction proceeds via a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol. This step is foundational for building the core quinoline ring system.

  • Step 2: Thermal Cyclization: The intermediate from Step 1 is heated to a high temperature (typically >200 °C), often in a high-boiling solvent like Dowtherm A. This thermal energy drives an intramolecular cyclization onto the aromatic ring, followed by tautomerization to yield the more stable 4-hydroxyquinoline ester. This cyclization is a key ring-forming step.

  • Step 3: Saponification (Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidic workup. This unmasks the carboxylic acid functionality required in the final product.

  • Step 4: Chlorination: The crucial chlorination step is achieved by treating the 4-hydroxyquinoline intermediate with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with heating. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The mechanism involves the conversion of the keto group at the 4-position and the N-H proton to a 2-chloro derivative. This reaction transforms the precursor into the highly reactive 2-chloroquinoline, which is primed for further derivatization.

Quality Control and Analytical Verification

Ensuring the identity and purity of this compound is non-negotiable for reproducible research. A multi-technique approach is essential for a comprehensive characterization.[5]

QC Workflow Diagram

QC_Workflow start Sample Received visual Visual Inspection (Color, Form) start->visual nmr ¹H NMR Spectroscopy (Structural Confirmation) visual->nmr hplc RP-HPLC (Purity Assessment) visual->hplc ms Mass Spectrometry (Molecular Weight Verification) nmr->ms pass Material Passes QC nmr->pass Structure Confirmed fail Material Fails QC (Quarantine/Reject) nmr->fail Structure Inconsistent hplc->pass Purity ≥ 95% hplc->fail Purity < 95% ms->pass Correct M/Z ms->fail Incorrect M/Z

Caption: A standard workflow for quality control validation.

Key Analytical Protocols

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

  • Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method separates the target compound from impurities based on polarity.

  • Protocol:

    • System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.

    • Analysis: Inject 5 µL. Purity is calculated based on the area percentage of the main peak.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Rationale: ¹H NMR provides definitive structural confirmation by mapping the chemical environment of all protons in the molecule. The expected shifts, splitting patterns, and integrations must match the known structure.

  • Expected ¹H NMR Peaks (in DMSO-d₆, 400 MHz):

    • Methyl Protons (-CH₃): A singlet around δ 2.4-2.5 ppm.

    • Aromatic Protons: A series of doublets and singlets in the δ 7.5-8.5 ppm range, corresponding to the protons on the quinoline core. The specific coupling constants will confirm the substitution pattern.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (> δ 13.0 ppm), which may exchange with residual water in the solvent.

C. Mass Spectrometry (MS) for Molecular Weight Verification

  • Rationale: MS confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method.

  • Expected Result: In negative ion mode (ESI-), the primary ion observed should be [M-H]⁻ at m/z 220.6. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of M to M+2) provides further confirmation of the compound's identity.

Applications in Research and Drug Development

This compound is not an end-product but a strategic starting point. Its utility stems from the differential reactivity of its functional groups:

  • Amide Coupling: The carboxylic acid is readily activated (e.g., with HATU or EDC) for coupling with a vast array of amines, enabling the rapid generation of diverse libraries of amides for screening.

  • Nucleophilic Aromatic Substitution (SₙAr): The 2-chloro position is highly activated towards SₙAr reactions. It can be displaced by various nucleophiles such as amines, thiols, or alcohols, allowing for the introduction of diverse substituents at this key position. This dual functionality makes it an ideal scaffold for building compounds with potential applications in oncology, infectious diseases, and inflammation research.

References

  • Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • 2-Chloro-6-methylquinoline-3-carboxaldehyde | CAS 73568-27-1. Santa Cruz Biotechnology.
  • 2-Chloroquinoline-3-carboxylic acid.
  • 6-Chloro-2-methylquinoline-3-carboxylic acid. Sigma-Aldrich.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • 2-Chloro-6-methylquinoline-3-carboxaldehyde 96 73568-27-1. Sigma-Aldrich.
  • 2-Chloro-6-methylquinoline-3-carbaldehyde | 73568-27-1. Sigma-Aldrich.
  • Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Consider
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Altern
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • 6-methyl quinoline 6-methylquinoline. The Good Scents Company.
  • 2-chloro-8-methylquinoline-3-carboxaldehyde suppliers USA. USA Chemical Suppliers.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.
  • 2-methylquinoline. Sigma-Aldrich.
  • (PDF) 2-Chloroquinoline-3-carboxylic acid.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. Otto Chemie Pvt. Ltd.

Sources

Methodological & Application

Application Notes & Protocols: A Modular Synthesis of Biologically Active Schiff Bases from 2-Chloro-6-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] Schiff bases, characterized by their azomethine group, are pivotal in developing novel therapeutic agents due to their synthetic versatility and biological efficacy.[1][2] This document provides a comprehensive guide for the synthesis of quinoline-based Schiff bases, starting from the readily available but synthetically challenging precursor, 2-chloro-6-methylquinoline-3-carboxylic acid. A direct condensation to a Schiff base from the carboxylic acid is not feasible; therefore, we present a validated two-step conversion of the carboxylic acid to the crucial aldehyde intermediate, followed by a general protocol for its condensation with primary amines. This modular approach enables the creation of diverse compound libraries for screening in drug discovery programs, targeting areas such as antimicrobial and anticancer research.[3][4]

Strategic Imperative: The Carboxylic Acid to Aldehyde Transformation

A foundational principle in Schiff base synthesis is the condensation reaction between a primary amine and a carbonyl group, specifically an aldehyde or a ketone.[2][5] The starting material, this compound, lacks this essential carbonyl functionality. Attempting a direct reaction with an amine would lead to the formation of an amide, not the desired imine (-C=N-) linkage characteristic of a Schiff base.

Therefore, a strategic, multi-step synthesis is required. This involves the initial reduction of the carboxylic acid to its corresponding primary alcohol, followed by a controlled oxidation to yield the key intermediate: 2-chloro-6-methylquinoline-3-carbaldehyde. This aldehyde is the direct precursor for Schiff base formation. This strategic conversion is paramount for achieving the final target compounds.

G cluster_0 Overall Synthetic Workflow A 2-Chloro-6-methylquinoline- 3-carboxylic Acid (Starting Material) B (2-Chloro-6-methylquinolin- 3-yl)methanol (Alcohol Intermediate) A->B Step 1: Reduction (Protocol 2.1) C 2-Chloro-6-methylquinoline- 3-carbaldehyde (Key Aldehyde) B->C Step 2: Oxidation (Protocol 2.2) D Quinoline Schiff Base (Final Product) C->D Step 3: Condensation (Protocol 2.3) Amine + Primary Amine (R-NH2)

Caption: High-level workflow for the synthesis of Schiff bases.

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 2.1: Synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol

Causality: The choice of Lithium Aluminium Hydride (LAH) is based on its efficacy in reducing carboxylic acids to primary alcohols. The reaction is conducted under anhydrous conditions at a low temperature to control the high reactivity of LAH and prevent side reactions.

Materials:

  • This compound

  • Lithium Aluminium Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Suspend Lithium Aluminium Hydride (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water until a granular precipitate forms.

  • Filter the solid inorganic salts and wash them thoroughly with ethyl acetate.

  • Combine the filtrate and washes. Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.

  • Purify the product by column chromatography (silica gel, using a hexane:ethyl acetate gradient) to obtain pure (2-chloro-6-methylquinolin-3-yl)methanol.

Protocol 2.2: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Causality: Pyridinium chlorochromate (PCC) is a mild oxidizing agent chosen to prevent the over-oxidation of the primary alcohol back to the carboxylic acid, ensuring a high yield of the desired aldehyde.[6] Dichloromethane (DCM) is used as an inert solvent.

Materials:

  • (2-Chloro-6-methylquinolin-3-yl)methanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the alcohol intermediate (1.0 eq.) in anhydrous DCM in a round-bottom flask.

  • Add PCC (1.5 eq.) to the solution in one portion.

  • Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark, tarry slurry. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Pass the mixture through a short plug of silica gel to filter out the chromium residues. Wash the silica plug thoroughly with DCM.

  • Combine the filtrates and concentrate the solvent under reduced pressure.

  • The resulting crude product, 2-chloro-6-methylquinoline-3-carbaldehyde, can be purified by recrystallization or column chromatography if necessary.[6][7]

Protocol 2.3: General Protocol for Schiff Base Synthesis

Causality: This is a classic acid-catalyzed condensation reaction.[2] Ethanol is an effective solvent that dissolves both reactants. A catalytic amount of glacial acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

G cluster_0 Mechanism: Schiff Base Formation Aldehyde Aldehyde (R'-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine Protonation Protonation (H+ catalyst) Protonation->Aldehyde Activates Carbonyl Imine Schiff Base (Imine) (R'-CH=N-R) Carbinolamine->Imine Dehydration (-H2O) Water H2O

Caption: Key steps in the acid-catalyzed formation of a Schiff base.

Materials:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Reflux condenser, round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount (1.0 eq.) of the chosen primary amine to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction for the formation of a precipitate. The progress can also be tracked by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated Schiff base product by filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Characterization of Products

Confirmation of the synthesis at each stage is critical. The following table summarizes the expected spectroscopic changes that validate the successful transformation at each step.

Compound Type Key FT-IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ ppm) Rationale for Confirmation
Carboxylic Acid ~3000 (broad, O-H), ~1700 (C=O)~10-13 (s, 1H, -COOH)Presence of characteristic acid O-H and C=O signals.
Alcohol ~3300 (broad, O-H), No C=O peak~4.5 (s, 2H, -CH₂OH), ~5.0 (t, 1H, -OH)Disappearance of the C=O peak; appearance of alcohol O-H and benzylic CH₂ signals.
Aldehyde ~1690 (C=O), ~2850, ~2750 (C-H)~10.5 (s, 1H, -CHO)Disappearance of the O-H peak; appearance of a sharp C=O peak and characteristic aldehyde proton signal downfield.[6]
Schiff Base ~1620 (C=N, imine), No C=O peak~9.0 (s, 1H, -CH=N-)Disappearance of the aldehyde C=O peak; appearance of the imine C=N stretch. A new singlet for the azomethine proton is observed.[8]

Applications in Drug Development

The modular nature of this synthetic route allows for the creation of a diverse library of quinoline-based Schiff bases by simply varying the primary amine used in Protocol 2.3. These compounds are of significant interest in drug discovery.[1]

  • Anticancer Agents: Numerous quinoline Schiff bases and their metal complexes have demonstrated potent cytotoxic activity against various cancer cell lines, including breast, liver, and colon cancer.[3][9] Proposed mechanisms include the induction of apoptosis and inhibition of key enzymes necessary for cancer cell proliferation.[1][3]

  • Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antimicrobial drugs.[4] The addition of the azomethine group can enhance this activity, leading to potent agents against a range of bacterial and fungal pathogens.[1][10]

  • Other Therapeutic Areas: Research has also highlighted the potential of quinoline Schiff bases as antimalarial, antiviral, anti-inflammatory, and antidiabetic agents, making this a highly versatile and promising class of compounds for further investigation.[3][11]

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
  • Taylor & Francis Online. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Analytical Chemistry Letters, 11(4). Available from: [Link]

  • ijrpr. (n.d.). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Pharmaceutical Reviews. Available from: [Link]

  • Ibn Al-Haitham Journal for Pure and Applied Science. (2022). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Available from: [Link]

  • PubMed Central. (n.d.). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. Available from: [Link]

  • ResearchGate. (n.d.). Quinolines and Schiff Bases. Available from: [Link]

  • Semantic Scholar. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Analytical Chemistry Letters. Available from: [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Available from: [Link]

  • Oriental Journal of Chemistry. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. Available from: [Link]

  • RSC Publishing. (2024). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Medicinal Chemistry. Available from: [Link]

  • PubMed Central. (n.d.). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Available from: [Link]

  • ResearchGate. (2025). Synthesis and In-vitro Antimicrobial Activity of Secondary and Tertiary Amines Containing 2-Chloro-6-methylquinoline Moiety. Available from: [Link]

  • SciSpace. (2019). Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde. Available from: [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]

  • Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Available from: [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. Available from: [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

  • ResearchGate. (2025). 2-Chloro-6-methylquinoline-3-carbaldehyde. Available from: [Link]

Sources

Protocol for the synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2-Chloro-6-methylquinoline-3-carboxylic Acid Esters

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products, pharmaceuticals, and functional materials. Specifically, 2-chloroquinoline derivatives are highly versatile synthetic intermediates, enabling further molecular elaboration through nucleophilic substitution of the reactive chlorine atom. The presence of a carboxylic acid ester at the 3-position and a methyl group at the 6-position creates a scaffold with significant potential for the development of novel therapeutic agents, particularly in the fields of anticancer and antimalarial drug discovery.[1][2]

This document provides a comprehensive, two-step protocol for the synthesis of this compound esters, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described methodology is robust, scalable, and relies on well-established chemical transformations. The synthesis begins with a Gould-Jacobs type reaction to construct the quinoline core, followed by a chlorination step to yield the target compound. Each step is explained in detail, providing the scientific rationale behind the procedural choices to ensure both success and safety in the laboratory.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages:

  • Step 1: Cyclization - Formation of the 4-hydroxyquinoline ring system via the reaction of p-toluidine with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.

  • Step 2: Chlorination - Conversion of the intermediate 4-hydroxy-6-methylquinolin-2(1H)-one-3-carboxylic acid ester (which exists in tautomeric equilibrium) to the final this compound ester using phosphorus oxychloride (POCl₃).

Part 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Principle and Rationale

This initial step employs a variation of the Gould-Jacobs reaction, a classic method for quinoline synthesis. The reaction proceeds through two key transformations:

  • Nucleophilic Substitution: The amino group of p-toluidine attacks the electron-deficient vinylic carbon of diethyl ethoxymethylenemalonate (DEEM), displacing the ethoxy group to form an enamine intermediate. This reaction is typically performed at a moderate temperature.

  • Thermal Cyclization: The enamine intermediate is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A. The high temperature facilitates an intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aromatic ring of the toluidine moiety, leading to ring closure. Subsequent tautomerization yields the thermodynamically stable 4-hydroxyquinoline product, which is more accurately represented as the 4-quinolone tautomer.[3]

The choice of a high-boiling, inert solvent is critical for achieving the high temperatures required for efficient cyclization while preventing unwanted side reactions.

Experimental Protocol: Step 1

Materials:

  • p-Toluidine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Petroleum ether

  • Activated carbon (e.g., Darco or Norit)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle with a temperature controller

  • Mechanical stirrer

  • Büchner funnel and filter flask

Procedure:

  • Formation of the Enamine Intermediate:

    • In a round-bottom flask, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture with stirring at 100-110°C for 2 hours. During this time, ethanol will be generated as a byproduct.

    • Remove the ethanol by distillation to drive the reaction to completion.

  • Cyclization:

    • Allow the reaction mixture to cool slightly. Add diphenyl ether to the flask in sufficient quantity to create a stirrable slurry (approximately 3-4 mL per gram of the intermediate).

    • Heat the mixture to 240-250°C under a reflux condenser. Maintain this temperature for 30-60 minutes. The cyclization reaction will occur, accompanied by the evolution of ethanol.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. A solid product should precipitate.

    • Add petroleum ether to the flask to dilute the diphenyl ether and facilitate filtration.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel and wash thoroughly with petroleum ether to remove the high-boiling solvent.[3]

    • For further purification, recrystallize the crude product from boiling water with a small amount of activated carbon to remove colored impurities.[3] The product, ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, will crystallize as white, needle-like crystals upon cooling.

    • Filter the purified crystals, wash with cold water, and dry under vacuum.

Part 2: Synthesis of Ethyl 2-Chloro-6-methylquinoline-3-carboxylate

Principle and Rationale

This step converts the 2-hydroxyquinoline (which exists as the more stable 2-quinolone tautomer) into the target 2-chloroquinoline. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this type of dehydroxylative chlorination.[4][5]

The mechanism involves the initial reaction of the amide oxygen of the 2-quinolone with POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion, generated from POCl₃, acts as a nucleophile and attacks the C2 position, displacing the phosphate group and yielding the aromatic 2-chloroquinoline product.[6][7] This reaction is typically performed by refluxing the substrate in an excess of POCl₃, which serves as both the reagent and the solvent.

Safety Note: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Experimental Protocol: Step 2

Materials:

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (from Step 1) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, ~10-15 eq)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Heating mantle

  • Magnetic stirrer

  • Large beaker for quenching

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Chlorination Reaction:

    • Place the dried ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (1.0 eq) into a round-bottom flask.

    • In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 10 mL per gram of substrate).

    • Fit the flask with a reflux condenser protected by a drying tube.

    • Heat the reaction mixture to reflux (approx. 105-110°C) with stirring. Maintain reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Quenching:

    • Allow the reaction mixture to cool to room temperature.

    • CAUTION: This step is highly exothermic and releases HCl gas. In a large beaker, prepare a substantial amount of crushed ice.

    • Very slowly and carefully, pour the cooled reaction mixture dropwise onto the crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Once the addition is complete, continue stirring until all the ice has melted. A solid precipitate of the crude product may form.

  • Neutralization and Extraction:

    • Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude ethyl 2-chloro-6-methylquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for this synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

ParameterStep 1: CyclizationStep 2: ChlorinationNotes
Key Reagents p-Toluidine, DEEMEthyl 4-hydroxy-6-methylquinoline-3-carboxylate, POCl₃
Molar Ratio p-Toluidine : DEEM (1 : 1.05)Substrate : POCl₃ (1 : 10-15)A slight excess of DEEM is used. POCl₃ is used in large excess as both reagent and solvent.
Temperature 100-110°C (intermediate), 240-250°C (cyclization)105-110°C (Reflux)High temperature is crucial for the thermal cyclization step.[3]
Reaction Time 2 h (intermediate), 0.5-1 h (cyclization)2-4 hReaction should be monitored by TLC to determine completion.
Typical Yield 75-85%80-90%Yields are for purified product.

Logical Workflow Visualization

The overall synthetic workflow can be visualized as a two-step process involving the formation of the quinolone core followed by chlorination.

SynthesisWorkflow cluster_0 Step 1: Quinolone Formation cluster_1 Step 2: Chlorination pToluidine p-Toluidine Intermediate Enamine Intermediate pToluidine->Intermediate Condensation (100-110°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Quinolone Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Intermediate->Quinolone Thermal Cyclization (240-250°C) FinalProduct Ethyl 2-Chloro-6-methyl- quinoline-3-carboxylate Quinolone->FinalProduct Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->FinalProduct Reflux (105-110°C) caption Workflow for the synthesis of the target ester.

Caption: Workflow for the synthesis of the target ester.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Step 1: Low yield of quinolone Incomplete formation of the enamine intermediate.Ensure ethanol is effectively removed by distillation to drive the equilibrium.
Cyclization temperature was too low or reaction time was too short.Ensure the reaction reaches and maintains 240-250°C. Monitor by TLC to confirm completion.
Starting materials are impure.Use freshly distilled or purified p-toluidine and DEEM.
Step 2: Incomplete chlorination Insufficient heating or reaction time.Ensure the reaction is refluxing properly and extend the reaction time. Monitor by TLC.
Presence of moisture in the reaction.Use a drying tube and ensure all glassware and the starting quinolone are completely dry. POCl₃ is sensitive to water.
Degradation of POCl₃.Use a fresh bottle of phosphorus oxychloride. Old or improperly stored POCl₃ can be less effective.
Dark-colored final product Formation of polymeric side products during heating.In Step 1, avoid excessively high temperatures or prolonged heating. In Step 2, ensure the quenching is done slowly and at low temperature.
Insufficient purification.Purify the final product by column chromatography on silica gel or recrystallization with activated carbon.

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of ethyl 2-chloro-6-methylquinoline-3-carboxylate. By combining a high-temperature cyclization to form the core heterocyclic structure with a standard dehydroxylative chlorination, this method offers high yields and operational simplicity. The resulting compound is a valuable building block for further chemical exploration, particularly in the synthesis of novel compounds with potential pharmaceutical applications. Adherence to the procedural details and safety precautions is essential for achieving optimal and reproducible results.

References

  • Reddy, T. J., et al. (2009). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 48B(3), 429-435. Available at: [Link]

  • Singh, P. P., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • Patel, H. V. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(5), 2319-7064. Available at: [Link]

  • Ukrainets, I. V., et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-20. Available at: [Link]

  • Rathod, S. B., & Gill, C. H. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 582-587. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. Available at: [Link]

  • Fetzner, S., et al. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157. Available at: [Link]

  • Wang, B., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(5), 5066-5073. Available at: [Link]

  • Kaur, K., et al. (2010). Quinolines and structurally related heterocycles as antimalarials. European Journal of Medicinal Chemistry, 45(8), 3245-3264. Available at: [Link]

  • Organic Chemistry Tube. (2021). Retrosynthesis 8, Hydroxychloroquine. YouTube. Available at: [Link]

  • Patel, J. S., et al. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Polycyclic Aromatic Compounds. Available at: [Link]

  • Katkevica, D., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2529-2536. Available at: [Link]

  • Fetzner, S., Vogler, B., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. Available at: [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]

  • Yue, D., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 63(17), 3469-3477. Available at: [Link]

  • Kysil, V. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • Chábera, P., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(15), 4998. Available at: [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515. Available at: [Link]

  • De, U. C. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 1285-1292. Available at: [Link]

  • Hassner, A., & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses, 58, 104. Available at: [Link]

  • Lauer, W. M., & Kaslow, C. E. (1944). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 24, 68. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Available at: [Link]

  • Kamal, A., et al. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Arkivoc, 2007(14), 118-127. Available at: [Link]

  • Kamal, A., et al. (2015). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 5(71), 57891-57895. Available at: [Link]

  • Petersen, U., et al. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.

Sources

Application Notes and Protocols: The Utility of 2-Chloro-6-methylquinoline-3-carboxylic Acid in Protein Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine. Their dysregulation is a known driver of numerous pathologies, most notably cancer. The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural core of many approved therapeutic agents.[1][2] In the realm of kinase inhibition, the quinoline motif is particularly valued as a versatile backbone for the design of ATP-competitive inhibitors. Its rigid, bicyclic structure can effectively occupy the adenine-binding pocket of a wide range of kinases, providing a robust anchor for further chemical elaboration to enhance potency and selectivity.[3][4]

This application note focuses on 2-Chloro-6-methylquinoline-3-carboxylic acid , a representative of the quinoline-3-carboxylic acid class of compounds. We will explore its application in the study of protein kinase inhibition, with a particular focus on Protein Kinase CK2 (formerly Casein Kinase II), a constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis. Derivatives of 2-chloroquinoline-3-carboxylic acid have demonstrated inhibitory activity against CK2, making this scaffold a valuable tool for researchers in oncology, inflammation, and neurodegenerative disease.[3][4]

This guide will provide a comprehensive overview of the rationale behind using this compound, detailed protocols for its characterization as a kinase inhibitor, and insights into the interpretation of the resulting data.

The Target: Protein Kinase CK2 - A Master Regulator

Protein Kinase CK2 is a highly pleiotropic and constitutively active enzyme that phosphorylates a vast number of substrates, influencing a wide array of cellular processes. Its elevated activity is a hallmark of many cancers, where it contributes to tumor progression by promoting cell survival and proliferation. The pursuit of selective CK2 inhibitors is therefore an area of intense research. The quinoline-3-carboxylic acid scaffold has been identified as a promising starting point for the development of such inhibitors.[3][4]

The general mechanism involves the inhibitor molecule binding to the ATP-binding pocket of the CK2 catalytic subunit, preventing the binding and hydrolysis of ATP and thus blocking the phosphorylation of downstream substrates.

cluster_0 Normal CK2 Activity cluster_1 Inhibition by this compound Analog ATP ATP CK2 Protein Kinase CK2 ATP->CK2 Binds pSubstrate Phosphorylated Substrate CK2->pSubstrate Phosphorylates ADP ADP CK2->ADP Substrate Substrate Protein Substrate->CK2 Cell_Survival Cell Survival & Proliferation pSubstrate->Cell_Survival Promotes Inhibitor 2-Chloro-6-methyl- quinoline-3-carboxylic acid CK2_i Protein Kinase CK2 Inhibitor->CK2_i Binds to ATP Pocket No_Phosphorylation No Phosphorylation CK2_i->No_Phosphorylation ATP_i ATP Block X ATP_i->Block Apoptosis Apoptosis or Growth Arrest No_Phosphorylation->Apoptosis

Figure 1: General mechanism of Protein Kinase CK2 inhibition.

Biochemical Characterization: In Vitro Kinase Inhibition Assay

The first step in characterizing a potential kinase inhibitor is to determine its activity against the purified enzyme in a controlled, cell-free environment. This is typically achieved through an in vitro kinase activity assay. The following protocol describes a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]

Protocol 1: Luminescence-Based Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Protein Kinase CK2.

Materials:

  • Recombinant human Protein Kinase CK2 (active)

  • CK2 Substrate Peptide (e.g., RRREEETEEE)

  • Adenosine 5'-triphosphate (ATP), high purity

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • DMSO (Dimethyl sulfoxide), molecular biology grade

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 nM). This will be your compound plate.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the CK2 enzyme and substrate peptide in the kinase assay buffer. The optimal concentrations should be determined empirically but a starting point is typically in the low nanomolar range for the enzyme and at the Km concentration for the substrate.

    • In a white, opaque assay plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the CK2 enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[5]

  • Initiation and Incubation:

    • Prepare a solution of ATP in the kinase assay buffer (the concentration should be at or near the Km for ATP for the specific kinase).

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • ADP Detection (as per manufacturer's protocol, e.g., ADP-Glo™):

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]

    • Incubate for 40 minutes at room temperature.[5]

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.[5]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

reagent reagent step step control control incubation incubation readout readout start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep dmso DMSO Control start->dmso plate Add Compound/DMSO to 96-well Plate compound_prep->plate dmso->plate enzyme Add CK2 Enzyme plate->enzyme pre_inc Pre-incubate (15 min, RT) enzyme->pre_inc atp Add ATP to Initiate Reaction pre_inc->atp main_inc Incubate (60 min, 30°C) atp->main_inc stop_reagent Add ADP-Glo™ Reagent main_inc->stop_reagent stop_inc Incubate (40 min, RT) stop_reagent->stop_inc detect_reagent Add Kinase Detection Reagent stop_inc->detect_reagent detect_inc Incubate (30 min, RT) detect_reagent->detect_inc read Measure Luminescence detect_inc->read analysis Calculate IC50 read->analysis end End analysis->end step step condition condition process process analysis analysis start Start: Culture Cells treat_drug Treat with Inhibitor start->treat_drug treat_dmso Treat with DMSO (Control) start->treat_dmso harvest Harvest & Wash Cells treat_drug->harvest treat_dmso->harvest heat Heat Aliquots across Temperature Gradient harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge collect Collect Soluble Protein (Supernatant) centrifuge->collect wb Western Blot for CK2 collect->wb quantify Quantify Band Intensity wb->quantify plot Plot Melt Curve & Determine ΔTm quantify->plot end End: Confirm Target Engagement plot->end

Sources

Experimental procedure for the Vilsmeier-Haack reaction for quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Practical Guide to Quinoline Synthesis via the Vilsmeier-Haack Reaction: Mechanism, Protocol, and Optimization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Vilsmeier-Haack reaction provides a powerful and efficient pathway for the synthesis of highly functionalized quinolines, particularly 2-chloro-3-formylquinolines, which are versatile precursors for further chemical manipulation.[3][4] This guide offers a comprehensive overview of the Vilsmeier-Haack cyclization of N-arylacetamides to generate quinoline derivatives. It delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and presents a systematic troubleshooting guide to empower researchers in optimizing this crucial transformation.

Theoretical Background and Mechanism

The Vilsmeier-Haack reaction, in this context, is not a direct formylation of a pre-existing quinoline ring. Instead, it masterfully constructs the quinoline core through an intramolecular cyclization of an N-arylacetamide (acetanilide) derivative.[5] The reaction is driven by an electrophilic chloroiminium salt, the "Vilsmeier reagent," which is generated in situ.

Formation of the Vilsmeier Reagent

The active electrophile is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[6][7][8] The POCl₃ activates the carbonyl oxygen of DMF, leading to the formation of the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[9]

Reaction Mechanism: Cyclization and Formylation

The synthesis proceeds via a well-established pathway:

  • Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic Vilsmeier reagent. The position of this attack is governed by the electronic nature of substituents on the aryl ring.

  • Intramolecular Cyclization: The amide oxygen of the acetanilide derivative attacks the newly formed iminium carbon, initiating the key ring-closing step.

  • Dehydration & Aromatization: Subsequent elimination and rearrangement steps lead to the formation of the chlorinated and formylated quinoline ring system.

  • Hydrolysis: The reaction is terminated by quenching with water, which hydrolyzes the final iminium intermediate to the desired aldehyde product.[9]

The overall mechanism is depicted below.

Vilsmeier_Mechanism cluster_reagent Reagent Formation cluster_reaction Reaction Cascade DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Acetanilide N-Arylacetamide Iminium_Intermediate Iminium Intermediate Acetanilide->Iminium_Intermediate + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Iminium_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Cyclized_Intermediate->Product Hydrolysis (Work-up)

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. Optimization may be required for specific substrates.

Materials and Equipment
  • Reagents: N-arylacetamide (1 eq.), anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, freshly distilled recommended), crushed ice, sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), ethyl acetate (for recrystallization).

  • Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, reflux condenser with a drying tube (e.g., CaCl₂), ice-salt bath, heating mantle, Büchner funnel, and filtration apparatus.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation (0-5 °C):

    • In a three-necked round-bottom flask under a nitrogen or argon atmosphere, place anhydrous DMF (3-5 equivalents).

    • Cool the flask to 0-5 °C using an ice-salt bath.

    • With vigorous stirring, add POCl₃ (5-12 equivalents) dropwise via a dropping funnel.[6] Causality: This exothermic reaction must be kept cold to prevent degradation of the reagent and control the reaction rate. The dropwise addition ensures the temperature does not rise above 5-10 °C.[5] Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.[10]

  • Substrate Addition and Reaction (Heating):

    • Add the N-arylacetamide substrate (1 equivalent) portion-wise to the pre-formed Vilsmeier reagent, ensuring the temperature remains low during addition.

    • Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the reaction mixture to 80-90 °C.[3][4] The reaction time can vary significantly (from 4 to 16 hours) depending on the substrate's reactivity.[6]

    • Process Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation (Quenching and Precipitation):

    • After completion, allow the reaction mixture to cool slightly before carefully and slowly pouring it into a beaker containing a large volume of crushed ice with vigorous stirring.[6] Safety Note: This quenching step is highly exothermic and may release HCl gas. Perform this in a well-ventilated fume hood.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.[6][10] This step facilitates the hydrolysis of the iminium intermediate and precipitates the solid product.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts and residual DMF.[5]

  • Purification:

    • Dry the crude product under vacuum or in a desiccator.

    • For higher purity, the crude solid should be recrystallized from a suitable solvent, such as ethyl acetate or ethanol.[5][6]

Workflow Start Start Reagent_Prep Vilsmeier Reagent Prep (DMF + POCl₃ at 0-5°C) Start->Reagent_Prep Substrate_Add Substrate Addition (N-Arylacetamide) Reagent_Prep->Substrate_Add Heating Heating & Reaction (80-90°C, 4-16h) Substrate_Add->Heating TLC_Check Monitor by TLC Heating->TLC_Check TLC_Check->Heating Incomplete Quench Quenching in Ice Water TLC_Check->Quench Complete Neutralize Neutralization / Basification Quench->Neutralize Filter Filtration & Washing Neutralize->Filter Purify Drying & Recrystallization Filter->Purify Characterize Product Characterization (NMR, IR, MP) Purify->Characterize End End Product Characterize->End

Sources

Application Notes & Protocols: 2-Chloro-6-methylquinoline-3-carboxylic Acid as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide focuses on 2-chloro-6-methylquinoline-3-carboxylic acid (CAS No: 123638-00-6), a highly functionalized building block for the synthesis of complex heterocyclic systems.[3] Its unique architecture features two distinct reactive centers: the C2-chloro group, which is primed for nucleophilic aromatic substitution (SNAr), and the C3-carboxylic acid, a versatile handle for derivatization and cyclization. We provide an in-depth analysis of its reactivity, along with detailed, field-proven protocols for its application in constructing fused heterocyclic compounds, such as thieno[2,3-b]quinolines and pyrazolo[4,3-c]quinolines, which are of significant interest to drug development professionals.

Part 1: Core Reactivity Principles

A thorough understanding of the inherent reactivity of the this compound scaffold is critical for its successful application in complex synthetic routes. The molecule's utility stems from the orthogonal reactivity of its chloro and carboxylic acid functionalities.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring within the quinoline system is inherently electron-deficient. This effect is amplified by the nitrogen atom's electron-withdrawing nature, which significantly lowers the electron density at the C2 and C4 positions. Consequently, these positions are highly susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine.[4][5]

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. This reaction is the primary strategy for introducing nitrogen, sulfur, and oxygen nucleophiles to form C-N, C-S, and C-O bonds, respectively.[6]

SNAr_Mechanism General SNAr Mechanism at C2 of a Chloroquinoline cluster_0 Step 1: Nucleophilic Attack Quinoline 2-Chloroquinoline Substrate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinoline->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Cl_ion Chloride Ion (Cl⁻) Thienoquinoline_Workflow Workflow for Thieno[2,3-b]quinoline Synthesis Start 2-Chloro-6-methylquinoline- 3-carboxylic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 2-chloro-6-methyl- quinoline-3-carboxylate Step1->Intermediate1 Step2 SNAr with Sulfur Nucleophile (Na₂S, DMF) Intermediate1->Step2 Intermediate2 In situ 2-Mercapto Intermediate Step2->Intermediate2 Step3 Cyclization with α-halo ester (Ethyl 2-chloroacetoacetate, K₂CO₃) Intermediate2->Step3 Product Ethyl 2-acetyl-6-methyl- thieno[2,3-b]quinoline-3-carboxylate Step3->Product

Caption: Synthetic pathway to Thieno[2,3-b]quinoline derivatives.

Protocol 2.1: Synthesis of Ethyl 2-acetyl-6-methylthieno[2,3-b]quinoline-3-carboxylate

  • Esterification: To a solution of this compound (1.0 eq) in methanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux for 6 hours. Monitor completion by TLC. Cool the reaction mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-chloro-6-methylquinoline-3-carboxylate.

  • Thiolation and Cyclization: In a round-bottom flask under a nitrogen atmosphere, dissolve the methyl ester intermediate (1.0 eq) in anhydrous DMF (15 mL/g). Add sodium sulfide nonahydrate (1.2 eq) and stir the mixture at 80 °C for 2 hours.

  • Cool the mixture to room temperature and add potassium carbonate (2.5 eq), followed by the dropwise addition of ethyl 2-chloroacetoacetate (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 8 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice-cold water (100 mL). The resulting precipitate is collected by filtration, washed with water, and then a small amount of cold ethanol. The crude product is purified by recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure thieno[2,3-b]quinoline derivative.

Synthesis of Pyrazolo[4,3-c]quinolin-4-one Derivatives

Pyrazolo[4,3-c]quinolines are recognized for their potent biological activities, including functioning as anti-inflammatory agents by inhibiting nitric oxide production. [7][8]The synthesis leverages the reaction of the C2-chloro position with hydrazine, followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

  • Hydrazinolysis: The reaction with hydrazine hydrate is a classic SNAr reaction. Hydrazine acts as a potent nitrogen nucleophile, readily displacing the C2-chloride. Using an excess of hydrazine ensures the reaction goes to completion and helps to minimize side products.

  • Intramolecular Cyclization: The resulting 2-hydrazinyl-6-methylquinoline-3-carboxylic acid intermediate is perfectly poised for cyclization. Heating in a high-boiling polar solvent like ethanol or acetic acid promotes the condensation between the terminal amino group of the hydrazine moiety and the carboxylic acid group, eliminating a molecule of water to form the stable, fused pyrazolone ring. Acetic acid can act as both a solvent and a catalyst for this dehydration step.

Pyrazoloquinoline_Workflow Workflow for Pyrazolo[4,3-c]quinolin-4-one Synthesis Start 2-Chloro-6-methylquinoline- 3-carboxylic Acid Step1 Hydrazinolysis (SNAr) (Hydrazine Hydrate, Ethanol) Start->Step1 Intermediate 2-Hydrazinyl-6-methylquinoline- 3-carboxylic Acid Step1->Intermediate Step2 Intramolecular Cyclization (Acetic Acid, Reflux) Intermediate->Step2 Product 6-Methyl-1,5-dihydro- pyrazolo[4,3-c]quinolin-4-one Step2->Product

Caption: Synthetic pathway to Pyrazolo[4,3-c]quinolin-4-one derivatives.

Protocol 2.2: Synthesis of 6-Methyl-1,5-dihydropyrazolo[4,3-c]quinolin-4-one

  • Hydrazinolysis: Suspend this compound (1.0 eq) in ethanol (25 mL/g). Add hydrazine hydrate (5.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 5 hours. A precipitate may form as the reaction progresses. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Collect the solid product by filtration and wash thoroughly with cold ethanol to remove excess hydrazine. Dry the intermediate, 2-hydrazinyl-6-methylquinoline-3-carboxylic acid, under vacuum.

  • Cyclization: Place the dried intermediate (1.0 eq) in a round-bottom flask and add glacial acetic acid (10 mL/g).

  • Heat the mixture to reflux for 4 hours. The solid should dissolve and then a new precipitate may form.

  • Purification: Cool the reaction to room temperature. The solid product is collected by filtration, washed with a small amount of cold water, and then with diethyl ether. The crude product can be recrystallized from DMF/water to yield the pure 6-methyl-1,5-dihydropyrazolo[4,3-c]quinolin-4-one.

Part 3: Data Summary Table

The following table summarizes the expected outcomes for the protocols described. Yields are estimated based on similar transformations reported in the literature for related quinoline scaffolds. [9][10][11]

Starting Material Target Heterocycle Key Reagents Solvent(s) Temp. (°C) Time (h) Est. Yield (%)
This compound Thieno[2,3-b]quinoline Derivative 1. MeOH, H₂SO₄2. Na₂S3. Ethyl 2-chloroacetoacetate MeOH, DMF Reflux ~16 65-75

| this compound | Pyrazolo[4,3-c]quinolin-4-one Derivative | 1. Hydrazine Hydrate2. Acetic Acid | Ethanol, Acetic Acid| Reflux | ~9 | 70-85 |

Conclusion

This compound is a powerful and versatile building block for the synthesis of medicinally important fused heterocyclic compounds. The strategic exploitation of its dual reactivity at the C2 and C3 positions allows for the efficient construction of complex molecular architectures. The protocols detailed herein provide robust and reproducible methods for researchers engaged in drug discovery and development, enabling the generation of novel thieno[2,3-b]quinoline and pyrazolo[4,3-c]quinoline libraries for biological screening.

References

  • Taylor & Francis Online. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Biological Activity of Some Novel Thieno[2,3-b]quinoline, Quinolino[3. Available at: https://www.tandfonline.com/doi/abs/10.1080/00397910903272049
  • Royal Society of Chemistry. (2022). Diversity-oriented and diastereoselective synthesis of diverse polycyclic thieno(2,3-b)-quinoline derivatives using a synergistic strategy. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]

  • ResearchGate. (n.d.). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. Available at: [Link]

  • PubMed. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). SCHEME 2 General synthetic procedure of thieno[2,3-b]quinoline-2-. Available at: [Link]

  • ResearchGate. (n.d.). (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available at: [Link]

  • (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Available at: [Link]

  • RSC Publishing. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available at: [Link]

  • (n.d.). Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. Available at: [Link]

Sources

Application Note & Protocols: Interrogating Cellular Pathways with 2-Chloro-6-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, quinoline-3-carboxylic acids have emerged as a promising class of compounds with potential for therapeutic development, exhibiting activities such as antiproliferative effects and the ability to function as kinase inhibitors.[1][4][5][6] Some derivatives have been identified as DNA minor groove-binding agents, suggesting a mechanism of action that involves direct interaction with genetic material.[7][8] This application note focuses on a representative member of this class, 2-Chloro-6-methylquinoline-3-carboxylic acid, and provides a comprehensive guide for its investigation using a suite of robust cell-based assays. The protocols outlined herein are designed to empower researchers in drug discovery and development to elucidate the mechanism of action and determine the therapeutic potential of this and related compounds.

The rationale for selecting the described assays is grounded in the known biological activities of the broader quinoline-3-carboxylic acid class. Given their reported antiproliferative and cytotoxic effects, assays that measure cell viability, proliferation, and apoptosis are fundamental to characterizing their cellular impact.[1][5] Furthermore, as kinase inhibition is a documented mechanism for some quinoline derivatives, a cell-based kinase activity assay is included to explore this potential.[4][9] Finally, to investigate the influence of these compounds on specific signaling pathways at the level of gene expression, a reporter gene assay is detailed.[10][11]

This document is structured to provide not only step-by-step protocols but also the scientific reasoning behind the experimental design, enabling researchers to adapt and troubleshoot these assays effectively.

Potential Signaling Pathways and Assay Overview

The diverse biological activities of quinoline derivatives suggest their interaction with multiple intracellular signaling pathways. A hypothetical model of how a this compound derivative might exert its effects is through the inhibition of a critical kinase in a proliferation and survival pathway, leading to the downstream induction of apoptosis.

Signaling_Pathway Compound 2-Chloro-6-methylquinoline- 3-carboxylic acid derivative Kinase Target Kinase (e.g., CK2, ATM) Compound->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activates ReporterGene Reporter Gene Expression TranscriptionFactor->ReporterGene Drives

Caption: Hypothetical signaling pathway impacted by a quinoline derivative.

The following sections provide detailed protocols for cell-based assays designed to investigate these potential effects.

I. Cell Proliferation and Viability Assay (MTT Assay)

A. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[12] The amount of formazan produced is proportional to the number of living, metabolically active cells.[13] This assay is a fundamental first step in evaluating the cytotoxic or cytostatic effects of a compound.

B. Experimental Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (serial dilutions) A->B C 3. Incubate (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell proliferation assay.

C. Detailed Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of the this compound derivative in culture medium. Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

D. Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.1088.0
100.6552.0
500.2016.0
1000.108.0

Table 1: Hypothetical data from an MTT assay showing the dose-dependent effect of a this compound derivative on cell viability after 48 hours of treatment.

II. Apoptosis Assay (Annexin V-FITC/PI Staining)

A. Principle

This assay distinguishes between healthy, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC for detection by flow cytometry.[14][15] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[14][16]

B. Experimental Workflow

Apoptosis_Workflow A 1. Seed & Treat Cells B 2. Harvest Cells (including supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis assay.

C. Detailed Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., IC50 and 2x IC50 determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[15][17]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

D. Data Presentation
Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
Compound (IC50)45.835.712.36.2
Compound (2x IC50)15.348.928.57.3

Table 2: Hypothetical data from an Annexin V/PI apoptosis assay demonstrating the induction of apoptosis by a this compound derivative.

III. Cell-Based Kinase Activity Assay

A. Principle

Cell-based kinase assays measure the activity of a specific kinase within its natural cellular environment.[18][19] These assays often rely on antibody-based detection of the phosphorylation of a specific substrate of the kinase of interest.[18] A decrease in substrate phosphorylation in the presence of the test compound indicates inhibition of the kinase.[18] This approach provides more physiologically relevant data than biochemical assays, as it accounts for factors such as cell permeability and off-target effects.[20]

B. Experimental Workflow

Kinase_Assay_Workflow A 1. Seed Cells B 2. Treat with Compound A->B C 3. Lyse Cells B->C D 4. Transfer Lysate to Coated Plate C->D E 5. Incubate with Detection Antibodies D->E F 6. Add Substrate & Measure Signal E->F

Caption: General workflow for a cell-based kinase assay.

C. Detailed Protocol (Example: CK2 Activity)
  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate and treat with various concentrations of the this compound derivative for 1-2 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial cell-based kinase assay kit (e.g., based on ELISA or TR-FRET).

  • Assay Plate: Transfer the cell lysates to a microplate pre-coated with a capture antibody specific for the kinase substrate.

  • Antibody Incubation: Add a primary antibody that specifically detects the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Development: Add the enzyme's substrate and measure the resulting colorimetric or chemiluminescent signal.

  • Data Analysis: Calculate the percent inhibition of kinase activity relative to the vehicle control.

D. Data Presentation
Concentration (µM)Signal (Arbitrary Units)% Inhibition
0 (Vehicle)85430
0.182103.9
1654323.4
10321062.4
50123485.5
10085090.0

Table 3: Hypothetical data from a cell-based kinase assay showing dose-dependent inhibition of a target kinase by a this compound derivative.

IV. Reporter Gene Assay

A. Principle

Reporter gene assays are used to study the regulation of gene expression.[21] A reporter gene (e.g., luciferase, GFP) is placed under the control of a promoter containing specific transcriptional response elements.[10][22] Changes in the activity of a signaling pathway that culminates in the activation or repression of a particular transcription factor will be reflected in the expression level of the reporter gene.[10][11] This assay is highly versatile for dissecting the effects of a compound on specific signaling pathways.

B. Experimental Workflow

Reporter_Assay_Workflow A 1. Co-transfect Cells with Reporter & Control Plasmids B 2. Seed Transfected Cells A->B C 3. Treat with Compound B->C D 4. Lyse Cells C->D E 5. Measure Reporter Activity (e.g., Luminescence) D->E

Caption: Workflow for a dual-luciferase reporter gene assay.

C. Detailed Protocol (Dual-Luciferase System)
  • Cell Transfection: Co-transfect cells with an experimental reporter plasmid (e.g., NF-κB-luciferase) and a control plasmid (e.g., Renilla luciferase driven by a constitutive promoter) using a suitable transfection reagent.[22][23]

  • Seeding: After transfection, seed the cells into a 96-well plate.

  • Treatment: Treat the cells with the this compound derivative and a known activator of the pathway (e.g., TNF-α for NF-κB).

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer from a dual-luciferase assay kit.[23]

  • Luminescence Measurement: Measure the firefly luciferase activity, then add the second reagent to quench the firefly signal and measure the Renilla luciferase activity in a luminometer.[23]

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.[10]

D. Data Presentation
TreatmentNormalized Luciferase ActivityFold Change vs. Stimulated Control
Unstimulated Control1.00.1
Stimulated Control (TNF-α)10.01.0
Stimulated + Compound (1 µM)8.50.85
Stimulated + Compound (10 µM)4.20.42
Stimulated + Compound (50 µM)1.50.15

Table 4: Hypothetical data from a dual-luciferase reporter assay showing inhibition of TNF-α-induced NF-κB activity by a this compound derivative.

Conclusion

The cell-based assays detailed in this application note provide a robust framework for characterizing the biological activity of this compound and its derivatives. By systematically evaluating the effects of these compounds on cell proliferation, apoptosis, kinase activity, and specific signaling pathways, researchers can gain valuable insights into their mechanism of action and therapeutic potential. The integration of these assays into a drug discovery pipeline will facilitate the identification and development of novel quinoline-based therapeutics.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Apoptosis Protocol & Troubleshooting. Creative Biolabs. [Link]

  • What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]

  • Biology Cell-Based Assays. Charles River Laboratories. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices. [Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Sample & Assay Technologies Cignal Reporter Assay Handbook. QIAGEN. [Link]

  • Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". PubMed. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • functional in vitro assays for drug discovery. YouTube. [Link]

  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

  • Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

  • 2-Chloro-6-methylquinoline-3-carbaldehyde. PMC - NIH. [Link]

Sources

Topic: Validated Analytical Methods for the Quantification of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methods for the quantitative determination of 2-Chloro-6-methylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present two primary, orthogonal methods: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control and purity assessment, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, suitable for trace-level quantification in complex matrices. This document provides not just step-by-step protocols but also the scientific rationale behind the methodological choices, comprehensive validation parameters according to ICH guidelines, and practical troubleshooting advice.

Introduction and Analytical Rationale

This compound is a heterocyclic compound whose structural motif is pertinent to the development of various biologically active molecules. Accurate and precise quantification is critical for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and performing stability studies.[1][2] The selection of an appropriate analytical method depends on the specific application, required sensitivity, and the nature of the sample matrix.

The methods detailed herein are designed to be self-validating systems, providing documented evidence that they are suitable for their intended purpose.[1] We will first describe a rugged HPLC-UV method, the workhorse of most quality control laboratories. Subsequently, we will detail a high-sensitivity LC-MS/MS method for applications demanding lower detection limits.

Compound Profile:

Property Value
Chemical Name This compound
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol

| Structure | (Image of the chemical structure would be placed here in a formal document) |

Method 1: Stability-Indicating HPLC-UV for Purity and Assay

Principle and Method Rationale

Reversed-phase HPLC is the chosen modality due to its versatility and effectiveness in separating moderately polar to non-polar compounds. A C18 column provides excellent retention and resolution for the quinoline ring system. The carboxylic acid moiety can cause peak tailing on some silica-based columns; therefore, an acidic mobile phase is employed to suppress the ionization of the carboxyl group, leading to improved peak shape and retention time stability. UV detection is selected for its simplicity and robustness, with the detection wavelength set near the compound's absorbance maximum for optimal sensitivity.

To ensure the method is "stability-indicating," forced degradation studies are integral to the validation process.[3][4] This demonstrates that the method can unequivocally assess the analyte in the presence of its potential degradation products, a critical requirement of regulatory bodies like the ICH and FDA.[4][5]

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Water (HPLC grade).

  • Standard: A well-characterized reference standard of this compound.

2.2.2. Chromatographic Conditions

Parameter Condition
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 248 nm

| Run Time | 10 minutes |

2.2.3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

  • Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a target concentration of approximately 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[2]

  • Specificity & Forced Degradation:

    • Inject the diluent to check for interference.

    • Perform forced degradation studies to demonstrate selectivity.[6] Expose the analyte to acidic (0.1N HCl at 60°C), basic (0.1N NaOH at 60°C), oxidative (3% H₂O₂ at room temp), thermal (105°C), and photolytic (ICH Q1B) stress conditions.[3][7] The goal is to achieve 5-20% degradation. Analyze the stressed samples to ensure that degradation products are resolved from the parent peak.

  • Linearity: Analyze the calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over two days should be ≤ 2.0%.[5]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

System Suitability and Data Presentation

Before each analytical run, perform a system suitability test by injecting five replicates of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • RSD of peak areas: ≤ 2.0%

Table 1: Summary of HPLC-UV Method Validation Data

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.999 0.9998
Range - 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0% 99.5 - 101.2%
Precision (% RSD) ≤ 2.0% < 1.5%
LOD - ~0.3 µg/mL
LOQ - ~1.0 µg/mL

| Specificity | No interference at analyte Rt | Passed |

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) sst System Suitability Test (5 Injections) std_prep->sst smp_prep Sample Preparation (Weighing, Dissolving, Filtering) smp_run Sample Analysis smp_prep->smp_run cal Calibration Curve (6 Levels) sst->cal If Passed cal->smp_run integ Peak Integration smp_run->integ quant Quantification (vs. Calibration Curve) integ->quant report Final Report (Assay, Purity) quant->report

Caption: Workflow for HPLC-UV quantification of this compound.

Method 2: High-Sensitivity LC-MS/MS

Principle and Method Rationale

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[8][9] This technique couples the separation power of LC with the specific detection capability of a tandem mass spectrometer. Electrospray Ionization (ESI) is ideal for polar molecules like carboxylic acids and is typically run in negative ion mode ([M-H]⁻) to deprotonate the acidic proton.[10]

The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the mass spectrometer is programmed to detect a specific precursor ion and its characteristic product ion.[8] This transition is unique to the analyte, providing exceptional selectivity and minimizing interference from matrix components.[9]

Experimental Protocol: LC-MS/MS

3.2.1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Standard: Reference standard of this compound and a suitable internal standard (IS), if available (e.g., a stable isotope-labeled version).

3.2.2. Chromatographic and MS Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B in 3 min, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | Analyte: m/z 220.1 → 176.1 (Quantifier), m/z 220.1 → 140.0 (Qualifier) IS: (Analyte-specific) |

Rationale for MRM transitions: The precursor ion [M-H]⁻ for C₁₁H₈ClNO₂ is m/z 220.1. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), resulting in the quantifier product ion at m/z 176.1. A secondary fragmentation can be used as a qualifier.

3.2.3. Preparation of Solutions

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC method but at a lower concentration.

  • Working Standard Solutions: Prepare calibration standards by serial dilution to cover the desired range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (for biological matrix like plasma):

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[8]

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

Method Validation Protocol

Validation follows the same principles as the HPLC-UV method but includes an assessment of matrix effects, a crucial parameter in LC-MS/MS analysis.[9]

  • Linearity, Accuracy, Precision, LOD/LOQ: Performed as described previously, but at much lower concentration levels appropriate for the method's sensitivity. The acceptable range for accuracy and precision is typically within ±15% (±20% at the LLOQ).[9]

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration. The matrix factor should be between 0.85 and 1.15.[9]

  • Recovery: Assessed by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Data Presentation

Table 2: Summary of LC-MS/MS Method Validation Data

Validation Parameter Acceptance Criteria Typical Result
Linearity (R²) ≥ 0.995 0.998
Range - 0.1 - 100 ng/mL
Accuracy (% RE) Within ±15% -10.5% to +8.9%
Precision (% RSD) ≤ 15% < 12%
LLOQ S/N ≥ 10 0.1 ng/mL
Matrix Effect 85 - 115% 92 - 106%

| Recovery | Consistent | > 90% |

LC-MS/MS Workflow Visualization

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing std_prep Standard & IS Preparation lc_sep UHPLC Separation std_prep->lc_sep smp_prep Sample Extraction (e.g., Protein Precipitation) smp_prep->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integ Peak Integration (Analyte/IS Ratio) ms_detect->integ quant Quantification (vs. Calibration Curve) integ->quant report Final Report (Concentration) quant->report

Caption: Workflow for LC-MS/MS quantification of this compound.

Conclusion

This document provides two fully detailed and validated methods for the quantification of this compound. The HPLC-UV method is robust, reliable, and ideal for routine quality control applications where analyte concentrations are in the µg/mL range. The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis in complex biological or environmental matrices. The selection between these methods should be based on the specific analytical requirements of the user. Both protocols are designed to meet stringent regulatory standards for analytical method validation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Hill, D. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Lavanya, G. et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • Chaudhary, J. et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Gupta, A. et al. (2016). Forced Degradation Studies. MedCrave online.
  • Shinde, P. et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Patil, S. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Bhatt, H. et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline.
  • Griffiths, W. J. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate.
  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Adegoke, E. et al. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Molecules.
  • Nandre, K. P. et al. (n.d.). Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst. New Journal of Chemistry.

Sources

Application Note & Protocols for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Amides from 2-Chloro-6-methylquinoline-3-carboxylic acid

Introduction: The Significance of Quinoline-3-Carboxamides

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Specifically, the quinoline-3-carboxamide moiety is a privileged structure found in compounds that exhibit potent immunomodulatory effects and act as kinase inhibitors, making them highly valuable in the development of novel treatments for autoimmune diseases and cancer.[1]

This document provides a detailed guide for researchers and drug development professionals on the synthesis of amide derivatives from this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering field-proven insights to empower scientists to optimize reaction conditions, troubleshoot common issues, and adapt these protocols for a diverse range of amine substrates. Our focus will be on modern, efficient, one-pot coupling methodologies that are broadly applicable in a discovery chemistry setting.

Synthetic Strategy: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the synthesis requires the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.

Two primary strategies are commonly employed:

  • Two-Step Acyl Chloride Formation: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] This intermediate is then reacted with the amine. While robust, this approach requires an additional synthetic step and the isolation of the acyl chloride, which can be sensitive to moisture.[6]

  • One-Pot Direct Coupling: This is the preferred modern approach, utilizing a "coupling reagent" to generate the activated intermediate in situ.[6][9] This method is operationally simpler, generally proceeds under milder conditions, and is highly amenable to the synthesis of diverse compound libraries.

This guide will focus on the direct coupling method, specifically using the highly efficient uronium salt-based reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The Mechanism of HATU-Mediated Amide Coupling

HATU is a widely used and highly effective coupling reagent, prized for its fast reaction times, high yields, and ability to minimize racemization when working with chiral substrates.[10][11] Understanding its mechanism is key to optimizing reaction conditions. The process, illustrated below, involves the formation of a highly reactive OAt-active ester.[12][13][14]

  • Deprotonation: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[12][15]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of HATU. This forms the key OAt-active ester intermediate and releases the tetramethylurea byproduct.[12][13] The 7-azabenzotriazole (HOAt) portion of the active ester is a superior leaving group compared to its predecessor, HOBt, which accelerates the subsequent step.

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the highly reactive OAt-ester.

  • Amide Formation: The tetrahedral intermediate collapses, expelling the HOAt leaving group and forming the stable amide bond.

HATU_Mechanism HATU-Mediated Amide Coupling Mechanism sub_acid R-COOH (Carboxylic Acid) carboxylate R-COO⁻ (Carboxylate) sub_amine R'-NH2 (Amine) hatu HATU active_ester OAt-Active Ester hatu->active_ester Forms byproduct1 Tetramethylurea hatu->byproduct1 Releases base Base (DIPEA) base->sub_acid Deprotonates carboxylate->hatu Attacks active_ester->sub_amine Attacked by product Amide Product active_ester->product Forms byproduct2 HOAt active_ester->byproduct2 Releases

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis of a wide array of amides from this compound.

Materials & Reagents
ReagentRoleTypical EquivalentsPurity/Notes
This compoundStarting Material1.0Ensure dryness
Primary or Secondary AmineNucleophile1.0 - 1.2Higher equivalents for volatile amines
HATUCoupling Reagent1.1 - 1.2Store under inert gas, away from moisture
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base2.0 - 3.0Use freshly distilled or high purity grade
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Solvent-Anhydrous grade is critical for success
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired amine (1.1 eq).

  • Solvent Addition: Dissolve the starting materials in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M). Stir the mixture to ensure complete dissolution.

  • Reagent Addition: Add HATU (1.1 eq) to the solution. Stir for 1-2 minutes.

  • Initiation: Add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature. A mild exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 12 hours.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate or DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and HOAt).

      • Water.

      • Saturated aqueous brine solution (to aid in phase separation).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide. See Section 5 for critical purification insights.

Workflow Experimental Workflow start 1. Combine Acid & Amine in Anhydrous Solvent add_hatu 2. Add HATU start->add_hatu add_dipea 3. Add DIPEA (dropwise) Stir at RT add_hatu->add_dipea monitor 4. Monitor by TLC/LC-MS (1-12 h) add_dipea->monitor workup 5. Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) monitor->workup concentrate 6. Dry & Concentrate workup->concentrate purify 7. Flash Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for HATU-mediated amide synthesis.

Field-Proven Insights & Troubleshooting

Purification of Basic Quinolines

A common challenge encountered during the purification of quinoline derivatives is peak tailing or streaking on silica gel columns. This is caused by the interaction of the basic nitrogen atom of the quinoline ring with the acidic silanol (Si-OH) groups on the silica surface.[16]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to the eluent system.

  • Best Practice: Add 0.5-2% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., ethyl acetate/hexanes). This neutralizes the acidic sites on the silica, leading to sharp, symmetrical peaks and significantly improved separation.[16]

Optimizing for Difficult Couplings

If you experience low yields, particularly with sterically hindered amines or electron-deficient anilines, consider the following optimizations:

  • Increase Equivalents: For challenging substrates, increasing the equivalents of HATU and the amine to 1.5 eq each can improve conversion.

  • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often drive sluggish reactions to completion.

  • Alternative Reagents: While HATU is broadly effective, other reagents like PyBOP or the use of carbodiimides (EDC) with additives like HOBt or HOAt can sometimes provide better results for specific substrate combinations.[17]

Byproduct Removal

The primary byproducts of a HATU coupling are tetramethylurea and HOAt. The prescribed aqueous workup is specifically designed to remove these.[10][13]

  • The basic wash (NaHCO₃) effectively removes the acidic HOAt.

  • Tetramethylurea is water-soluble and is removed during all aqueous washes. Efficient removal during workup simplifies the final chromatographic purification.

Summary of Reaction Parameters

The following table provides a quick reference for adapting the protocol to various amine substrates.

Amine Substrate (Example)Amine (eq)HATU (eq)DIPEA (eq)SolventTemp (°C)Typical Time (h)Approx. Yield (%)
Benzylamine1.11.12.5DMFRT2-485-95
Morpholine1.11.12.5DCMRT1-390-98
Aniline1.21.23.0DMFRT6-1270-85
tert-Butylamine1.21.23.0DMF40 °C8-1660-75

Yields are representative and may vary based on reaction scale and purification efficiency.

Conclusion

The synthesis of amides from this compound is a critical transformation for generating novel compounds in drug discovery. The HATU-mediated direct coupling protocol detailed herein offers a reliable, efficient, and broadly applicable method for this purpose. By understanding the underlying mechanism and incorporating field-tested insights for optimization and purification, researchers can confidently and successfully synthesize diverse libraries of quinoline-3-carboxamides for biological evaluation.

References

  • Vertex AI Search. Amine to Amide Mechanism - HATU - Common Organic Chemistry.
  • Benchchem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Chemistry Stack Exchange. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?. (2014).
  • Benchchem. Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.
  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • NIH National Center for Biotechnology Information. Quinoline: A versatile heterocyclic.
  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024).
  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020).
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022).
  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists.
  • Fisher Scientific. Amide Synthesis.
  • LookChem. Purification of Quinoline - Chempedia.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Covalent Chemical. The Role of Quinoline Derivatives in Advanced Chemical Applications.
  • NIH National Center for Biotechnology Information. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Aapptec Peptides. Coupling Reagents.
  • NIH National Center for Biotechnology Information. Application of Quinoline Ring in Structural Modification of Natural Products.
  • NIH National Center for Biotechnology Information. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. (2021).
  • Chemistry LibreTexts. 24.3: Synthesis of Amides. (2021).
  • Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
  • NIH National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • ResearchGate. (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024).
  • IRIS. “ Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c.
  • Organic Chemistry Portal. Amide synthesis by acylation.

Sources

The Quinoline Scaffold: Application Notes on 2-Chloro-6-methylquinoline-3-carboxylic Acid in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among these, quinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[2][3] This technical guide focuses on 2-Chloro-6-methylquinoline-3-carboxylic acid , a promising, yet underexplored, candidate for anticancer drug discovery. While direct and extensive biological data on this specific molecule is emerging, its structural alerts, based on the broader class of 2-chloroquinoline and quinoline-3-carboxylic acid derivatives, suggest significant potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the rationale for investigating this compound, provides detailed synthetic and biological evaluation protocols, and discusses the potential mechanisms of action based on structurally related molecules.

The Scientific Rationale: Why Investigate this compound?

The anticancer potential of the quinoline scaffold is well-documented, with several derivatives demonstrating efficacy through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3] The specific structural features of this compound contribute to its interest as a potential anticancer agent:

  • The Quinoline Core: This heterocyclic system is known to intercalate with DNA, potentially disrupting replication and transcription in cancer cells.[4]

  • The 2-Chloro Substituent: The chloro group at the 2-position is a versatile synthetic handle, allowing for further derivatization to explore structure-activity relationships (SAR). It can be displaced by various nucleophiles to generate a library of compounds with diverse biological activities.

  • The 3-Carboxylic Acid Group: The carboxylic acid moiety at the 3-position is crucial for the biological activity of many quinoline-based compounds.[5] It can participate in hydrogen bonding interactions with biological targets and can influence the pharmacokinetic properties of the molecule. Studies on related 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that this functional group can enhance selectivity for cancer cells.[6]

  • The 6-Methyl Group: The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the compound, potentially improving its drug-like properties.

Derivatives of the closely related 2-chloro-3-formyl quinoline have shown broad-spectrum anticancer activity.[2] This strongly suggests that the corresponding carboxylic acid would also exhibit, if not enhance, this cytotoxic potential.

Synthesis and Characterization

The synthesis of this compound can be approached from its aldehyde precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. This section provides a general protocol for its synthesis, which can be optimized based on laboratory-specific conditions.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Materials:

  • p-Methylacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Appropriate organic solvents for workup and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Vilsmeier Reagent Formation: In a fume hood, carefully add phosphorus oxychloride to an ice-cooled flask containing N,N-dimethylformamide with stirring. Allow the reaction to proceed for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add p-methylacetanilide portion-wise, maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80°C for several hours until the reaction is complete (monitor by TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate out.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Oxidation to this compound

The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of oxidizing agents.

Protocol 2: Oxidation of 2-Chloro-6-methylquinoline-3-carbaldehyde

Materials:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

  • Acetone or other suitable solvent

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess oxidant)

Procedure:

  • Dissolution: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in a suitable solvent like acetone.

  • Oxidation: Slowly add a solution of potassium permanganate to the stirred solution of the aldehyde. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the excess potassium permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.

  • Workup: Filter the manganese dioxide precipitate. Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the presence of the carboxylic acid C=O and O-H stretch), and mass spectrometry.

Biological Evaluation: Assessing Anticancer Potential

A systematic evaluation of the anticancer activity of this compound and its derivatives is crucial. The following protocols outline standard in vitro assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 5: Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7]

Potential Mechanisms of Action and Signaling Pathways

Based on the known activities of related quinoline derivatives, this compound may exert its anticancer effects through several mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase inhibitors, preventing the relaxation of DNA required for replication and transcription.[8]

  • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways. This can be further investigated by examining the expression levels of key apoptotic proteins like Bcl-2, Bax, and caspases.

  • Cell Cycle Arrest: As suggested by the cell cycle analysis protocol, the compound may cause cell cycle arrest at specific checkpoints (e.g., G2/M), preventing cancer cell proliferation.

  • Inhibition of Kinase Signaling Pathways: Quinoline derivatives have been shown to inhibit pro-survival signaling pathways such as PI3K/AKT/mTOR and receptor tyrosine kinases like EGFR, VEGFR, and c-Met.[9]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Quinoline 2-Chloro-6-methylquinoline- 3-carboxylic acid Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->Bcl2 Inhibition

Caption: Potential mechanism of action of this compound.

Data Presentation and Interpretation

The results from the biological assays should be carefully analyzed and presented. The following table provides a template for summarizing cytotoxicity data.

Cell LineCompoundIC₅₀ (µM)
MCF-7This compoundTBD
A549This compoundTBD
HCT116This compoundTBD
Doxorubicin(Positive Control)Value

TBD: To be determined experimentally.

The following workflow diagram illustrates the overall process of evaluating a novel quinoline derivative as a potential anticancer agent.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of 2-Chloro-6-methylquinoline- 3-carboxylic acid Purification Purification & Characterization Synthesis->Purification MTT MTT Assay (Cytotoxicity) Purification->MTT Apoptosis Annexin V/PI Assay (Apoptosis) MTT->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) MTT->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot KinaseAssay Kinase Inhibition Assays WesternBlot->KinaseAssay SAR Structure-Activity Relationship (SAR) Studies KinaseAssay->SAR

Caption: Experimental workflow for anticancer evaluation.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. Its synthesis is accessible, and the quinoline-3-carboxylic acid scaffold has a proven track record in medicinal chemistry. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation.

Future work should focus on synthesizing a library of derivatives by modifying the 2- and 6-positions to establish a clear structure-activity relationship. Further mechanistic studies, including target identification and in vivo efficacy studies in animal models, will be essential to advance the most promising compounds toward clinical development.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 597-613. [Link]

  • Batra, U., & Sharma, A. K. (2013). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 3(44), 21498-21513. [Link]

  • Saha, B., & Kumar, V. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Martorana, A., La Monica, G., & Lauria, A. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3294. [Link]

  • Kumar, A., & Sharma, S. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Research Journal of Pharmacy and Technology, 15(1), 432-439. [Link]

  • Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2001). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 61(11), 1347-1353. [Link]

  • Koprulu, M., Oktem, G. E., & Cakmak, O. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(3), e22260. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848-858. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • George, C., et al. (2019). an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Koprulu, M., et al. (2019). Biological evaluation of some quinoline with different functional groups as anticancer agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

  • Jain, A. K., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1244, 130949. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (n.d.). The structures of some quinoline-containing anticancer agents under clinical trials. [Link]

  • ResearchGate. (n.d.). Preparation and biological evaluation of quinoline amines as anticancer agents and its molecular docking. [Link]

  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31213-31237. [Link]

  • Neuroquantology. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. [Link]

  • El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6524-6556. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-3-carboxylic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. [Link]

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • Valarmathi, A., et al. (2021). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 26(16), 4988. [Link]

  • Ali, A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(11), 2993. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220859. [Link]

  • Rajeswar Rao, V., & Ravinder, M. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 119(5), 459-464. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

  • Chen, Y. L., et al. (2001). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 61(11), 1347-1353. [Link]

Sources

High-throughput screening of 2-Chloro-6-methylquinoline-3-carboxylic acid libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 2-Chloro-6-methylquinoline-3-carboxylic Acid Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antimalarial, antiviral, and anticancer properties.[2] The this compound core represents a versatile starting point for the generation of diverse chemical libraries. The chloro- and carboxylic acid functional groups provide reactive handles for combinatorial synthesis, allowing for the creation of extensive libraries of analogs with varied physicochemical properties.[3][4][5]

This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound libraries. As a Senior Application Scientist, the following sections will detail not just the "how" but the "why" behind each step, ensuring a robust and scientifically sound screening campaign. We will cover library preparation, assay development, the HTS workflow, data analysis, and hit validation, with a focus on practical insights and troubleshooting.

Part 1: Library Preparation and Management

The quality of the screening library is a critical determinant of the success of any HTS campaign.[6][7] Proper handling and characterization of the this compound library are paramount.

Compound Acquisition and Quality Control

Libraries of this compound derivatives can be sourced from commercial vendors or synthesized in-house. Regardless of the source, rigorous quality control is essential.

  • Identity and Purity: A representative subset of the library (typically 5-10%) should be analyzed by LC-MS and ¹H NMR to confirm the identity and assess the purity of the compounds. A minimum purity of >90% is recommended for primary screening.

  • Solubility: Quinolone derivatives can exhibit variable solubility in aqueous buffers. It is crucial to determine the solubility of each compound in the assay buffer. A common practice is to prepare high-concentration stock solutions in 100% DMSO (e.g., 10 mM). The final concentration of DMSO in the assay should be kept low (typically <1%) to minimize its effect on the biological system.

Plate Preparation for HTS

For HTS, the library is typically formatted into 384- or 1536-well plates.[8]

  • Stock Plates: Create master stock plates of the library at a high concentration (e.g., 10 mM in 100% DMSO). These plates should be sealed and stored at -20°C or -80°C to ensure long-term stability.

  • Assay-Ready Plates: From the master stock plates, create "assay-ready" plates at a lower concentration by diluting with DMSO. These plates are then used for the HTS campaign. The use of acoustic liquid handlers, such as the Labcyte Echo, is highly recommended for the precise transfer of nanoliter volumes of compound from the source plates to the assay plates.[9]

Part 2: Assay Development and Validation

The development of a robust and reliable assay is the most critical phase of an HTS campaign.[10] The choice of assay will depend on the biological target or pathway of interest. Given that quinoline derivatives are known to target a variety of enzymes, particularly kinases, we will use a kinase inhibition assay as our primary example.[11][12][13]

Choosing the Right Assay Format

Both biochemical and cell-based assays can be employed for HTS.[14][15]

  • Biochemical Assays: These assays use purified proteins and are generally simpler to develop and interpret. For a kinase assay, a common format is to measure the production of ADP, a universal product of kinase reactions.[16]

  • Cell-Based Assays: These assays are more physiologically relevant as they measure the effect of a compound in a cellular context.[14] This can include assays that measure cell viability, proliferation, or the modulation of a specific signaling pathway.[15][17]

Protocol: Development of a Generic Kinase Activity Assay (Biochemical)

This protocol describes the development of a fluorescence-based kinase assay suitable for HTS.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white, opaque microplates

Procedure:

  • Enzyme Titration: To determine the optimal enzyme concentration, perform a titration of the kinase. The goal is to find a concentration that results in approximately 50-80% of the maximum signal (linear range of the assay) within the desired incubation time.

  • ATP Titration: Determine the Km of ATP for the kinase. For inhibitor screening, it is common to use an ATP concentration equal to or slightly below the Km to be sensitive to ATP-competitive inhibitors.

  • Assay Miniaturization and Automation: Adapt the assay to a 384-well format. Ensure that the liquid handling steps are compatible with robotic systems.

  • Z'-factor Determination: The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[18][19][20] It is calculated using the following formula:

    Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    Where:

    • μp and σp are the mean and standard deviation of the positive control (e.g., no enzyme or a known inhibitor).

    • μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).

    An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[19] To determine the Z'-factor, run several plates with columns dedicated to positive and negative controls.

Data Presentation: Assay Validation Parameters
ParameterValueAcceptance Criteria
Z'-factor0.78> 0.5
Signal to Background12> 5
CV of Controls< 10%< 20%
DMSO ToleranceUp to 1%No significant effect on assay performance

Part 3: High-Throughput Screening Workflow

The HTS workflow involves the automated screening of the entire compound library against the validated assay.[8]

HTS_Workflow cluster_prep Library Preparation cluster_screening Automated Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library 2-Chloro-6-methylquinoline- 3-carboxylic acid Library Assay_Ready_Plates Assay-Ready Plates (e.g., 10 µM) Compound_Library->Assay_Ready_Plates Plating & Dilution Dispensing Reagent & Compound Dispensing Assay_Ready_Plates->Dispensing Assay_Plates Assay Plates (384-well) Incubation Incubation Assay_Plates->Incubation Dispensing->Assay_Plates Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Raw_Data Raw Data Detection->Raw_Data Normalization Normalization Raw_Data->Normalization Hit_Selection Hit Selection Normalization->Hit_Selection Primary_Hits Primary Hits Hit_Selection->Primary_Hits Confirmation Dose-Response Confirmation Primary_Hits->Confirmation Secondary_Assays Secondary & Orthogonal Assays Confirmation->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits

Caption: High-Throughput Screening (HTS) Workflow.

Protocol: Primary HTS Campaign
  • Plate Layout: Design a plate map that includes library compounds, positive controls, and negative controls.

  • Compound Transfer: Use an acoustic liquid handler to transfer a small volume (e.g., 20-100 nL) of each compound from the assay-ready plates to the assay plates.

  • Reagent Addition: Add the assay components (enzyme, substrate, ATP) to the assay plates using automated liquid handlers.

  • Incubation: Incubate the plates for the predetermined time at the optimal temperature.

  • Signal Detection: Read the plates using a plate reader compatible with the assay's detection modality.

Part 4: Data Analysis and Hit Identification

HTS generates vast amounts of data that require systematic analysis to identify true "hits".[8][21]

Data Normalization and Quality Control
  • Plate-wise QC: Calculate the Z'-factor for each plate to ensure data quality.[22] Plates with a Z'-factor below 0.5 should be flagged for review and potentially repeated.

  • Normalization: Raw data from each well is typically normalized to the plate controls. A common method is to calculate the percent inhibition:

    % Inhibition = 100 * (1 - (Sample - Positive Control) / (Negative Control - Positive Control))

Hit Selection

A "hit" is a compound that produces a statistically significant effect in the assay. A common approach for hit selection is to set a threshold based on the mean and standard deviation (SD) of the sample population. For example, a hit threshold might be set at 3 times the standard deviation from the mean of the library compounds.

Data_Analysis_Pipeline Raw_Data Raw Plate Reads Plate_QC Plate-Level QC (Z'-factor Calculation) Raw_Data->Plate_QC Normalization Data Normalization (% Inhibition) Plate_QC->Normalization Plates with Z' > 0.5 Hit_Thresholding Hit Selection Threshold (e.g., >3 SD from Mean) Normalization->Hit_Thresholding Primary_Hit_List Primary Hit List Hit_Thresholding->Primary_Hit_List Compounds exceeding threshold

Caption: Data Analysis Pipeline for HTS.

Part 5: Hit Validation and Follow-up

Primary hits from an HTS campaign require rigorous validation to eliminate false positives and confirm their activity.[23]

Hit Confirmation and Dose-Response Analysis
  • Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ or EC₅₀).

Secondary and Orthogonal Assays

To further validate the hits and elucidate their mechanism of action, a series of secondary and orthogonal assays should be performed.[23]

  • Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. This helps to rule out compounds that interfere with the primary assay format.

  • Selectivity Profiling: For kinase inhibitors, it is crucial to assess their selectivity by testing them against a panel of other kinases.

  • Cell-Based Assays: If the primary screen was biochemical, validated hits should be tested in relevant cell-based assays to confirm their activity in a more physiological context.

Data Presentation: Example Hit Validation Cascade
StageAssayPurposeOutcome
Primary Screen Biochemical Kinase Assay (Fluorescence)Identify initial hits1000 primary hits
Hit Confirmation Re-test in primary assayConfirm activity500 confirmed hits
Dose-Response 10-point IC₅₀ determinationQuantify potency200 hits with IC₅₀ < 1 µM
Orthogonal Assay Biochemical Kinase Assay (Luminescence)Rule out assay artifacts150 hits confirmed
Selectivity Panel Screen against 20 related kinasesAssess selectivity20 selective hits
Cell-Based Assay Cellular target engagement assayConfirm activity in cells5 validated lead compounds

Part 6: Causality and Rationale in Experimental Design

The design of a successful HTS campaign is underpinned by a deep understanding of the potential pitfalls and sources of error.

The Problem of False Positives

HTS is prone to false positives, which can arise from several sources:[23]

  • Compound-related: Some compounds may interfere with the assay technology (e.g., autofluorescence, light scattering). Quinolone scaffolds, being aromatic, have the potential for fluorescence interference.

  • Promiscuous Inhibitors: These are compounds that inhibit multiple targets non-specifically, often through aggregation.

  • Reactive Compounds: Some chemical moieties can react covalently with the target protein.

The hit validation cascade is designed to systematically eliminate these false positives.

The Importance of a Well-Characterized Library

The adage "garbage in, garbage out" is particularly true for HTS. A poorly characterized library with impurities or degraded compounds will lead to wasted resources and unreliable results.[6][7] This is why upfront investment in library quality control is essential.

Hypothetical Signaling Pathway: Targeting a Kinase Cascade

Many quinoline-based compounds have been identified as kinase inhibitors.[11][12][24] Below is a representative signaling pathway that could be targeted in a cell-based HTS assay.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression regulates

Caption: A Representative Kinase Signaling Pathway.

Conclusion

High-throughput screening of a this compound library is a powerful approach for the discovery of novel bioactive compounds. Success in HTS is not merely a matter of scale and speed; it requires a meticulous and scientifically rigorous approach at every stage, from library preparation to hit validation. By understanding the underlying principles and potential pitfalls, researchers can maximize the chances of identifying high-quality lead compounds for further drug development.

References

  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar. Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central (PMC). Available from: [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. PubMed Central (PMC). Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology. Available from: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available from: [Link]

  • Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PubMed. Available from: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available from: [Link]

  • High-throughput screening. Wikipedia. Available from: [Link]

  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery.
  • Assay performance and the Z'-factor in HTS. Drug Target Review. Available from: [Link]

  • On HTS: Z-factor. On HTS. Available from: [Link]

  • Data analysis approaches in high throughput screening. SlideShare. Available from: [Link]

  • High-throughput screening for kinase inhibitors. AMiner. Available from: [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. National Genomics Data Center. Available from: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available from: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. Available from: [Link]

  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. Available from: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available from: [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central (PMC). Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry. PubMed Central (PMC). Available from: [Link]

  • Cell-Based Assays for High-Throughput Screening. ResearchGate. Available from: [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available from: [Link]

  • Visualization, Data Extraction, and Multiparametric Analysis of 3D Pancreatic and Colorectal Cancer Cell Lines for High-Throughput Screening. MDPI. Available from: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PubMed Central (PMC). Available from: [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Available from: [Link]

  • Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. National Institutes of Health (NIH). Available from: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available from: [Link]

  • The essential roles of chemistry in high-throughput screening triage. PubMed. Available from: [Link]

  • Cost-Efficient Ion Channel High-Throughput Screening. Metrion Biosciences. Available from: [Link]

  • High-Throughput Molecular Screening Center. The Wertheim UF Scripps Institute. Available from: [Link]

  • High Throughput Screening (HTS) Core. Center for Innovative Drug Discovery. Available from: [Link]

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The quinoline-3-carboxylic acid motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted functionalization of this scaffold is paramount for the exploration of new chemical space and the development of novel drug candidates. 2-Chloro-6-methylquinoline-3-carboxylic acid is a key building block that offers a reactive handle at the 2-position for the introduction of diverse molecular fragments through metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the quinoline ring and the carboxylic acid group makes the C2-Cl bond susceptible to oxidative addition, a key step in many palladium-catalyzed cycles.

This comprehensive guide provides detailed application notes and step-by-step protocols for the successful execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for your synthetic endeavors.

Mechanistic Considerations: The "Why" Behind the "How"

Metal-catalyzed cross-coupling reactions are powerful synthetic tools that proceed through a series of well-defined elementary steps.[1] A general understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

Cross-Coupling Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Catalyst_Regen Catalyst Regeneration Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Intermediate Transmetal->ReductElim ReductElim->Pd0 Product R-R' Coupled Product ReductElim->Product Reductive Elimination Substrate Ar-X (this compound) Substrate->OxAdd Oxidative Addition Coupling_Partner R-M (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Transmetal Base Base Base->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroquinoline. This is often the rate-limiting step, and its efficiency is influenced by the electron density of the palladium catalyst and the nature of the C-Cl bond.

  • Transmetalation: The organic group from the coupling partner (e.g., an aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The presence of the carboxylic acid group on the quinoline substrate can present challenges. It can potentially coordinate to the palladium center, inhibiting catalytic activity, or react with the base, altering the reaction stoichiometry. Therefore, careful selection of the base and reaction conditions is crucial. In some cases, protection of the carboxylic acid as an ester may be advantageous.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2]

Application Notes:
  • Catalyst Selection: For the coupling of electron-deficient chloroquinolines, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred. Ligands such as SPhos, XPhos, and RuPhos have proven effective in promoting the oxidative addition to the relatively inert C-Cl bond.[3]

  • Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. However, for substrates sensitive to strong bases, milder conditions using K₂CO₃ or even organic bases like triethylamine (TEA) can be employed. The base not only facilitates the transmetalation step but also neutralizes the acid generated during the reaction.

  • Solvent System: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often in the presence of water, are commonly used. The aqueous phase is essential for the activation of the boronic acid.

Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ or other suitable palladium catalyst/ligand system

  • K₃PO₄ or other suitable base

  • 1,4-Dioxane/Water (4:1)

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF100892
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Toluene/H₂O1101678

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4] This reaction is of great importance in drug discovery for the introduction of nitrogen-containing functionalities.

Application Notes:
  • Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos are often required to facilitate the coupling of less reactive aryl chlorides.[3]

  • Base Considerations: A strong, non-nucleophilic base is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective.[5]

  • Amine Scope: A wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles, can be used as coupling partners.

Protocol for Buchwald-Hartwig Amination:

Materials:

  • This compound (or its methyl/ethyl ester)

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • XPhos or other suitable ligand

  • NaOtBu or other suitable base

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a dry reaction flask.

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Add this compound (or its ester) (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent (toluene or 1,4-dioxane).

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101288
AnilinePd(OAc)₂ / BrettPhosLHMDSDioxane1001875
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1202465

Note: The use of the ester derivative of the starting material is often recommended to avoid complications with the carboxylic acid group.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated compounds.[6]

Application Notes:
  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in combination with a copper(I) co-catalyst (e.g., CuI). Copper-free conditions have also been developed to avoid potential issues with copper contamination.

  • Base and Solvent: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and the solvent. Other solvents like DMF or THF can also be employed.

  • Reaction Conditions: Sonogashira couplings are often performed at room temperature to moderate temperatures. The reaction is generally sensitive to oxygen, so it is important to maintain an inert atmosphere.

Protocol for Sonogashira Coupling:

Materials:

  • This compound (or its ester)

  • Terminal alkyne

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry reaction flask, add this compound (or its ester) (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., TEA or a mixture of THF and TEA).

  • Add the terminal alkyne (1.2-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Terminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuITEA40690
1-HexynePdCl₂(PPh₃)₂ / CuIDIPEA/DMF601282
TrimethylsilylacetylenePd(OAc)₂ / XantphosCs₂CO₃/Dioxane801670

Note: Yields are based on analogous systems and may require optimization.

Troubleshooting and Optimization

Troubleshooting_Flowchart Start Low or No Product Formation Check_Catalyst Is the Catalyst Active? (Use fresh catalyst/precatalyst) Start->Check_Catalyst Change_Ligand Screen Different Ligands (e.g., more electron-rich/bulky) Check_Catalyst->Change_Ligand Yes Check_Base Is the Base Appropriate? (Screen different bases: K3PO4, Cs2CO3, NaOtBu) Check_Catalyst->Check_Base No Change_Ligand->Check_Base Increase_Temp Increase Reaction Temperature Check_Base->Increase_Temp Yes Change_Solvent Change Solvent System (e.g., Dioxane, Toluene, DMF) Check_Base->Change_Solvent No Increase_Temp->Change_Solvent Protect_Acid Consider Protecting the Carboxylic Acid (e.g., as a methyl or ethyl ester) Change_Solvent->Protect_Acid Success Reaction Optimized Protect_Acid->Success

Caption: A decision-making flowchart for troubleshooting cross-coupling reactions.

Conclusion

The metal-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of functionalized quinoline derivatives. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can efficiently construct new carbon-carbon and carbon-nitrogen bonds, paving the way for the discovery of novel therapeutic agents and advanced materials. The protocols and insights provided in this guide serve as a valuable resource for navigating the exciting landscape of modern synthetic chemistry.

References

  • KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 2‐chloroquinoline with terminal alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • PubMed. (2008). Versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters by palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. [Link]

  • The Royal Society of Chemistry. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

  • Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubMed Central. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

  • PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • PubMed Central. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). [Link]

  • PubMed Central. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]

  • MDPI. (n.d.). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. [Link]

  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]

  • PubMed Central. (n.d.). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination/Lactonization of Alkenoic Acids. [Link]

Sources

Pharmacophore modeling based on the 2-Chloro-6-methylquinoline-3-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Pharmacophore Modeling Based on the 2-Chloro-6-methylquinoline-3-carboxylic acid Structure

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a prominent heterocyclic scaffold that has been a cornerstone in the development of therapeutic agents for decades. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[1][2][3] The versatility of the quinoline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.[3] Specifically, quinoline-3-carboxylic acids have been identified as a class of compounds with significant antiproliferative activities.[4]

Structure-activity relationship (SAR) studies on quinoline carboxylic acid analogs have revealed that substitutions at key positions, such as C2, C4, and the benzo portion of the ring, are critical for their biological function.[5] The subject of this application note, this compound, possesses a unique combination of substituents: a chloro group at the C2 position, a methyl group at the C6 position, and a carboxylic acid at the C3 position. While the specific biological target of this exact molecule is not presupposed in this document, its structural alerts suggest potential for targeted biological activity. It is hypothesized that the carboxylic acid and the nitrogen atom may act as key interacting moieties, potentially through chelation with metal ions in an enzyme's active site.[1][2]

This guide provides a comprehensive, step-by-step protocol for developing a ligand-based pharmacophore model, using the this compound structure as a foundational template. Such a model serves as a powerful tool in the early stages of drug discovery, enabling the identification of novel, structurally diverse compounds with the potential for similar biological activity through virtual screening.[6][7]

Part 1: Theoretical Framework of Ligand-Based Pharmacophore Modeling

In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling is an indispensable computational strategy.[8][9] This approach is predicated on the principle that a group of molecules exhibiting similar biological activity against a specific target likely share a common set of steric and electronic features arranged in a defined 3D geometry, which is essential for their interaction with the receptor.[8] This three-dimensional arrangement of essential features is known as a pharmacophore.[7][8]

The process involves analyzing a set of active ligands to identify and map their common chemical functionalities, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable centers (PI/NI)

By generating a robust pharmacophore model, researchers can effectively filter large chemical databases to prioritize compounds for synthesis and biological evaluation, thereby accelerating the lead discovery process.[7][10]

Part 2: Experimental Protocol - Generating a Pharmacophore Model

This section outlines a detailed protocol for generating a ligand-based pharmacophore model, assuming a hypothetical training set of active compounds based on the this compound scaffold.

Training Set Preparation

The quality of the pharmacophore model is intrinsically linked to the quality and diversity of the training set molecules.

Protocol:

  • Selection of Active Compounds: Compile a set of at least 5-10 structurally diverse compounds with known, high-potency activity against the target of interest. These compounds should share the this compound core.

  • Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This is a critical step as the bioactive conformation may not be the global minimum energy state.[8][9] This can be achieved using computational chemistry software employing methods like systematic or stochastic conformational searches.

  • Energy Minimization: Each generated conformer should be energy-minimized using a suitable force field (e.g., MMFF94) or quantum mechanical method.

Pharmacophore Feature Identification and Model Generation

Protocol:

  • Feature Mapping: Identify the potential pharmacophoric features for each molecule in the training set. For the this compound scaffold, key features would likely include:

    • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid and the quinoline nitrogen.

    • Negative Ionizable (NI): The carboxylic acid group.

    • Aromatic Ring (AR): The quinoline ring system.

    • Hydrophobic (HY): The methyl group at the C6 position and the chloro-substituted part of the quinoline ring.

  • Molecular Alignment and Hypothesis Generation: Utilize a pharmacophore modeling software (e.g., Discovery Studio, MOE, Phase) to align the training set molecules and generate pharmacophore hypotheses.[11] The software will identify common features and their spatial relationships that are present in all or most of the active compounds.

  • Hypothesis Scoring and Selection: The generated hypotheses are typically scored based on how well they map to the active compounds and their ability to discriminate active from inactive molecules. The best hypothesis is selected based on statistical parameters provided by the software, such as fit values and ranking scores.[11]

Pharmacophore_Generation_Workflow cluster_0 Training Set Preparation cluster_1 Model Generation A Select Active Ligands (5-10 molecules) B Generate 3D Conformers A->B C Energy Minimization B->C D Identify Pharmacophoric Features (HBA, NI, AR, HY) C->D E Align Molecules & Generate Pharmacophore Hypotheses D->E F Score and Rank Hypotheses E->F G Validated Pharmacophore Model F->G Select Best Hypothesis Virtual_Screening_Workflow A Validated Pharmacophore Model C Pharmacophore-Based Virtual Screening A->C B Select Chemical Database (e.g., ZINC, ChEMBL) B->C D Retrieve Hit List C->D E Apply Drug-Likeness Filters (e.g., Lipinski's Rule of Five) D->E F Molecular Docking (Optional, if target structure is known) E->F G Prioritize & Select Candidate Compounds E->G Direct Selection F->G H In Vitro Biological Assay G->H

Caption: General Workflow for Pharmacophore-Based Virtual Screening.

Protocol:

  • Database Selection: Choose appropriate chemical databases for screening, such as ZINC, ChEMBL, or commercial libraries. [7]2. Screening Execution: Use the validated pharmacophore model as a query to search the selected database(s). The screening software will identify molecules that match the pharmacophoric features in the correct 3D arrangement.

  • Hit Filtering: The initial hit list can be large. Apply additional filters to refine the results. A common first pass is to use Lipinski's Rule of Five to select for compounds with drug-like properties.

  • Further Refinement (Optional): If a 3D structure of the biological target is available or can be reliably modeled, molecular docking can be employed as a secondary filter to predict the binding mode and affinity of the hits. [12]5. Compound Selection and Acquisition: Prioritize the most promising candidates based on their fit to the pharmacophore, docking scores (if applicable), and chemical diversity. These compounds can then be acquired for experimental validation.

Conclusion

Pharmacophore modeling based on a privileged scaffold like this compound is a powerful and efficient strategy in modern drug discovery. By following the detailed protocols for model generation, rigorous validation, and application in virtual screening outlined in this guide, researchers can significantly enhance the probability of identifying novel and potent lead candidates. This computational approach, when integrated with medicinal chemistry and biological testing, provides a robust framework for accelerating the journey from a chemical starting point to a potential therapeutic agent.

References

  • Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Li, H., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • El-Sayed, M., et al. (2011). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Journal of Chemistry. Available at: [Link]

  • Kwofie, S.K., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Kalani, K., et al. (2014). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • Singh, P., & Kumar, A. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Bouziane, I., et al. (2023). Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. Available at: [Link]

  • Rampogu, S., & Lee, K.W. (2022). Validation of the pharmacophore model by ROC method. ResearchGate. Available at: [Link]

  • Unregistered. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Available at: [Link]

  • ResearchGate. (n.d.). Flow chart of the virtual screening process using the pharmacophore method. ResearchGate. Available at: [Link]

  • Cuzzucoli Crucitti, G., & Pellegrino, E. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Zhao, S., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, S.F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

  • Singh, P., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Vilsmeier-Haack Conditions for 2-Chloro-3-formylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind experimental choices, ensuring your success in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Q1: What is the Vilsmeier reagent and why is it formed at low temperatures?

A1: The Vilsmeier reagent is an electrophilic iminium salt, typically a chloroiminium ion like [(CH₃)₂N=CHCl]⁺, which acts as the formylating agent.[1][2][3] It is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[4][5] The formation of this reagent is an exothermic process.[6] Conducting this step at low temperatures (0-5°C) is critical to control the reaction rate, prevent degradation of the reagent, and minimize the formation of side products.[7][8]

Q2: My starting acetanilide has an electron-withdrawing group and the reaction is not proceeding well. What should I do?

A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the acetanilide substrate.[1][5] Electron-withdrawing groups (e.g., nitro, cyano) deactivate the aromatic ring, making it less reactive towards the weakly electrophilic Vilsmeier reagent, often resulting in poor yields.[9] To overcome this, you may need to employ more forcing conditions, such as increasing the reaction temperature or extending the reaction time.[6] Additionally, using a larger excess of the Vilsmeier reagent can sometimes help drive the reaction to completion.

Q3: During the work-up, my product is not precipitating after adding water. What went wrong?

A3: A common issue is the failure to properly neutralize the reaction mixture. The reaction generates a significant amount of acidic byproducts, which can protonate the nitrogen atom of the quinoline ring, forming a soluble quinolinium salt.[10][11] To precipitate the neutral product, you must basify the aqueous solution. Careful addition of a base like sodium hydroxide or sodium bicarbonate to a pH of ~7 or slightly higher is necessary.[10][11]

Q4: What is the typical stoichiometry for the reagents?

A4: The stoichiometry can vary depending on the substrate's reactivity. A common starting point is to use a significant excess of both DMF and POCl₃ relative to the acetanilide substrate. For instance, procedures often call for adding POCl₃ (e.g., 4 to 12 molar equivalents) to DMF (which can also serve as the solvent) before introducing the acetanilide (1 equivalent).[12] Optimization is key; for a specific substrate, it is advisable to perform small-scale trials to determine the optimal ratio.

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Low yield is one of the most frequent challenges. The root cause can often be traced to one of the following factors:

Potential Cause Scientific Explanation Recommended Solution
Insufficient Reaction Time/Temp The cyclization and formylation steps require sufficient thermal energy to overcome the activation barrier, especially for less reactive substrates.[6]After the initial formation of the Vilsmeier reagent at low temperature, heat the reaction mixture to 80-100°C for 4-16 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6][8]
Substrate Deactivation As mentioned in the FAQ, electron-withdrawing groups on the acetanilide ring reduce its nucleophilicity, hindering the electrophilic attack by the Vilsmeier reagent.[9]For deactivated substrates, consider using a higher molar ratio of POCl₃ (up to 12-15 equivalents) and a higher reaction temperature (up to 120°C).[13] Be aware that harsher conditions may promote side product formation.[10]
Improper Work-up/Hydrolysis The intermediate iminium salt must be hydrolyzed to the final aldehyde.[5][14] Incomplete hydrolysis or failure to neutralize the acidic medium will result in product loss to the aqueous phase.[10][11]Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the remaining Vilsmeier reagent and the intermediate.[12] Subsequently, carefully basify the solution with NaOH or NaHCO₃ to precipitate the product.[10]
Moisture Contamination The Vilsmeier reagent and POCl₃ are highly sensitive to moisture. Water will rapidly decompose the reagent, rendering it ineffective for formylation.[12]Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.[15]
Issue 2: Formation of Impurities and Side Products

The appearance of multiple spots on a TLC plate or a discolored, tarry crude product indicates the presence of impurities.

Potential Cause Scientific Explanation Recommended Solution
Di-formylation Highly activated acetanilides (with strong electron-donating groups) can undergo formylation at more than one position on the aromatic ring.[6]Carefully control the stoichiometry. A 1:1 to 1.5:1 molar ratio of the Vilsmeier reagent to a highly activated substrate is a good starting point for optimization.[6] Add the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.
Formation of Tarry Byproducts High temperatures and prolonged reaction times, especially with sensitive substrates, can lead to polymerization and decomposition, resulting in the formation of dark, insoluble tars.[10]Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times or excessive temperatures.
Cannizzaro Reaction During work-up, using a strong base like NaOH to a very high pH (e.g., 14) can induce a Cannizzaro reaction on the aldehyde product, leading to a mixture of the corresponding alcohol and carboxylic acid.[10][11]Use a milder base like sodium bicarbonate (NaHCO₃) to bring the pH to a neutral or slightly basic range (pH 7-8).[11] This is generally sufficient to precipitate the product while minimizing base-induced side reactions.
Formamidine Formation With strongly deactivated acetanilides, the reaction may stall after the initial interaction with the Vilsmeier reagent, leading to the formation of formamidines instead of the desired cyclized quinoline.[10]For these challenging substrates, alternative methods such as conducting the reaction in micellar media (e.g., CTAB, SDS) have been shown to improve the yield of the target quinoline.[10]
Issue 3: Purification Challenges

Even with a successful reaction, isolating the pure 2-chloro-3-formylquinoline can be challenging.

Potential Cause Scientific Explanation Recommended Solution
Oily Crude Product The crude product may sometimes precipitate as an oil rather than a solid, making filtration difficult. This can be due to residual solvent or the presence of impurities that lower the melting point.Try triturating the oily product with a non-polar solvent like hexane or petroleum ether to induce crystallization. If that fails, proceed with extraction into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and then purify by column chromatography.
Co-precipitation of Salts During the work-up, inorganic salts from the neutralization step can co-precipitate with the product, leading to low purity and inaccurate yield calculations.Ensure enough water is used during the quench and work-up to keep all inorganic salts dissolved.[6] Washing the filtered crude product thoroughly with cold water is essential.
Ineffective Recrystallization The crude product may be too impure for effective purification by a single recrystallization.If recrystallization from a single solvent (e.g., ethyl acetate) is insufficient, try a solvent/anti-solvent system. If impurities persist, column chromatography using a silica gel stationary phase and a solvent system like ethyl acetate/hexane is a reliable alternative.[10][16]

Reaction Mechanism and Workflow Diagrams

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a generalized experimental workflow.

Mechanism of 2-Chloro-3-formylquinoline Synthesis

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent 0-5°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate1 Iminium Intermediate Vilsmeier_Reagent->Intermediate1 Acetanilide Acetanilide Acetanilide->Intermediate1 Electrophilic Attack Cyclized_Intermediate Cyclized Iminium Salt Intermediate1->Cyclized_Intermediate Intramolecular Cyclization & Chlorination Product 2-Chloro-3-formylquinoline Cyclized_Intermediate->Product Hydrolysis Water H₂O (Work-up) Water->Product

Caption: Vilsmeier-Haack reaction mechanism for quinoline synthesis.

General Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Start->Reagent_Prep Add_Substrate Add Acetanilide Substrate Reagent_Prep->Add_Substrate Reaction Heat Reaction Mixture (e.g., 80-100°C, 4-16h) Add_Substrate->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor TLC_Monitor->Reaction Incomplete Workup Quench with Ice Water TLC_Monitor->Workup Complete Neutralize Basify to pH ~7-8 Workup->Neutralize Isolate Filter Crude Product Neutralize->Isolate Purify Purify (Recrystallization or Column Chromatography) Isolate->Purify Analyze Characterize Final Product (NMR, IR, MP) Purify->Analyze End End Analyze->End

Caption: Step-by-step experimental workflow for synthesis.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Vol. 44B. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. Available at: [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]

  • DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube. Available at: [Link]

  • Synthesis of Vilsmeier reagent. PrepChem.com. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]

  • Vilsmeier reagent. Wikipedia. Available at: [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. YouTube. Available at: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. Available at: [Link]

  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Springer. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-chloro-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure you can achieve the highest purity for your compound.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

This section is formatted as a direct question-and-answer guide to address specific experimental hurdles.

Question 1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

Answer:

This issue typically points to one of two causes: an inappropriate solvent or insufficient solvent volume.

  • Solvent Selection: this compound is a moderately polar molecule. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] If your compound has poor solubility even when hot, the solvent may be too non-polar. For carboxylic acids, polar protic solvents or solvents capable of hydrogen bonding are often effective. Consider solvents like ethanol, acetic acid, or potentially a mixed solvent system like ethanol/water or toluene/hexane.[2][3]

  • Solvent Volume: Recrystallization requires creating a saturated or near-saturated solution at the solvent's boiling point.[4] You may not be using enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves.[5] Avoid adding a large excess, as this will significantly reduce your final yield.[4]

Question 2: The compound dissolved, but no crystals are forming even after the solution has cooled to room temperature. What is wrong?

Answer:

The failure of crystals to form from a cooled, saturated solution indicates that the solution is supersaturated. The initiation of crystal growth, or nucleation, is kinetically hindered. Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[6] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystal growth.[6][7]

  • Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the supersaturated solution.[8] This "seed" provides a template for other molecules to deposit onto, initiating the crystallization process.[9]

  • Reduce Solvent Volume: It's possible that a slight excess of solvent was used. Gently heat the solution to boil off a small amount of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[8]

  • Cooling: Further reduce the temperature by placing the flask in an ice-water bath.[6] Lower temperatures decrease the solubility of the compound, which can promote crystallization.

Question 3: My product has "oiled out" instead of forming crystals. How can I fix this and prevent it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities significantly depresses the melting point of your compound.[10][11] The resulting oil often traps impurities, defeating the purpose of recrystallization.[12]

Solutions and Preventions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.[10]

  • Lower the Solution Temperature Before Cooling: Ensure the solution temperature is below the melting point of your compound before you allow it to cool and crystallize.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution before allowing it to cool slowly.[13] Common pairs include ethanol/water or ethyl acetate/hexane.[2]

  • Remove Impurities: If a high concentration of impurities is suspected, consider pre-purification steps or using activated charcoal to remove colored impurities.[14]

Question 4: My final crystal yield is very low. How can I improve it?

Answer:

Low yield is a common issue in recrystallization. Here are the primary causes and their remedies:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. Use only the minimum amount of hot solvent required to fully dissolve your compound.[4]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.[13] To prevent this, use a stemless funnel, preheat the funnel and receiving flask with hot solvent, and keep the solution near its boiling point during filtration.[13]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the precipitation of the solid.[13]

  • Washing with the Wrong Solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent.[4] Using room temperature or warm solvent will dissolve some of your product.

Question 5: I've recrystallized my compound, but it is still impure. What are the next steps?

Answer:

If a single recrystallization does not sufficiently purify your product, you have several options:

  • Second Recrystallization: Simply repeat the recrystallization process. It is common for multiple recrystallizations to be necessary to achieve high purity.[11]

  • Use of Decolorizing Carbon: If your product has a persistent color, this may be due to highly colored impurities. Add a small amount of activated charcoal to the hot solution before filtration.[15] The charcoal adsorbs these impurities, which are then removed during the hot filtration step.[4] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.

  • Alternative Solvent System: The initial solvent may not be effective at excluding certain impurities. Experiment with different solvents or mixed-solvent systems.

  • Chromatography: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In such cases, column chromatography is a powerful alternative for purification.

II. Frequently Asked Questions (FAQs)

This section covers broader concepts and best practices for the recrystallization of this compound.

What are the ideal properties of a recrystallization solvent?

An ideal solvent for recrystallization should:

  • Completely dissolve the solute (your compound) at its boiling point but have very low solubility for the solute at low temperatures (e.g., 0 °C).[1]

  • Either not dissolve the impurities at all (so they can be filtered off hot) or dissolve them very well (so they remain in solution when the desired compound crystallizes).[1]

  • Not react chemically with the compound being purified.[5]

  • Be sufficiently volatile to be easily removed from the purified crystals.[5]

  • Have a boiling point below the melting point of the compound to prevent oiling out.[5]

How do I perform a small-scale solvent test?

To find a suitable solvent, place a small amount of your crude compound (about 20-30 mg) in a test tube. Add a few drops of the solvent and see if the compound dissolves at room temperature. If it does, that solvent is not suitable. If it does not dissolve, heat the mixture gently. If the compound dissolves when hot, then allow the solution to cool. If crystals form upon cooling, you have likely found a good solvent.

What is the purpose of hot filtration?

Hot filtration is used to remove insoluble impurities from a hot, saturated solution before it is cooled for crystallization.[15][16] These impurities can include dust, by-products from a reaction, or any material that does not dissolve in the hot solvent.

How is the purity of the final product assessed?

The purity of the recrystallized this compound can be assessed using several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <2 °C).[17] Impurities will cause the melting point to be depressed and the range to be broadened.[4][18] Comparing the experimental melting point to the literature value is a key indicator of purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product to the crude material. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide detailed quantitative information about the purity of the compound.

III. Data and Protocols

Solvent Selection Table

The following table provides a starting point for solvent selection for the recrystallization of this compound. Empirical testing is required to determine the optimal solvent or solvent system for your specific sample.

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good choice for carboxylic acids.
Acetic Acid118Polar ProticHigh boiling point may risk oiling out, but can be effective.
Ethyl Acetate77Polar AproticA good general-purpose solvent. Often used in combination with hexanes.[19]
Toluene111Non-polarMay be suitable, potentially in a mixed-solvent system.
Water100Polar ProticGenerally, quinoline derivatives have low solubility in water.[2] It is more likely to be used as an anti-solvent in a mixed system.
Acetone56Polar AproticA versatile solvent, often used with hexanes.[2]
Standard Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[4]

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration. Preheat a stemless funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[20] Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven. Determine the mass and calculate the percent recovery.[21]

  • Analysis: Assess the purity of the crystals by melting point analysis and/or other analytical techniques.[21][22]

IV. Visual Diagrams

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Analysis A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat C Hot, Saturated Solution B->C D Hot Filtration (Optional) C->D E Remove Insoluble Impurities D->E F Cool Solution Slowly E->F G Ice Bath F->G H Crystals Form G->H Induces Nucleation I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Pure Crystals J->K L Purity Analysis (Melting Point) K->L Solubility_Principle cluster_regions node_start node_mid node_start->node_mid  Solubility Curve node_end node_mid->node_end  Solubility Curve xaxis Temperature yaxis Solubility origin origin->xaxis           origin->yaxis           A Unsaturated Solution (More solute can dissolve) B Supersaturated Solution (Crystallization occurs here) Hot 1. Dissolve in Hot Solvent Cool 2. Cool Solution (Solubility Drops) Hot->Cool Recrystallization Path

Caption: The relationship between temperature and solubility, the driving principle of recrystallization.

V. References

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization. [Link]

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. [Link]

  • Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]

  • Chemical Education Xchange. (n.d.). Hot Filtration Process. [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Recrystallization. [Link]

  • University of Toronto. (n.d.). recrystallization, filtration and melting point. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • University of Florida. (2006, January 8). Crystallisation Techniques. [Link]

  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. [Link]

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • Studylib. (n.d.). Organic Chemistry: Recrystallization, Melting Point, Chromatography. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

  • SweetStudy. (n.d.). Recrystallization pre/post lab questions. [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-Chloro-6-methylquinoline-3-carboxylic acid (C₁₁H₈ClNO₂). We will address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route employed. A prevalent method for synthesizing 2-chloroquinoline-3-carbaldehydes, a common precursor, is the Vilsmeier-Haack reaction using the appropriate acetanilide.[1] Subsequent oxidation yields the carboxylic acid. Therefore, likely impurities include:

  • Unreacted Starting Materials: Residual N-(p-tolyl)acetamide or other acetanilide precursors.

  • Incomplete Chlorination/Formylation Byproducts: Compounds lacking the chloro or carboxylic acid groups.

  • Over-reaction Products: Potentially di-chlorinated species, though less common under controlled conditions.

  • Residual Precursor: Unoxidized 2-chloro-6-methylquinoline-3-carbaldehyde.

  • Hydrolysis Byproduct: The corresponding 2-hydroxy-6-methylquinoline-3-carboxylic acid (a quinolone), formed by the hydrolysis of the 2-chloro group, which can be facilitated by moisture or base during workup.

Q2: What are the primary methods for purifying this compound?

A2: The primary and most effective purification methods for this compound, a crystalline solid, are:

  • Recrystallization: This is the most common and efficient method for removing minor impurities, leveraging differences in solubility between the target compound and contaminants in a chosen solvent system.

  • Acid-Base Extraction: This chemical method exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Column Chromatography: While more labor-intensive, silica gel chromatography is effective for separating impurities with polarities similar to the target compound when other methods fail.

Q3: How can I assess the purity of my final product?

A3: A multi-faceted approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water) and UV detection is a typical setup.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvent or organic impurities.[4][5]

  • Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity. Compare your observed melting point to literature values.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting and In-Depth Purification Guide

This section addresses specific issues you may encounter during the purification process in a practical, question-and-answer format.

Logical Purification Workflow

The following diagram outlines the recommended workflow for purifying crude this compound.

cluster_start Start cluster_purification Purification Stages cluster_analysis Analysis cluster_end Finish Crude Crude Product Recrystallize Recrystallization Crude->Recrystallize Primary Method PurityCheck1 Assess Purity (TLC, MP) Recrystallize->PurityCheck1 AcidBase Acid-Base Extraction PurityCheck2 Assess Purity (TLC, MP) AcidBase->PurityCheck2 Column Column Chromatography PurityCheck3 Assess Purity (HPLC, NMR) Column->PurityCheck3 PurityCheck1->AcidBase Purity Not OK Pure Pure Product (>98%) PurityCheck1->Pure Purity OK PurityCheck2->Column Purity Not OK PurityCheck2->Pure Purity OK PurityCheck3->Pure Purity OK Impure Impure Product PurityCheck3->Impure Re-evaluate Strategy

Caption: General purification workflow for this compound.

Recrystallization Issues

Q4: I'm trying to recrystallize my product, but it "oils out" instead of forming crystals. What's wrong and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase because its melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[6]

  • Causality: This is often caused by either cooling the solution too quickly or using a solvent in which the compound is excessively soluble. Impurities can also suppress the melting point of the mixture, leading to a liquid phase.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add more solvent (10-20% increments) to create a less saturated solution, then allow it to cool much more slowly.

    • Slow Cooling: Let the flask cool to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can help. Once at room temperature, move it to a refrigerator, and finally to a freezer to maximize yield.

    • Change Solvent System: The solvent may be inappropriate. Try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (e.g., DMF, ethanol) at an elevated temperature. Then, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[6][7]

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low yield is a common problem and can be traced to several factors.[8]

  • Causality & Solutions:

    • Using Too Much Solvent: The most frequent cause. The goal is to create a saturated solution at high temperature. If too much solvent is used, the compound will remain dissolved even when cold. Solution: Evaporate the excess solvent from the mother liquor and cool again to recover a second crop of crystals. For future attempts, use the minimum amount of hot solvent required to just dissolve the solid.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration (if performed), you will lose product. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.

    • Insufficient Cooling: The compound may have significant solubility even at room temperature. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes before filtration to maximize precipitation.[8]

Purity and Contamination Issues

Q6: I've recrystallized the product multiple times, but the purity (checked by HPLC/NMR) is not improving. What should I do?

A6: If recrystallization fails to improve purity, it indicates that the key impurity has very similar solubility properties to your target compound in the chosen solvent.

  • Causality: This is a classic case of an "isomorphous" impurity, one that can co-crystallize within the lattice of your desired compound.

  • Solutions:

    • Switch Purification Method: This is the ideal time to use a method based on a different chemical principle. Acid-base extraction is highly recommended. The carboxylic acid group provides a perfect chemical handle for separation. See Protocol 2 below.

    • Drastically Change Solvent: Instead of similar solvents (e.g., methanol to ethanol), try a completely different class. If you used a polar protic solvent (like an alcohol), try a polar aprotic one (like ethyl acetate) or a non-polar aromatic one (like toluene).[6]

    • Resort to Chromatography: If chemical extraction is ineffective, column chromatography is the final option. A silica gel column with a gradient elution, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should effectively separate most impurities.

Recrystallization Troubleshooting Diagram

Start Hot, Saturated Solution Cooling Cooling Solution Start->Cooling Problem Problem Cooling->Problem What happens? Solution Solution Problem->Solution Oils Out Solution2 Solution2 Problem->Solution2 No Crystals Form Result2 Filter & Dry Problem->Result2 Crystals Form Result Result Solution->Result Reheat, Dilute, Cool Slowly Solution2->Result Scratch Flask, Add Seed Crystal, Concentrate Solution

Sources

Technical Support Center: Synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up the production of this important chemical intermediate. We will delve into the underlying chemistry of the Vilsmeier-Haack reaction, provide detailed, validated protocols, and address the common challenges encountered in the laboratory and during scale-up.

Overview: The Synthetic Pathway

The most reliable and commonly employed route for synthesizing this compound is a two-step process. It begins with the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide (in this case, 4-methylacetanilide), followed by the oxidation of the resulting aldehyde. This method is favored for its high regioselectivity and the use of readily available starting materials.[1]

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oxidation Start 4-Methylacetanilide Reagent1 Vilsmeier Reagent (POCl₃ + DMF) Start->Reagent1 Cyclization Product1 2-Chloro-6-methylquinoline -3-carbaldehyde Reagent1->Product1 Product1_ref Intermediate Aldehyde Product1->Product1_ref Reagent2 Oxidizing Agent (e.g., CAN, I₂/K₂CO₃) FinalProduct 2-Chloro-6-methylquinoline -3-carboxylic acid Reagent2->FinalProduct Product1_ref->Reagent2 Oxidation

Caption: Overall synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for this synthesis?

The Vilsmeier-Haack reaction is a powerful tool for simultaneously formylating and cyclizing N-arylacetamides to form 2-chloro-3-formylquinolines in a single, highly regioselective step.[1][2] This avoids the need to first synthesize the quinoline ring and then functionalize it, which can be a less efficient process with potential regioselectivity issues. The Vilsmeier reagent (a chloroiminium ion) acts as the electrophile, attacking the electron-rich aromatic ring of the acetanilide, leading to cyclization.[1]

Q2: What is the critical first step in the Vilsmeier-Haack reaction?

The formation of the Vilsmeier reagent itself is the most critical initial step. This is achieved by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). This reaction is highly exothermic and must be performed with careful temperature control (0-5 °C) to prevent degradation of the reagent and ensure safety, especially during scale-up.[1][3]

Q3: Can I directly synthesize the carboxylic acid without isolating the aldehyde intermediate?

While one-pot syntheses are attractive, isolating the 2-chloro-6-methylquinoline-3-carbaldehyde intermediate is highly recommended. This allows for purification of the aldehyde, which removes impurities that could interfere with the subsequent oxidation step. Attempting a one-pot reaction can lead to a complex mixture that is difficult to purify and may result in a lower overall yield of the final carboxylic acid.

Q4: What are the best oxidizing agents for converting the aldehyde to the carboxylic acid?

Several methods can be effective. A mild and efficient method involves using iodine and potassium carbonate in methanol, which first oxidizes the aldehyde to an acid and then forms the methyl ester, which can be subsequently hydrolyzed.[4] Another reported method involves using Ceric Ammonium Nitrate (CAN), which can effectively oxidize related substrates to the carboxylic acid.[5] The choice depends on reagent availability, desired reaction conditions (e.g., temperature, solvent), and substrate tolerance.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack cyclization procedures.[1][3][6]

Materials:

  • 4-Methylacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium carbonate solution (saturated)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (2.5 equivalents). Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add freshly distilled POCl₃ (7 equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the internal temperature does not exceed 5 °C. Stir the resulting pale-yellow reagent for 30 minutes at 0-5 °C.

  • Substrate Addition: To the prepared Vilsmeier reagent, add 4-methylacetanilide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a preheated water bath and heat the reaction mixture at 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Typical mobile phase: 8:2 Hexane:Ethyl Acetate). The reaction is typically complete within 6-10 hours.[7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry with constant, vigorous stirring. This step is highly exothermic.

  • Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation and Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove inorganic salts. Dry the crude product. Further purification can be achieved by recrystallization from ethyl acetate to yield the pure 2-chloro-6-methylquinoline-3-carbaldehyde.[1]

Protocol 2: Oxidation to this compound

This protocol describes a common method for the oxidation of the formyl group.[4][8]

Materials:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Iodine (I₂)

  • Sodium thiosulfate solution (10%)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Reaction Setup: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (3 equivalents) to the solution, followed by the portion-wise addition of iodine (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete disappearance of the starting aldehyde. This reaction typically forms the methyl ester intermediate (methyl 2-chloro-6-methylquinoline-3-carboxylate).[4]

  • Hydrolysis (Saponification): Cool the reaction mixture. Add an aqueous solution of sodium hydroxide (2 M, 5 equivalents) and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Work-up: Cool the mixture to room temperature and pour it into water. Quench any remaining iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

  • Acidification: Carefully acidify the aqueous solution with concentrated HCl until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to obtain this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting_Vilsmeier Start Problem: Low or No Yield of Aldehyde CheckReagents Are POCl₃ and DMF anhydrous and pure? Start->CheckReagents CheckTemp Was temperature during reagent formation < 5°C? CheckReagents->CheckTemp Yes Sol_Reagents Solution: Use anhydrous DMF and freshly distilled POCl₃. CheckReagents->Sol_Reagents No CheckRatio Was molar ratio of POCl₃:Substrate sufficient (e.g., >5:1)? CheckTemp->CheckRatio Yes Sol_Temp Solution: Improve cooling. Slow down POCl₃ addition. CheckTemp->Sol_Temp No CheckWorkup Was work-up pH neutralized to 7-8? CheckRatio->CheckWorkup Yes Sol_Ratio Solution: Increase excess of Vilsmeier reagent. CheckRatio->Sol_Ratio No Sol_Workup Solution: Carefully adjust pH. Product may be soluble in strong acid/base. CheckWorkup->Sol_Workup No End Re-run experiment with optimized conditions. CheckWorkup->End Yes Sol_Reagents->End Sol_Temp->End Sol_Ratio->End Sol_Workup->End

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

Q: My Vilsmeier-Haack reaction resulted in a dark, tarry substance instead of a clean precipitate. What went wrong?

A: Tar formation is often a sign of decomposition, which can be caused by several factors:

  • Temperature Control: The reaction temperature may have been too high, either during the formation of the Vilsmeier reagent or during the cyclization step. Temperatures exceeding 100°C can lead to significant degradation.[9]

  • Reaction Time: Prolonged heating after the reaction has reached completion can cause the product to decompose. It is crucial to monitor the reaction by TLC and stop heating once the starting material is consumed.

  • Work-up Procedure: Pouring the reaction mixture too quickly into the ice water or insufficient stirring can create localized "hot spots" that lead to decomposition. The quenching process must be slow and controlled.

Q: The yield of my aldehyde is very low. What are the most likely causes?

A: Low yields in the Vilsmeier-Haack reaction are a common issue. Refer to the flowchart above and the table below. The most frequent culprits are:

  • Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous DMF and freshly distilled POCl₃ are used.

  • Reagent Stoichiometry: An insufficient excess of the Vilsmeier reagent will result in incomplete conversion. A molar ratio of at least 5-7 equivalents of POCl₃ to the acetanilide substrate is often required for good yields.[1]

  • Incomplete Neutralization: The product, 2-chloro-3-formylquinoline, may have some solubility in highly acidic or basic solutions. Ensure the pH during work-up is carefully adjusted to the neutral range (pH 7-8) to maximize precipitation.[1]

Q: My oxidation step is not going to completion; I still see the starting aldehyde on my TLC plate. What should I do?

A: Incomplete oxidation can be addressed by:

  • Increasing Reaction Time: Simply allow the reaction to run for a longer period, continuing to monitor by TLC.

  • Adding More Oxidant: If the reaction has stalled, a careful additional charge of the oxidizing agent (e.g., iodine) may be required to drive it to completion.

  • Alternative Oxidants: If a particular method is consistently failing, consider a different oxidizing agent. For example, if the I₂/K₂CO₃ method is slow, a stronger system like potassium permanganate (KMnO₄) under controlled basic conditions could be attempted, though care must be taken to avoid over-oxidation.

ProblemPotential CauseSuggested Solution
Low Yield (Vilsmeier) Moisture in reagents; insufficient Vilsmeier reagent; improper work-up pH.Use anhydrous solvents, freshly distilled POCl₃; increase molar excess of POCl₃ to >5 eq; carefully neutralize to pH 7-8.[1]
Tar Formation Reaction temperature too high (>100°C); reaction time too long.Maintain reaction temperature at 80-90°C; monitor by TLC and stop heating upon completion.[9]
Incomplete Oxidation Insufficient oxidant; short reaction time; oxidant not strong enough.Add more oxidizing agent; increase reflux time; consider an alternative, stronger oxidant like KMnO₄.
Difficulty in Purification Presence of unreacted starting material or side products.Isolate and purify the aldehyde intermediate before oxidation; perform recrystallization or column chromatography on the final product.

Scaling-Up Considerations

Transitioning the synthesis of this compound from the bench to a pilot or manufacturing scale introduces significant challenges that must be managed for a safe, efficient, and reproducible process.

1. Thermal Safety and Heat Management:

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making passive cooling insufficient. A jacketed reactor with an efficient cooling system is mandatory to maintain the temperature at 0-5 °C and prevent a thermal runaway.

  • Quenching: The quenching of the reaction mass in water is also extremely exothermic. The addition must be done slowly, with robust agitation and cooling to manage the heat generated and the release of HCl gas.

2. Reagent Handling and Addition:

  • POCl₃: This reagent is corrosive and reacts violently with water. Large-scale transfer should be done in a closed system using pressure or a pump to minimize operator exposure and prevent contact with atmospheric moisture.

  • Solid Addition: Adding the 4-methylacetanilide to the Vilsmeier reagent must be controlled to manage the reaction exotherm. A solids-dosing system is recommended for large-scale production.

3. Work-up and Isolation:

  • Volume: The volume of water/ice required for quenching and the volume of base for neutralization will be substantial. Ensure vessels are adequately sized.

  • Filtration and Drying: Filtering large quantities of product requires appropriately sized equipment like a Nutsche filter-dryer. Efficient drying is critical to remove residual water and solvents.

4. Process Optimization:

  • Solvent Use: For large-scale synthesis, minimizing solvent usage is economically and environmentally beneficial. Investigate more concentrated reaction conditions, provided thermal safety can be managed.

  • Cycle Time: The long reflux times (6-10 hours) can be a bottleneck. Investigate whether a slight increase in temperature (e.g., to 95°C) could safely reduce the reaction time without compromising product quality.[1]

References

  • Mogilaiah, K., et al. (2008). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 47B, 146-150. [Link: Provided via Search]
  • Rao, K., et al. (2022). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers in Chemistry, 10, 970529. [Link]

  • BenchChem (2025). Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem. [Link: Provided via Search]
  • Kumar, D., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(9), 4861-4897. [Link]

  • Naik, P., & Kumar, S. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link: Provided via Search]
  • Reddy, G. S., & Latha, D. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 213-215. [Link: Provided via Search]
  • Meshram, P. M., & Gaikwad, S. B. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 10-14. [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. [Link]

  • Kumar, V., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(8), 2187-2192. [Link: Provided via Search]
  • Meshram, P., & Gaikwad, S. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 01-04. [Link: Provided via Search]

Sources

Preventing decomposition of 2-Chloro-6-methylquinoline-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-Chloro-6-methylquinoline-3-carboxylic acid (C₁₁H₈ClNO₂). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile but sensitive building block. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to prevent its decomposition during critical synthetic transformations.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound.

Q1: My reaction is producing a significant amount of 2-hydroxy-6-methylquinoline-3-carboxylic acid. What is causing this and how can I stop it?

A: This is a classic case of hydrolysis, where the chlorine atom at the C2 position is replaced by a hydroxyl group to form the corresponding quinolone. This is a well-documented reaction for 2-chloroquinolines.[1][2][3][4][5]

  • Primary Cause: The C2 position of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack by water. This process is often promoted by acidic conditions (e.g., formic acid) or the presence of aqueous bases during work-up or the reaction itself.[1][3][4]

  • Preventative Measures:

    • Strict Anhydrous Conditions: Ensure all solvents, reagents, and glassware are rigorously dried. Use of anhydrous solvents (e.g., dry THF, dioxane, or DCM) is critical.

    • Neutral pH: If possible, maintain a neutral or near-neutral reaction pH. Avoid strong acids or aqueous bases.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

Q2: During my reaction, I observe gas bubbling (effervescence) and my final product is missing the carboxylic acid group. What decomposition is occurring?

A: You are likely observing thermal decarboxylation. The carboxylic acid group at the C3 position can be eliminated as carbon dioxide (CO₂), especially at elevated temperatures.[6][7][8]

  • Primary Cause: Quinoline carboxylic acids can be susceptible to decarboxylation when heated. The stability is dependent on the overall electronic structure and reaction conditions.[8][9] High reaction temperatures are the most common trigger.

  • Preventative Measures:

    • Minimize Heat: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate. Consider screening for catalysts or reagents that are effective at lower temperatures.

    • Step-wise Heating: If heating is necessary, increase the temperature gradually while monitoring the reaction progress and for signs of gas evolution.

    • Alternative Synthetic Routes: If decarboxylation is unavoidable, consider if the carboxylic acid can be introduced at a later stage in the synthesis.

Q3: What are the ideal storage conditions for this compound?

A: To ensure long-term stability and prevent gradual decomposition, proper storage is essential.

  • Recommended Conditions:

    • Temperature: Store in a cool, room-temperature environment.[10] Avoid exposure to high heat.

    • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[10]

    • Environment: Keep in a dry, dark place away from moisture and direct sunlight. A desiccator is recommended for long-term storage.

Troubleshooting Guides for Common Reactions

This section provides in-depth analysis and step-by-step protocols for preventing decomposition in two major classes of reactions: Amide Bond Formation and Palladium-Catalyzed Cross-Coupling.

Scenario 1: Amide Bond Formation (Amidation)

Amidation reactions are fundamental but can present significant challenges due to the dual decomposition pathways of hydrolysis and decarboxylation.

Common Problem: Low yields of the desired amide product, accompanied by the formation of the 2-hydroxy (quinolone) byproduct and/or the decarboxylated starting material.

Root Cause Analysis:

  • High Temperatures: Traditional thermal amidation methods are unsuitable as they will almost certainly induce decarboxylation.

  • Reagent-Induced Hydrolysis: Many coupling reagents generate water as a byproduct, or reaction conditions (e.g., use of strong inorganic bases) can introduce moisture, leading to hydrolysis of the C2-chloro group.

start Start: Amidation Reaction Setup cond1 Use Mild Coupling Reagents? (e.g., HATU, HBTU, EDC/HOBt) start->cond1 step1 Choose Reagent: HATU in DMF or EDC/HOBt in DCM cond1->step1 Yes failure Failure: Decomposition Observed (Hydrolysis / Decarboxylation) cond1->failure No cond2 Strictly Anhydrous Conditions? step1->cond2 step2 Dry solvents over molecular sieves. Dry glassware in oven. Run under N2 or Ar. cond2->step2 Yes cond2->failure No cond3 Controlled Temperature? step2->cond3 step3 Start reaction at 0°C. Allow to warm slowly to RT. AVOID refluxing. cond3->step3 Yes cond3->failure No cond4 Correct Base Selection? step3->cond4 step4 Use non-nucleophilic organic base: DIPEA or Triethylamine (TEA) cond4->step4 Yes cond4->failure No success Success: High Yield of Target Amide step4->success

Caption: Decision workflow for robust amidation protocol.

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent that operates under mild, anhydrous conditions.

  • Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C using an ice bath. Add HATU (1.1 eq) followed by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at 0°C for 15-20 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture as a solution in anhydrous DMF.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The aqueous washes help remove unreacted starting material, excess reagents, and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its standard conditions often involve aqueous bases and heat, which are detrimental to the stability of this compound.[11][12]

Common Problem: Poor conversion, low yield of the coupled product, and significant formation of the 2-hydroxy-quinolone byproduct due to competitive hydrolysis of the C2-chloro group.

Root Cause Analysis:

  • Hydrolysis under Basic Conditions: The combination of a base (e.g., K₂CO₃, Cs₂CO₃) and a protic solvent (water, ethanol) required for transmetalation creates an ideal environment for hydrolyzing the sensitive C2-chloro group.[1][4]

  • Thermal Decarboxylation: The elevated temperatures (80-110°C) often required to activate less reactive aryl chlorides can readily induce decarboxylation.

SM Starting Material (this compound) Conditions Pd Catalyst, Base, Heat + Arylboronic Acid SM->Conditions Desired Desired Product (Suzuki Coupling) Conditions->Desired Desired Pathway (Low Temp, Anhydrous) Hydrolysis Side Product 1 (Hydrolysis -> Quinolone) Conditions->Hydrolysis Competing Pathway (Aqueous Base) Decarboxylation Side Product 2 (Decarboxylation) Conditions->Decarboxylation Competing Pathway (High Temp)

Caption: Competing reaction pathways during Suzuki coupling.

This protocol is designed to minimize both hydrolysis and decarboxylation by using anhydrous conditions and a highly active catalyst system that functions at lower temperatures.[13][14]

  • Preparation: To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid or ester (1.5 eq), and a rigorously anhydrous base such as potassium phosphate (K₃PO₄) (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). The use of modern, bulky phosphine ligands is crucial for enabling catalysis at lower temperatures.[13]

  • Solvent and Degassing: Add anhydrous 1,4-dioxane or toluene via syringe. Seal the tube and thoroughly degas the mixture by bubbling Argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 70-80°C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. Avoid excessive temperatures unless the reaction has stalled.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Dilute the filtrate with ethyl acetate.

  • Purification: Wash the organic solution with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.

Summary of Recommended Conditions

For ease of reference, the key parameters for minimizing decomposition are summarized below.

Reaction TypeParameterRecommended ConditionRationale
General Handling StorageCool, dry, inert atmospherePrevents slow hydrolysis and thermal degradation.[10]
Amidation Temperature0°C to Room TemperaturePrevents thermal decarboxylation.
ReagentsHATU, HBTU, EDC/HOBtMild, efficient coupling under anhydrous conditions.[15]
BaseDIPEA, TriethylamineNon-nucleophilic; avoids promoting hydrolysis.
SolventsAnhydrous DMF, DCM, THFCritical to prevent hydrolysis of the C2-chloro group.
Suzuki Coupling Temperature70 - 80°CBalances reaction rate with minimizing decarboxylation.
Catalyst SystemPd(OAc)₂ with SPhos/XPhosHigh activity allows for lower reaction temperatures.[13][14]
BaseK₃PO₄, CsFAnhydrous bases that minimize hydrolysis pathway.
SolventsAnhydrous Dioxane, ToluenePrevents competitive hydrolysis reaction.

By carefully controlling reaction parameters and selecting appropriate reagents, the decomposition of this compound can be effectively managed, enabling its successful application in complex synthetic endeavors.

References
  • Wang, M-F., et al. (2026). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (2024). New Journal of Chemistry.
  • Wang, M-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. (2024). New Journal of Chemistry, RSC Publishing.
  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. (2026).
  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (Patent).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC, NIH.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Copper-quinoline decarboxylation. (Journal). Journal of the American Chemical Society.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • 2-Chloro-6-methylquinoline-3-carbaldehyde; CAS 73568-27-1. Sigma-Aldrich.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews, RSC Publishing.
  • Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. (Journal). NIH.

Sources

Technical Support Center: Optimizing Solvent Systems for 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-Chloro-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: Selecting an appropriate solvent is critical for reaction success. The primary considerations are:

  • Solubility of Reactants: this compound, like many quinoline derivatives, is a relatively polar, rigid molecule. It exhibits poor solubility in nonpolar solvents (e.g., hexanes, toluene) and moderate solubility in some ethereal solvents (e.g., THF, dioxane). Its carboxylic acid moiety allows for better solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM), especially upon salt formation.

  • Reaction Type: The solvent must be compatible with the reaction mechanism.

    • Amide Coupling: This is the most common reaction for this substrate. It requires polar aprotic solvents that can dissolve the carboxylic acid, the amine, and the coupling reagents without interfering. Protic solvents (e.g., alcohols, water) are generally avoided as they can react with the activating agents (like HATU, EDC) or the activated acid intermediate.[1][2][3]

    • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 2-position is susceptible to substitution. Polar aprotic solvents are ideal as they solvate the cationic intermediate of the Meisenheimer complex, accelerating the reaction.[4][5] Protic solvents can slow SNAr reactions by strongly solvating the nucleophile, reducing its reactivity.[4][6]

  • Reaction Temperature: The solvent's boiling point must be suitable for the required reaction temperature. High-boiling polar aprotic solvents like NMP (BP: 202 °C) or DMSO (BP: 189 °C) are excellent choices for reactions requiring high heat.

  • Workup and Purification: Consider the ease of solvent removal. While DMF and DMSO are excellent for solubility, they are difficult to remove under vacuum. If possible, a lower-boiling solvent like DCM, acetonitrile (ACN), or ethyl acetate (EtOAc) might be preferable for simpler purification, assuming solubility is adequate.

Troubleshooting Guide: Solubility & Reaction Performance

Q2: I'm having trouble dissolving this compound. What can I do?

A2: Poor solubility is a common first hurdle. Here’s a systematic approach to troubleshoot this issue:

  • Step 1: Solvent Screening. Before running the full-scale reaction, perform small-scale solubility tests. A suggested screening panel is provided in the table below.

  • Step 2: Add a Base. For reactions like amide coupling, the first step is often the deprotonation of the carboxylic acid to form a carboxylate. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can significantly improve solubility by forming the more soluble carboxylate salt.

  • Step 3: Gentle Heating. Applying gentle heat (e.g., 40-50 °C) can often be enough to dissolve the starting material. Always ensure your reactants and reagents are stable at the applied temperature.

  • Step 4: Use a Solvent Mixture. Sometimes a mixture can provide the right balance. For example, a DCM/DMF mixture can offer good solubility while being easier to remove than pure DMF.

  • Step 5: Sonication. Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution.

Data Presentation: Solvent Selection Guide
SolventTypeBoiling Point (°C)Dielectric Constant (ε)Suitability & Comments
DMF Polar Aprotic15337Excellent for solubility, ideal for amide coupling and SNAr. Difficult to remove.
DMSO Polar Aprotic18947Excellent for solubility. Can complicate workup due to high boiling point and water miscibility.
NMP Polar Aprotic20232Excellent for high-temperature reactions. Difficult to remove.
DCM Polar Aprotic409.1Moderate solubility. Good for reactions near room temp. Easy to remove.
Acetonitrile (ACN) Polar Aprotic8237.5Moderate solubility. Good alternative to DCM for higher temperatures.
THF Polar Aprotic667.6Low to Moderate solubility. Can be a good choice if reactants are sufficiently soluble.
Dioxane Polar Aprotic1012.2Low to Moderate solubility. Useful for reactions requiring moderate heat.
Ethanol Polar Protic7824.5Generally Avoid for amide couplings due to reactivity. Can be used for some SNAr reactions.
Q3: My amide coupling reaction is slow or stalling. Could the solvent be the problem?

A3: Yes, the solvent plays a crucial role in amide coupling efficiency. If your reaction is underperforming, consider the following:

  • Inadequate Solubility: If any reactant or reagent (e.g., the coupling agent like HATU) is not fully dissolved, the reaction will be heterogeneous and slow. Re-evaluate your solvent choice based on the solubility of all components. DMF is often the most reliable choice.

  • Solvent Purity: Water is a critical impurity. Anhydrous solvents are a must for amide couplings, as water can hydrolyze the activated ester intermediate and consume the coupling reagent. Use freshly opened bottles of anhydrous solvent or dry the solvent using standard laboratory procedures (e.g., molecular sieves).

  • Solvent-Reagent Incompatibility: Ensure your solvent doesn't react with your reagents. For example, using a primary or secondary amine as a solvent is not advisable as it will compete in the reaction.

Experimental Protocols: Standard Amide Coupling

This protocol provides a general procedure for a HATU-mediated amide coupling, a common and efficient method.[3][7]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry, nitrogen-flushed flask, add this compound.

  • Add anhydrous DMF (to make a ~0.1 M solution).

  • Add the amine, followed by DIPEA. Stir for 5 minutes at room temperature.

  • Add HATU in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Q4: I am observing significant side product formation during a nucleophilic aromatic substitution (SNAr) at the C2 position. How can solvent choice help?

A4: In SNAr reactions, the solvent's role is to stabilize the charged Meisenheimer intermediate. The wrong solvent can lead to side reactions or slow the desired reaction, allowing side pathways to dominate.

  • Use a Polar Aprotic Solvent: As discussed, solvents like DMF, DMSO, or NMP are superior for SNAr. They are excellent at solvating cations but poor at solvating anions (the nucleophile), keeping the nucleophile "naked" and highly reactive. This accelerates the desired substitution.[4][5]

  • Avoid Protic Solvents: Protic solvents (alcohols, water) can form strong hydrogen bonds with the nucleophile. This stabilizes the nucleophile, lowers its energy, and increases the activation energy required for the attack, slowing the reaction.[4][8] If the desired reaction is slow, competing decomposition or side reactions can become more prominent.

  • Consider the Base: Many SNAr reactions require a base to neutralize the HCl generated. If a weak nucleophile is used, a strong, non-nucleophilic base like NaH or K₂CO₃ is often employed. Ensure the base is sufficiently soluble in your chosen solvent system. K₂CO₃ has better solubility in DMF than in ACN, for instance.

Visualization & Formatting

A systematic approach ensures the best starting point for solvent optimization.

Solvent_Selection_Workflow start Define Reaction Type is_amide Amide Coupling? start->is_amide is_snar S(N)Ar? is_amide->is_snar No amide_solvents Use Polar Aprotic Solvent (DMF, NMP, DCM) Ensure Anhydrous Conditions is_amide->amide_solvents Yes other_rxn Other Reaction? is_snar->other_rxn No snar_solvents Use Polar Aprotic Solvent (DMF, DMSO, NMP) Avoid Protic Solvents is_snar->snar_solvents Yes other_solvents Consider Polarity and Reagent Compatibility other_rxn->other_solvents Yes check_solubility Are all components soluble? amide_solvents->check_solubility snar_solvents->check_solubility other_solvents->check_solubility optimize Troubleshoot Solubility: - Add Base (e.g., DIPEA) - Gentle Heat / Sonication - Use Solvent Mixture check_solubility->optimize No proceed Proceed with Reaction check_solubility->proceed Yes optimize->check_solubility

Caption: Workflow for initial solvent selection.

When a reaction fails, this decision tree helps diagnose the root cause related to the solvent system.

Troubleshooting_Workflow start Reaction Issue Identified (Low Yield / Side Products) check_sol Were all starting materials fully dissolved? start->check_sol check_water Was anhydrous solvent used? check_sol->check_water Yes sol_issue Action: Re-screen solvents (DMF, DMSO) or use co-solvent / heat. check_sol->sol_issue No check_temp Is reaction temperature appropriate for solvent? check_water->check_temp Yes water_issue Action: Repeat with fresh anhydrous solvent and under inert atmosphere. check_water->water_issue No check_compat Is solvent inert to reagents/intermediates? check_temp->check_compat Yes temp_issue Action: Switch to higher boiling solvent (e.g., DCM -> DMF, or DMF -> NMP). check_temp->temp_issue No compat_issue Action: Review mechanism. Avoid protic solvents for couplings; use polar aprotic for S(N)Ar. check_compat->compat_issue No end_node Re-run Optimized Reaction check_compat->end_node Yes sol_issue->end_node water_issue->end_node temp_issue->end_node compat_issue->end_node

Caption: Decision tree for troubleshooting solvent-related issues.

References

  • BenchChem. (2025).
  • PubChem. (2025). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. (2024). 2-Chloro-6-methylquinoline-3-methanol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. University of California, Davis. [Link]

  • Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. University of California, Davis. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7018-7044. [Link]

  • Royal Society of Chemistry. (2024). Green Chemistry - BORIS Portal. [Link]

  • Organic Chemistry Tutor. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Chemistry LibreTexts. (2015). Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. University of California, Davis. [Link]

  • Scilit. (n.d.). Solvent effects on aromatic nucleophilic substitutions. MDPI. [Link]

  • ResearchGate. (2025). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University Repository. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem Technical Support.
  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Organic Chemistry Portal. (2024). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • FooDB. (2010). Showing Compound 6-Methylquinoline. FooDB. [Link]

  • Pearson. (n.d.). Carboxylic Acid Reactions. Pearson+. [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Khan Academy. [Link]

  • PubChem. (2025). 2-Chloroquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Challenges in the functionalization of the 2-chloro position in quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the quinoline scaffold at the 2-position. Quinoline and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3][4] The 2-chloroquinoline moiety is a versatile synthetic intermediate, yet its functionalization can present significant challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve your synthetic targets efficiently.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the functionalization of 2-chloroquinolines. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Low or no yield is one of the most frequent frustrations in cross-coupling reactions involving 2-chloroquinolines.[5][6] The issue often lies in the delicate interplay between the catalyst, ligand, base, and substrate.

Potential Causes & Solutions

  • Catalyst Deactivation: The quinoline nitrogen can act as a poison by coordinating to the palladium center, leading to the formation of inactive catalyst species.[7]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the metal center and promote the desired catalytic cycle.[6] A screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands is often necessary to find the optimal combination for your specific substrate.[6][8]

  • Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[9]

    • Solution: Increase the reaction temperature. For less reactive aryl chlorides, higher temperatures are often required to facilitate the initial oxidative addition step.[5][9] Consider using more active catalyst systems specifically designed for aryl chlorides.

  • Inappropriate Base Selection: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and for the overall catalytic cycle.[6][10]

    • Solution: The choice of base is highly substrate-dependent. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be beneficial.[6][11] Anhydrous conditions are often preferable, and carbonate bases are a good starting point.[5]

  • Poor Substrate/Reagent Quality or Solubility: Impurities in starting materials or poor solubility of reactants can significantly hinder the reaction.

    • Solution: Ensure the purity of your 2-chloroquinoline, coupling partner, and solvent. Boronic acids, for instance, can degrade over time.[5] If solubility is an issue, consider a different solvent system. While toluene and dioxane are common, sometimes a co-solvent or a more polar solvent like DMF or NMP might be necessary.[8][11][12]

Troubleshooting Workflow for Low-Yield Cross-Coupling

G start Low or No Yield catalyst Check Catalyst System (Precursor & Ligand) start->catalyst conditions Optimize Reaction Conditions (Temperature, Time) catalyst->conditions If no improvement success Improved Yield catalyst->success If successful base_solvent Evaluate Base and Solvent conditions->base_solvent If no improvement conditions->success If successful reagents Verify Reagent Quality and Solubility base_solvent->reagents If no improvement base_solvent->success If successful reagents->success If successful

Caption: A systematic approach to troubleshooting low yields.

Problem 2: Competing Side Reactions

Several side reactions can compete with the desired functionalization, leading to a complex product mixture and reduced yield.

  • Hydrolysis to 2-Quinolone: Under certain conditions, particularly with strong bases or the presence of water, 2-chloroquinoline can undergo hydrolysis to form the corresponding 2-quinolone.[13]

    • Solution: Use anhydrous solvents and reagents. If the reaction is sensitive to strong bases, consider using a milder base like KF or Cs₂CO₃. Running the reaction under strictly inert conditions can also minimize this side reaction.

  • Homocoupling of the Coupling Partner: In Suzuki couplings, the boronic acid can undergo homocoupling to form a biaryl byproduct.

    • Solution: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.[5] Using a slight excess of the 2-chloroquinoline relative to the boronic acid can also disfavor this side reaction.[5]

  • Reductive Dehalogenation: The chloro group can be replaced by a hydrogen atom, particularly at high temperatures or with certain catalyst systems.

    • Solution: Lowering the reaction temperature or screening different ligands can sometimes mitigate this issue.

Problem 3: Steric Hindrance Effects

Bulky substituents on either the 2-chloroquinoline or the incoming nucleophile/coupling partner can sterically hinder the reaction, leading to low or no product formation.[14][15]

  • Solution:

    • Ligand Choice: Employ ligands with a smaller cone angle to reduce steric congestion around the metal center.

    • Reaction Conditions: Higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.

    • Alternative Substrates: If possible, consider synthetic routes that introduce bulky groups at a later stage.

Frequently Asked Questions (FAQs)

Q1: How does the reactivity of the 2-chloro position compare to other positions on the quinoline ring?

The 2- and 4-positions of the quinoline ring are activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. Generally, the 4-position is more reactive towards nucleophilic aromatic substitution (SNA_r) than the 2-position.[16] However, in palladium-catalyzed cross-coupling reactions, the relative reactivity can be influenced by the specific reaction conditions, particularly the choice of ligand.[17]

Q2: I'm performing a Buchwald-Hartwig amination. What are the key parameters to consider for success with a 2-chloroquinoline?

For a successful Buchwald-Hartwig amination of 2-chloroquinolines, the following are critical:[18]

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, Josiphos) is often effective.[17][19]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaO_t_Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally used.

  • Temperature: Elevated temperatures are often necessary to drive the reaction to completion.

Q3: Can I perform a Sonogashira coupling with a 2-chloroquinoline? What are the common challenges?

Yes, Sonogashira coupling of 2-chloroquinolines is a viable method for introducing alkynyl groups.[20][21] Common challenges include:

  • Low Reactivity: As with other cross-coupling reactions, the C-Cl bond is less reactive than C-Br or C-I bonds.

  • Side Reactions: Dimerization of the terminal alkyne (Glaser coupling) can be a significant side reaction.[22]

  • Catalyst System: A typical Sonogashira catalyst system consists of a palladium source (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., an amine like triethylamine or diisopropylamine), and a phosphine ligand.[23] Optimization of these components is often required.[24][25]

Q4: What are the best practices for setting up and running these reactions to ensure reproducibility?

  • Inert Atmosphere: Always use an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and side reactions.[5]

  • Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven- or flame-dried.

  • Reagent Purity: Use high-purity reagents.

  • Systematic Optimization: When developing a new reaction, systematically screen key parameters like catalyst, ligand, base, solvent, and temperature. A Design of Experiments (DoE) approach can be very efficient.[26]

Q5: My 2-chloroquinoline has other functional groups. How do I avoid unwanted side reactions?

The functional group tolerance of these reactions can be broad, but some groups may require protection or careful consideration of reaction conditions. For example, acidic protons (e.g., in phenols or carboxylic acids) will be deprotonated by the base and may interfere with the reaction. Protecting groups may be necessary in such cases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloroquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloroquinoline, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Parameters for Suzuki-Miyaura Coupling

G reaction Suzuki-Miyaura Coupling catalyst Palladium Catalyst (e.g., Pd(PPh3)4) reaction->catalyst base Base (e.g., K2CO3, Cs2CO3) reaction->base solvent Solvent (e.g., Toluene/H2O) reaction->solvent temperature Temperature (80-110 °C) reaction->temperature

Caption: Critical factors for optimizing Suzuki-Miyaura reactions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloroquinoline

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaO_t_Bu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent, followed by the 2-chloroquinoline and the amine.

  • Seal the vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Data Summary

Table 1: Common Conditions for Cross-Coupling of 2-Chloroquinolines

Reaction TypeTypical Palladium SourceTypical Ligand(s)Typical Base(s)Typical Solvent(s)Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)PPh₃, Buchwald ligandsK₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, BINAP, JosiphosNaO_t_Bu, K₃PO₄, LiHMDSToluene, Dioxane90-120
Sonogashira PdCl₂(PPh₃)₂, Pd/CPPh₃NEt₃, i-Pr₂NHDMF, Toluene, Water60-100

References

  • HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. (2025).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics. (2022).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Optimization of the Reaction Conditions for the Synthesis of.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. (2008).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (n.d.).
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. (n.d.).
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Quinoline: A vers
  • Chemical structures of (a) quinoline containing drugs and clinical...
  • Help troubleshooting a Buchwald-Hartwig amin
  • Sonogashira coupling of 2‐chloroquinoline with terminal alkynes.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022).
  • Buchwald–Hartwig amin
  • Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea. Organic Chemistry Portal. (n.d.).
  • How can I solve my problem with Suzuki coupling?
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. (n.d.).
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. (2015).
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021).
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem. (n.d.).
  • Failed suzuki coupling, any suggenstions? Reddit. (2024).
  • ChemInform Abstract: Synthesis of 2‐Alkynylquinolines from 2‐Chloro and 2,4‐Dichloroquinoline via Pd/C‐Catalyzed Coupling Reaction in W
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem. (n.d.).
  • Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. Institutional Repository. (n.d.).
  • Technical Support Center: Suzuki Coupling with Haloquinolines. Benchchem. (n.d.).
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (n.d.).
  • Poisoning and deactivation of palladium c
  • Reaction Conditions Optimization: The Current St
  • Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. NIH. (n.d.).
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (2013).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. (2024).
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.).
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. (n.d.).
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. (2023).
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC - NIH. (2024).
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. (n.d.).

Sources

Technical Support Center: Solubility Enhancement for 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Chloro-6-methylquinoline-3-carboxylic acid. This document provides in-depth troubleshooting strategies and detailed protocols to address solubility challenges commonly encountered when preparing this compound for biological assays. Our goal is to empower you with the scientific rationale and practical steps needed to achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The solubility challenge arises from its molecular structure. The quinoline core is a large, rigid, and lipophilic (water-fearing) ring system. While the carboxylic acid group provides a polar, hydrophilic (water-loving) handle, its contribution to overall solubility is limited when it is in its neutral, protonated state (–COOH).[1][2] In neutral or acidic aqueous solutions, the nonpolar characteristics of the quinoline backbone dominate, leading to poor solubility and a tendency to precipitate.[3]

Q2: I'm observing inconsistent results or lower-than-expected potency in my biological assay. Could this be a solubility issue?

Q3: My compound precipitated from its DMSO stock solution after I added it to my aqueous assay buffer. What should I do?

A3: This is a common occurrence known as "precipitation upon dilution." While a compound may be soluble in 100% DMSO, its solubility can drop dramatically when the DMSO stock is diluted into an aqueous buffer where water is the primary solvent. To resolve this, you must work below the compound's aqueous solubility limit. The strategies outlined in this guide, such as pH adjustment or the use of co-solvents, are designed to increase this limit.[]

Q4: What is the maximum percentage of a co-solvent like DMSO I can use in my cell-based assay?

A4: The tolerance for organic co-solvents is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%. It is critical to run a vehicle control experiment, testing the highest concentration of your solvent on the cells alone, to ensure it does not impact the biological outcome of your assay.[3]

A Systematic Approach to Solubility Enhancement

Successfully solubilizing a challenging compound like this compound requires a systematic, stepwise approach. The following guide provides a decision-making workflow to identify the optimal solubilization strategy for your specific assay requirements.

Solubility_Workflow start Start: Compound Powder prepare_stock Prepare 10 mM Stock in 100% DMSO start->prepare_stock test_dilution Test Dilution in Assay Buffer (e.g., to 10 µM) prepare_stock->test_dilution visual_check Visual Check for Precipitation (Microscopy) test_dilution->visual_check strategy_ph Strategy 1: pH Adjustment (Deprotonate Carboxylic Acid) visual_check->strategy_ph Precipitate Found success Success: Proceed with Assay visual_check->success No Precipitate assay_compat_check Is the formulation compatible with the assay? strategy_ph->assay_compat_check strategy_cosolvent Strategy 2: Co-Solvent System (e.g., PEG, Ethanol) strategy_cosolvent->assay_compat_check strategy_advanced Strategy 3: Advanced Methods (Cyclodextrin, Salt Formation) strategy_advanced->assay_compat_check assay_compat_check->strategy_cosolvent No, pH affects assay assay_compat_check->strategy_advanced No, Co-solvent toxic assay_compat_check->success Yes fail Re-evaluate Strategy or Compound assay_compat_check->fail No, Advanced methods fail

Caption: Decision workflow for solubilizing a poorly soluble compound.

Troubleshooting Guide & Methodologies
Strategy 1: pH Adjustment (Recommended First Step)

Scientific Rationale: This is the most effective initial strategy for a carboxylic acid. The pKa of a carboxylic acid group is typically between 4 and 5. By raising the pH of the solution to be at least 1-2 units above the pKa, the carboxylic acid group (–COOH) deprotonates to form its highly polar and much more water-soluble carboxylate anion (–COO⁻).[7][8][9] This charge significantly increases the molecule's interaction with water, thereby enhancing its solubility.[][10]

pH_Mechanism node_acid R-COOH (Lipophilic, Poorly Soluble) node_base R-COO⁻ + H⁺ (Charged, More Soluble) node_acid->node_base Add Base (e.g., NaOH) (Shifts equilibrium right) node_base->node_acid Add Acid (e.g., HCl) (Shifts equilibrium left)

Caption: Equilibrium shift of a carboxylic acid with pH change.

Experimental Protocol: Preparing a pH-Adjusted Stock Solution

  • Target: Prepare a 10 mM stock solution at pH ~7.5 - 8.5.

  • Materials: this compound powder, 100 mM NaOH solution, DMSO, and your final aqueous buffer (e.g., PBS, HBSS).

  • Procedure: a. Weigh out the required amount of compound for a 10 mM solution. b. Add a small volume of DMSO to wet the powder (e.g., 10% of the final volume). c. Add a stoichiometric equivalent of 100 mM NaOH. For a 10 mM final concentration, you would add 1/10th of the final volume in 100 mM NaOH. This provides a 1:1 molar ratio of NaOH to your acidic compound. d. Vortex thoroughly. The solution should become clear as the sodium salt of the compound forms. e. Bring the solution to the final volume with your aqueous buffer. f. Check the final pH of the stock solution and adjust with dilute NaOH or HCl if necessary. g. Validation: Before use, dilute this stock to your highest assay concentration and inspect for precipitation by eye and under a microscope.

Considerations:

  • Assay Compatibility: Ensure that a slightly basic pH does not affect your biological assay's performance or the stability of other reagents.

  • Buffering Capacity: Your final assay medium must have sufficient buffering capacity to maintain the desired pH after the addition of your compound stock.

Strategy 2: Co-Solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][11][12] They disrupt the hydrogen bonding network of water, creating a more favorable environment for nonpolar molecules to dissolve.[] This is a viable alternative if pH modification is not compatible with your assay.

Data Presentation: Comparison of Common Co-Solvents

Co-SolventPropertiesTypical Max Concentration (Cell-Based Assays)Notes
DMSO Strong solubilizing power for many compounds.0.1% - 0.5%Most common, but can be toxic to some cells at >0.5%.[3]
Ethanol Good solubilizing power, volatile.0.1% - 1.0%Can be toxic; ensure it's completely evaporated if used for plating.
PEG 400 Polyethylene glycol, less toxic than DMSO/Ethanol.0.5% - 2.0%Can be viscous; may interfere with some automated liquid handlers.[][13]
Glycerol Viscous, generally low toxicity.1.0% - 5.0%Can increase the osmolality of the medium.

Experimental Protocol: Screening for an Optimal Co-Solvent

  • Target: Find the minimum percentage of a co-solvent required to maintain solubility at the desired concentration.

  • Procedure: a. Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 10 mM in PEG 400). b. In a series of microcentrifuge tubes, prepare your assay buffer containing different percentages of the co-solvent (e.g., 0.5%, 1%, 2%, 5%). c. Add your compound stock to each tube to achieve the final desired concentration. d. Vortex and incubate at the assay temperature for 30 minutes. e. Validation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes. Carefully take a sample from the supernatant and measure the concentration via HPLC-UV or LC-MS. The concentration should match the nominal concentration if the compound is fully dissolved.

Strategy 3: Advanced Formulation Approaches

If pH modification and simple co-solvent systems are insufficient or incompatible with your assay, more advanced techniques can be employed.

A. Cyclodextrin-Based Formulations

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like the quinoline portion of your compound, within their core. This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the drug from the aqueous environment and dramatically increasing its apparent solubility.[16][17][18]

Cyclodextrin_Mechanism cluster_0 In Aqueous Buffer cluster_1 Formation of Soluble Complex drug Drug Molecule (Hydrophobic) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) complex Inclusion Complex (Water Soluble) cd->complex Encapsulation drug_inside Drug

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Protocol: A common and effective choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add your compound (from a minimal DMSO stock) to each cyclodextrin solution to achieve the target concentration.

  • Vortex and allow to equilibrate (sometimes requires gentle heating or sonication).

  • Validate solubility using the centrifugation and supernatant analysis method described in the co-solvent protocol.

B. Salt Formation

Scientific Rationale: Beyond simple pH adjustment in solution, a stable salt form of the compound can be pre-isolated as a powder. Converting the parent acid to a salt (e.g., sodium or potassium salt) fundamentally changes its physicochemical properties, often leading to a much higher intrinsic solubility and faster dissolution rate compared to the free acid form.[19][20][21][22] This is a common strategy in drug development to improve bioavailability.[4][11] While this typically requires synthetic chemistry expertise, it is the most robust method for fundamentally improving solubility.

References
  • Babu, P. S., & Kumar, A. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Kaur, T., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 1024-1041. Available from: [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available from: [Link]

  • Avdagić, N., et al. (2022). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Journal of Materials Science and Chemical Engineering, 10(11), 31-46. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability, 8, 212. Available from: [Link]

  • Kumar, L., & Kumar, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutics, 411(1-2), 1-13.
  • Fiveable. (n.d.). pH and Solubility. AP Chem. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Touro University. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available from: [Link]

  • Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(12), 5555-5570. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 689081, 2-Chloro-6-methylquinoline-3-carboxaldehyde. Available from: [Link]

  • Ashton, T. D., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 37, 116092. Available from: [Link]

  • askIITians. (2025). How does pH affect solubility? Available from: [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Kim, H. R., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5035-5044. Available from: [Link]

  • YouTube. (2025). How Do Acids And Bases Alter Compound Solubility? Available from: [Link]

  • Park, K. (2003).
  • Savjani, K. T., et al. (2012). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 1-10.
  • Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(12), 5555-5570. Available from: [Link]

  • Soare, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 709. Available from: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • Patel, M. M., & Patel, J. K. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S34-S35. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 604483, 2-Methylquinoline-6-carboxylic acid. Available from: [Link]

  • Jamrógiewicz, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2320. Available from: [Link]

  • Majeed, B. J. M., et al. (2024). Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceutics, 16(6), 785. Available from: [Link]

  • Mogilaiah, K., et al. (2005). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • Scott, K. A., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 7944-7962. Available from: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Available from: [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2217-2227. Available from: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Eom, H. Y., & Kang, J. S. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 26(21), 6485. Available from: [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16783717, 2-Chloroquinoline-6-carboxylic acid. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Reproducibility in the Synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and overcome the poor reproducibility often encountered in this multi-step synthesis. By understanding the causality behind experimental choices and implementing self-validating protocols, you can achieve consistent and high-quality results.

This guide is structured to provide in-depth technical assistance through a comprehensive Troubleshooting Guide, Frequently Asked Questions (FAQs), detailed experimental protocols, and visual aids to clarify complex workflows and mechanisms.

Troubleshooting Guide

Poor reproducibility in the synthesis of this compound can arise from various factors in the two primary stages: the Vilsmeier-Haack reaction to form the intermediate aldehyde and the subsequent oxidation to the final carboxylic acid. This table provides a systematic approach to identifying and resolving common issues.

Problem Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Low or No Yield of 2-Chloro-6-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Stage) 1. Incomplete formation of the Vilsmeier reagent. 2. Low reactivity of the N-(4-methylphenyl)acetamide starting material. 3. Suboptimal reaction temperature or time. 4. Improper work-up procedure. 1. Ensure anhydrous conditions. The Vilsmeier reagent is highly moisture-sensitive. Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).2. Verify starting material quality. The purity of the acetanilide is crucial. The electron-donating methyl group on the starting acetanilide should facilitate the reaction, but impurities can hinder it. Recrystallize the N-(4-methylphenyl)acetamide if necessary.3. Optimize reaction conditions. The reaction typically requires heating.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC). A prolonged heating time of 4-15 hours at 60-90°C is often necessary for methyl-substituted quinolines.[1][2][3]4. Careful hydrolysis and pH adjustment. The reaction mixture should be poured onto crushed ice to hydrolyze the intermediate iminium salt. Basification should be done carefully, ideally to a pH of 6-7 using sodium bicarbonate, as strongly alkaline conditions (e.g., pH 14) can lead to the formation of by-products like 2-hydroxy-3-formylquinoline or promote Cannizzaro-type side reactions.[4]
Formation of Multiple Byproducts in the Vilsmeier-Haack Reaction 1. Presence of moisture. 2. Overheating or prolonged reaction time. 3. Incorrect work-up pH. 1. Strict moisture control. As mentioned, water reacts with the Vilsmeier reagent and can lead to unwanted side reactions.2. Monitor the reaction closely. Use TLC to determine the optimal reaction time. Over-heating can lead to tar formation.[5]3. Neutralize cautiously. Avoid strongly basic conditions during work-up to prevent nucleophilic substitution of the 2-chloro group and other side reactions.[4]
Low Yield of this compound (Oxidation Stage) 1. Incomplete oxidation of the aldehyde. 2. Side reactions, such as the Cannizzaro reaction. 3. Decomposition of the product. 1. Use an appropriate excess of the oxidizing agent. When using silver nitrate (AgNO₃) and sodium hydroxide (NaOH), ensure a sufficient molar excess of the reagents is used to drive the reaction to completion.[6]2. Control reaction conditions. The Cannizzaro reaction, a disproportionation of the aldehyde to the corresponding alcohol and carboxylic acid, can be a competing pathway, especially under strongly basic conditions.[4][7] The silver nitrate method is generally preferred for a cleaner oxidation.3. Maintain appropriate temperature. The oxidation should be carried out at room temperature to minimize decomposition.[6]
Product Purity Issues (Final Carboxylic Acid) 1. Presence of unreacted aldehyde. 2. Contamination with the corresponding alcohol (from Cannizzaro reaction). 3. Residual inorganic salts from the oxidation step. 4. Isomeric impurities from the Vilsmeier-Haack reaction. 1. Optimize the oxidation reaction. Ensure complete conversion of the aldehyde by monitoring with TLC.2. Purification by recrystallization. Recrystallization from a suitable solvent system (e.g., ethanol-water or acetic acid-water) is effective for removing less polar impurities like the starting aldehyde and the alcohol byproduct.[8][9][10]3. Thorough washing. After filtration, wash the crude product thoroughly with water to remove inorganic salts.4. Analytical characterization. Use High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identify any persistent impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group on the aniline starting material in the Vilsmeier-Haack reaction?

The methyl group is an electron-donating group. In the Vilsmeier-Haack reaction, which is an electrophilic aromatic substitution, electron-donating groups on the aromatic ring increase its nucleophilicity, thereby activating it towards the electrophilic Vilsmeier reagent. This generally leads to higher yields and potentially faster reaction times compared to unsubstituted or electron-withdrawn anilines.

Q2: My Vilsmeier-Haack reaction mixture turns dark. Is this normal?

A darkening of the reaction mixture is common and not necessarily indicative of a failed reaction. However, the formation of a thick, intractable tar can suggest that the reaction conditions are too harsh (e.g., temperature is too high) or that there are impurities in the starting materials.[5]

Q3: What is the best method to oxidize the 2-chloro-6-methylquinoline-3-carbaldehyde?

The oxidation using silver nitrate and sodium hydroxide in ethanol is a reliable method that generally provides good yields of the carboxylic acid.[6] It is a milder alternative to other strong oxidizing agents that could potentially lead to more side products.

Q4: How can I confirm the purity of my final this compound?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the reaction progress and assess the number of components in the final product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main product from any impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q5: Can I use other oxidizing agents for the conversion of the aldehyde to the carboxylic acid?

While other oxidizing agents can be used for the aldehyde to carboxylic acid transformation, such as potassium permanganate (KMnO₄) or chromic acid, they are often harsher and less selective. These strong oxidants can potentially lead to unwanted side reactions or degradation of the quinoline ring system. The silver nitrate method is generally milder and more specific for this transformation.[6][12]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on substituted acetanilides.[1][2]

Materials:

  • N-(4-methylphenyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Crushed ice

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.

  • Slowly add freshly distilled POCl₃ (3-4 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add N-(4-methylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-10 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the mixture to a pH of 6-7 by the slow addition of a saturated sodium bicarbonate solution.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a petroleum ether/ethyl acetate mixture.[1]

Protocol 2: Synthesis of this compound

This protocol is based on the silver nitrate oxidation of 2-chloro-3-formylquinolines.[6]

Materials:

  • 2-Chloro-6-methylquinoline-3-carbaldehyde

  • Ethanol

  • Silver nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • CELITE® or a similar filter aid

Procedure:

  • In a round-bottom flask, suspend 2-Chloro-6-methylquinoline-3-carbaldehyde (1 equivalent) in ethanol.

  • In a separate flask, prepare a warm solution of AgNO₃ (1.6 equivalents) in ethanol. Add this solution to the aldehyde suspension with stirring.

  • Prepare a solution of NaOH (5 equivalents) in 80% aqueous ethanol. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature with vigorous stirring.

  • Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Filter the reaction mixture through a pad of CELITE® to remove the precipitated silver salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of 3-4 with dilute HCl.

  • The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • For further purification, recrystallize the crude product from an ethanol-water mixture.

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow Start N-(4-methylphenyl)acetamide Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Aldehyde 2-Chloro-6-methylquinoline-3-carbaldehyde Vilsmeier->Aldehyde Oxidation Oxidation (AgNO₃, NaOH) Aldehyde->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Overall synthetic route from starting material to final product.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low Yield of Final Product CheckStage At which stage is the yield low? Start->CheckStage VilsmeierIssues Vilsmeier-Haack Stage CheckStage->VilsmeierIssues Vilsmeier-Haack OxidationIssues Oxidation Stage CheckStage->OxidationIssues Oxidation CheckVilsmeier Check: - Anhydrous conditions? - Reagent purity? - Reaction time/temp? VilsmeierIssues->CheckVilsmeier CheckOxidation Check: - Oxidant excess? - Side reactions (TLC)? - Work-up pH? OxidationIssues->CheckOxidation

Caption: Decision tree for troubleshooting low product yield.

References

  • Ali, M. M., et al. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(5), 1296-1301. Retrieved from [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1833-1836. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7014-7046. Retrieved from [Link]

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-15. Retrieved from [Link]

  • Kolosov, M. A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 135-143. Retrieved from [Link]

  • Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6). Retrieved from [Link]

  • CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack-Arnold Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Retrieved from [Link]

  • Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Retrieved from [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. Retrieved from [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

  • El-Gendy, A. A., et al. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Mini-Reviews in Organic Chemistry, 13(2), 125-143. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 5.2 – Solutions for Chapter 3 – Reactivity – Page 6. Retrieved from [Link]

  • ResearchGate. (2009). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Chloro-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important synthetic intermediate. Here, we move beyond standard recrystallization to explore alternative and robust purification strategies, ensuring you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Understanding the potential impurities is critical for devising an effective purification strategy. The most common synthetic route involves the Vilsmeier-Haack reaction to form the precursor, 2-chloro-6-methylquinoline-3-carbaldehyde, from N-(4-tolyl)acetamide, followed by oxidation to the carboxylic acid.[1][2]

Potential Impurities:

  • Unreacted Starting Materials: Residual N-(4-tolyl)acetamide from the initial step.

  • Precursor Aldehyde: Incomplete oxidation can leave 2-chloro-6-methylquinoline-3-carbaldehyde in your final product.

  • Vilsmeier-Haack Reagents and Byproducts: Residuals from the phosphorus oxychloride and DMF reagent.[1]

  • Oxidizing Agent Byproducts: Depending on the oxidant used (e.g., silver nitrate), you may have inorganic salts or other byproducts.

  • Polymeric/Tarry Materials: Harsh reaction conditions can sometimes lead to the formation of colored, high-molecular-weight byproducts.

  • Over-oxidation or Side-Reaction Products: Minor products from unwanted side reactions can also be present.

Q2: My crude product is a discolored solid. What is the quickest way to improve its purity before attempting more complex methods?

A2: For colored impurities, a simple and effective first step is recrystallization with the aid of activated charcoal.[3][4][5] Activated charcoal has a high surface area that readily adsorbs many colored, high-molecular-weight impurities.

Quick Protocol:

  • Choose a suitable solvent or solvent system in which your product is soluble when hot and sparingly soluble when cold (e.g., ethanol, or a petroleum ether/ethyl acetate mixture).[1]

  • Dissolve the crude product in the minimum amount of hot solvent.

  • Allow the solution to cool slightly from boiling and then add a small amount (1-2% w/w) of activated charcoal.

  • Gently heat the mixture back to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

This method can significantly improve the color and purity of your material with minimal effort.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and troubleshooting for alternative purification techniques when standard recrystallization is insufficient.

Technique 1: Acid-Base Extraction

When to Use It: This is a highly effective method for separating your acidic product from neutral or basic impurities.[6][7][8][9] Given that the target compound is a carboxylic acid, this technique is particularly well-suited.

Experimental Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH, which could potentially react with the chloro-substituent.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate. The deprotonated carboxylate salt of your product will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Backwash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any trapped neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with pH paper). Your purified carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Troubleshooting Acid-Base Extraction
Problem Potential Cause Solution
Emulsion Formation Vigorous shaking or the presence of surfactant-like impurities.Gently invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion.
Low Recovery of Product Incomplete extraction into the aqueous phase. Incomplete precipitation upon re-acidification.Perform multiple extractions with the basic solution. Ensure the aqueous solution is sufficiently acidic during re-acidification by checking with pH paper. Cool the solution thoroughly to minimize solubility.
Product is Oily/Gummy after Precipitation The product may have a low melting point or be impure.Ensure the aqueous solution is cold during precipitation. If an oil forms, try to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the oily product back into an organic solvent, dry the organic layer, and evaporate the solvent.

Technique 2: Column Chromatography

When to Use It: When dealing with impurities of similar acidity but different polarities, or when acid-base extraction is not effective enough. Due to the basic nitrogen in the quinoline ring, special considerations are needed to prevent decomposition on standard silica gel.[3][10]

Workflow for Selecting a Chromatography Method

Chromatography Selection Workflow start Crude this compound tlc_silica Run TLC on standard silica gel start->tlc_silica streaking Streaking or decomposition observed? tlc_silica->streaking no_streaking Good separation? streaking->no_streaking No modify_silica Modify Silica Gel (add 0.5-2% triethylamine or acetic acid to eluent) streaking->modify_silica Yes flash_chrom Proceed with Flash Chromatography on Silica Gel no_streaking->flash_chrom Yes consider_advanced Consider Advanced Techniques (Preparative HPLC, Mixed-Mode) no_streaking->consider_advanced No re_tlc Re-run TLC with modified conditions modify_silica->re_tlc use_alumina Use Alternative Stationary Phase (Neutral or Basic Alumina) use_alumina->re_tlc good_sep_modified Good separation? re_tlc->good_sep_modified good_sep_modified->use_alumina No proceed_modified Proceed with column chromatography using modified conditions good_sep_modified->proceed_modified Yes

Caption: Decision workflow for selecting the appropriate column chromatography method.

Protocol 1: Flash Chromatography on Modified Silica Gel
  • Rationale: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to streaking and potential decomposition. Adding a small amount of a volatile acid like acetic acid to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to better peak shapes. Conversely, for some quinoline derivatives, a basic modifier like triethylamine is used to neutralize the acidic sites on the silica.[3] For a carboxylic acid, an acidic modifier is generally the first choice.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% acetic acid to the eluent system. Aim for an Rf value of ~0.3 for your product.[11]

  • Column Packing: Dry pack the column with silica gel (6-10 inches high).[11][12] Wet the column with your chosen eluent system (including the acetic acid).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, create a slurry of your compound with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[3]

  • Elution: Run the column with your chosen eluent, applying gentle pressure. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual acetic acid, co-evaporation with a higher boiling point solvent like toluene can be effective.[11]

Protocol 2: Chromatography on Alumina
  • Rationale: Alumina is a good alternative stationary phase when silica gel proves problematic.[3][13] For an acidic compound like this compound, neutral or even acidic alumina would be appropriate choices.[13][14]

  • Alumina Selection: Choose neutral or acidic alumina.

  • Solvent System Selection: Use TLC on alumina plates to determine the optimal solvent system. The polarity of solvents for alumina is similar to silica gel.

  • Column Packing: Dry pack the column with alumina.[15]

  • Elution and Isolation: Proceed as with the silica gel column.

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Compound won't elute The compound is too polar for the chosen solvent system.Gradually increase the polarity of the eluent. For example, if using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Poor Separation The Rf values of the product and impurities are too close.Use a longer column and/or a shallower solvent gradient.[3] Try a different solvent system (e.g., dichloromethane/methanol).
Streaking/Tailing Strong interaction with the stationary phase.For silica gel, ensure an acidic modifier (e.g., 0.5-1% acetic acid) is in your eluent. If this fails, switch to an alumina column.[3][13]

Technique 3: Advanced Chromatographic Methods

When to Use Them: For very challenging separations where the above methods fail to provide the desired purity, or for isolating minor impurities for characterization.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Rationale: Prep-HPLC offers significantly higher resolution than standard column chromatography, making it ideal for separating closely related impurities.[3] Both normal-phase and reversed-phase HPLC can be employed.

  • General Approach:

    • Method Development: Develop a separation method on an analytical HPLC system first to determine the best column and mobile phase conditions.

    • Scale-Up: Scale the analytical method to a preparative scale by increasing the column diameter and flow rate.

    • Fraction Collection: Use a fraction collector to isolate the peak corresponding to your pure compound.

    • Solvent Removal: Remove the solvent from the collected fractions to obtain the purified product.

Mixed-Mode Chromatography (MMC)
  • Rationale: MMC utilizes stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange), offering unique selectivity for complex mixtures.[16][17] A mixed-mode column with reversed-phase and cation-exchange properties could be particularly effective for an acidic heterocyclic compound.[18][19]

  • Key Advantage: This technique can often separate compounds that co-elute in traditional single-mode chromatography. The retention can be fine-tuned by adjusting both the organic solvent content and the pH/ionic strength of the mobile phase.[20]

References

  • Acid-Base Extraction. Available at: [Link]

  • Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. Available at: [Link]

  • Experiment 2: Recrystallization. (2018). Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Purification of Quinoline-3,4-diones. Reddit. Available at: [Link]

  • Why should activated carbon be used during recrystallization? Homework.Study.com. Available at: [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o693. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(16), 3845–3855. Available at: [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Mixed-mode chromatography. Wikipedia. Available at: [Link]

  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Available at: [Link]

  • Acid–base extraction. Wikipedia. Available at: [Link]

  • Preparation of hydrophilic interaction/ion-exchange mixed-mode chromatographic stationary phase with adjustable selectivity by controlling different ratios of the co-monomers. (2017). Journal of Chromatography A, 1492, 68-76. Available at: [Link]

  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. Available at: [Link]

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(11), 183-186. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • Mixed-Mode Chromatography. (2022). In Analytical Liquid Chromatography - New Perspectives. IntechOpen. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • The Significance, Benefits, and Applications of Alumina Oxide for Separation of Alkaloids. Sorbead India. Available at: [Link]

  • Process for the preparation of a quinoline carboxylic acid. Google Patents.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Silica, alumina and aluminosilicates as solid stationary phases in gas chromatography. (2012). Arabian Journal of Chemistry, 5(3), 339-346. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(12), 6439-6473. Available at: [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). ResearchGate. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2021). RSC Advances, 11(61), 38656-38660. Available at: [Link]

  • Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies, 4(5), 1-4. Available at: [Link]

  • 2-Chloro-6-methylquinoline-3-carbaldehyde. (2009). ResearchGate. Available at: [Link]

  • Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Atmiya University. Available at: [Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-19. Available at: [Link]

Sources

Technical Support Center: Managing Reaction Temperature in the Vilsmeier-Haack Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters of this reaction: temperature. Precise temperature control is paramount for achieving high yields, ensuring regioselectivity, and minimizing the formation of impurities.

This document moves beyond a simple recitation of steps to explain the why behind the protocols, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I form the Vilsmeier reagent?

A1: The formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is an exothermic reaction.[1] It is crucial to perform this step at a low temperature, typically 0-5 °C , using an ice bath.[2][3] Adding POCl₃ dropwise to chilled DMF with vigorous stirring allows for effective heat dissipation.[3] Maintaining a low temperature prevents the uncontrolled decomposition of the reagent and minimizes side reactions, ensuring its availability for the subsequent cyclization step.[4]

Q2: What is the optimal temperature range for the main cyclization reaction to form the quinoline ring?

A2: The optimal temperature for the cyclization of N-arylacetamides varies depending on the substrate's reactivity but generally falls within the range of 80-90 °C .[2][3] This elevated temperature is necessary to drive the electrophilic aromatic substitution and subsequent ring-closure. Some protocols may call for temperatures as high as 120 °C.[5] However, it is critical to monitor the reaction progress, as excessively high temperatures or prolonged reaction times can lead to the formation of dark, tarry side products.[6]

Q3: How do substituents on the starting acetanilide affect the required reaction temperature?

A3: The electronic nature of substituents on the N-arylacetamide ring significantly impacts the required reaction conditions.

  • Electron-donating groups (EDGs) , such as methoxy or methyl groups, especially at the meta-position, activate the aromatic ring towards electrophilic attack. This facilitates cyclization, often allowing for shorter reaction times and sometimes milder temperature conditions to achieve good yields.[6]

  • Electron-withdrawing groups (EWGs) , such as nitro or halo groups, deactivate the ring, making the cyclization more difficult.[6] These substrates often require higher temperatures and longer reaction times, and even then, may result in lower yields.[7] In some cases, no quinoline product is obtained from substrates with strong EWGs like nitro groups.

Q4: My reaction is turning black and producing a lot of tar. Is this related to temperature?

A4: Yes, the formation of dark, tarry materials is a strong indication that the reaction temperature is too high or the reaction has been heated for too long.[6] The Vilsmeier reagent and the reaction intermediates can be thermally unstable, leading to decomposition and polymerization at excessive temperatures.[4][8] Careful monitoring via Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid "over-cooking" the reaction.[6]

Q5: Why is the reaction mixture poured into crushed ice during workup?

A5: Pouring the hot reaction mixture into crushed ice serves two critical functions, both related to rapid temperature reduction. First, it hydrolyzes the intermediate iminium salt to reveal the final aldehyde functional group.[9][10] Second, it quenches any unreacted, highly reactive Vilsmeier reagent and POCl₃, preventing unwanted side reactions during workup.[6][9] This rapid cooling and dilution process also frequently aids in the precipitation of the crude quinoline product.[6]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems that can arise during the Vilsmeier-Haack synthesis of quinolines, with a focus on temperature as the root cause.

Issue 1: Low or No Product Yield

A low yield is a common problem that can often be traced back to improper temperature management at various stages.

Potential Cause Scientific Rationale Recommended Action
Inefficient Vilsmeier Reagent Formation If the initial mixing of DMF and POCl₃ is not kept cold (0-5 °C), the exothermic reaction can lead to reagent decomposition.[4][11] This reduces the concentration of the active electrophile required for the cyclization.Ensure POCl₃ is added slowly and dropwise to DMF in an ice bath with efficient stirring to maintain the 0-5 °C range. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation before adding the substrate.[11]
Insufficient Cyclization Temperature The cyclization step requires a significant energy input to overcome the activation barrier for the electrophilic attack and ring closure. If the temperature is too low (e.g., <70 °C), the reaction rate will be impractically slow.Gradually heat the reaction mixture to the optimized temperature, typically 80-90 °C.[3] Monitor the reaction by TLC to track the consumption of starting material and the formation of the product.
Substrate Deactivation Acetanilides with electron-withdrawing groups require more forcing conditions. Standard temperatures (80-90 °C) may be insufficient to promote cyclization, leading to low conversion.For deactivated substrates, consider incrementally increasing the reaction temperature (e.g., to 100-110 °C) while carefully monitoring for decomposition. Alternatively, explore microwave-assisted synthesis, which can often improve yields and shorten reaction times for challenging substrates.[6][12]
Issue 2: Formation of Side Products and Impurities

The formation of impurities is often a direct consequence of suboptimal temperature control.

Potential Cause Scientific Rationale Recommended Action
Reaction Temperature Too High Excessive heat can cause the thermal decomposition of the Vilsmeier reagent, intermediates, and even the desired quinoline product, leading to a complex mixture of tarry byproducts.[6][13] Some substrates are particularly sensitive; for instance, one synthesis of a dichloroquinoline derivative noted significant product destruction above 60°C.[13]Maintain the reaction temperature within the optimal range (typically 80-90 °C) using a reliable heating mantle and temperature controller. Avoid localized overheating. Use TLC to determine the minimum time required for completion to prevent prolonged heating.[6]
Side Reactions with Functional Groups Hydroxyl groups on the acetanilide can react with POCl₃ or the Vilsmeier reagent, leading to the formation of aryl formates instead of the desired quinoline.[14] This side reaction is temperature-dependent.If your substrate contains sensitive functional groups like hydroxyls, protect them before the Vilsmeier-Haack reaction.[11] Additionally, using the mildest possible temperature conditions can help minimize these side reactions.
Diformylation In some cases, if the product quinoline is sufficiently activated, it can undergo a second formylation, leading to diformylated byproducts.To minimize diformylation, use milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry to use a smaller excess of the Vilsmeier reagent may also be beneficial.[11]

Experimental Protocols & Visualizations

Protocol 1: Standard Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

This protocol outlines the key temperature control points for the synthesis from a generic N-arylacetamide.

Step 1: Vilsmeier Reagent Formation (Critical Low-Temperature Step)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, ~3-4 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C .[3]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[11]

Step 2: Cyclization Reaction (Critical High-Temperature Step)

  • Add the N-arylacetamide (1 equivalent) portion-wise or as a solution in minimal anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature.

  • Gradually heat the mixture to 80-90 °C using a thermostatically controlled heating mantle.[2][3]

  • Maintain this temperature and stir for 4-12 hours. The exact duration depends on the substrate and should be monitored by TLC.[2][3] For some methyl-substituted quinolines, heating for 6-10 hours may be necessary.[3]

Step 3: Workup and Quenching (Critical Quenching Step)

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. This is a highly exothermic and gas-evolving step.

  • Neutralize the acidic mixture by slowly adding a saturated aqueous solution of a mild base like sodium bicarbonate or sodium acetate until the pH is approximately 6-8.[9][11]

  • The crude product often precipitates as a solid, which can be collected by filtration, washed with cold water, and dried.[11]

Visualization 1: Temperature Control Points in Vilsmeier-Haack Workflow

The following diagram illustrates the critical temperature management stages throughout the synthesis.

Vilsmeier_Workflow cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup A 1. Mix DMF + POCl₃ B 2. Stir at 0-5 °C (30-60 min) A->B Critical: Exothermic Control Heat C 3. Add Acetanilide at 0 °C B->C D 4. Heat to 80-90 °C (4-12 h) C->D Critical: Drive Reaction E 5. Monitor by TLC D->E E->D Adjust time as needed F 6. Cool to RT E->F G 7. Pour into Ice F->G Critical: Quench H 8. Neutralize & Isolate G->H

Caption: Key temperature control stages in the Vilsmeier-Haack synthesis.

Visualization 2: Troubleshooting Temperature-Related Issues

This decision tree provides a logical path for diagnosing problems related to reaction temperature.

Troubleshooting_Temp cluster_yield Low Yield cluster_purity Impure Product / Tar Start Reaction Issue Observed Q_Yield Was Vilsmeier reagent formed at 0-5 °C? Start->Q_Yield Q_Purity Did reaction turn black or form tar? Start->Q_Purity A_Yield_No Action: Repeat reagent formation with proper cooling. Q_Yield->A_Yield_No No Q_Yield_Yes Was cyclization temp. (80-90 °C) reached? Q_Yield->Q_Yield_Yes Yes A_Yield_Temp_No Action: Ensure proper heating and monitor temp. Q_Yield_Yes->A_Yield_Temp_No No A_Yield_Temp_Yes Consider EWG on substrate. Action: Increase temp cautiously or use microwave. Q_Yield_Yes->A_Yield_Temp_Yes Yes A_Purity_Yes Cause: Overheating. Action: Reduce temp and/or reaction time. Monitor via TLC. Q_Purity->A_Purity_Yes Yes A_Purity_No Check for diformylation or side reactions with functional groups. Q_Purity->A_Purity_No No

Caption: Decision tree for troubleshooting temperature issues.

This guide provides a foundational understanding of the critical role of temperature in the Vilsmeier-Haack synthesis of quinolines. By grasping the causality behind these thermal parameters, researchers can more effectively optimize their reactions, troubleshoot problems, and achieve consistent, high-quality results.

References
  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 2021. Available from: [Link]

  • Patil, P. et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Indian Journal of Chemistry.
  • International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. 2016. Available from: [Link]

  • Sathiyaseelan, A. et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023. Available from: [Link]

  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. 2019. Available from: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Available from: [Link]

  • PubMed. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. 2003. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). 2021. Available from: [Link]

  • ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. 2020. Available from: [Link]

  • MDPI. Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. 2025. Available from: [Link]

  • Slideshare. Vilsmeier haack reaction. Available from: [Link]

  • PMC - NIH. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. 2020. Available from: [Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. 2025. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-6-methylquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Within this broad class, quinoline-3-carboxylic acids are of particular interest, forming the core of many synthetic quinolone antibacterials.[4]

This guide focuses on the 2-Chloro-6-methylquinoline-3-carboxylic acid framework. The presence of a chlorine atom at the C-2 position offers a reactive site for nucleophilic substitution, making it an excellent starting point for the synthesis of diverse analogs.[5][6] The methyl group at C-6 and the carboxylic acid at C-3 also provide opportunities for modification to modulate the compound's physicochemical properties and biological activity. We will objectively compare the antimicrobial, anticancer, and anti-inflammatory activities of various analogs, supported by established experimental data and detailed protocols, to provide a foundational resource for researchers in drug development.

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[7] Quinolone carboxylic acids have historically been a successful class of antibiotics, primarily by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] This section explores how modifications to the parent compound, this compound (Parent Compound 1 ), influence its antibacterial efficacy.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of quinoline-3-carboxylic acid analogs is highly dependent on the nature and position of substituents.[4] For our comparative analysis, we will consider two key modification points:

  • Position C-2: Replacing the chloro group with various amino moieties.

  • Position C-3: Esterification or amidation of the carboxylic acid.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the parent compound and its analogs against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate higher potency.

Compound IDR (at C-2)R' (at C-3)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
1 (Parent) -Cl-OH64128
2a -NH(CH₃)-OH1632
2b -N(CH₃)₂-OH3264
2c -NH-Cyclopropyl-OH816
3a -Cl-OCH₃>256>256
3b -Cl-NH₂128>256

Causality Behind Experimental Observations:

  • Substitution at C-2: Replacing the chloro group with small secondary amines (like in 2a and 2c ) appears to enhance activity. The cyclopropylamine moiety in 2c is particularly effective, a common feature in potent fluoroquinolone antibiotics that is thought to improve interaction with DNA gyrase.[4] The slightly reduced activity of the tertiary amine in 2b compared to the secondary amine in 2a may be due to steric hindrance.

  • Modification of the Carboxylic Acid: The free carboxylic acid at C-3 is widely recognized as crucial for antibacterial activity, as it is involved in binding to the DNA-gyrase complex.[9] Esterification (3a ) or simple amidation (3b ) of this group leads to a significant loss of activity, underscoring the importance of this functional group for the mechanism of action.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[10][11] It is a self-validating system when appropriate controls are included.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an overnight incubation.[10]

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB), sterile

  • 96-well sterile microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well. This brings the final volume to 200 µL and halves the compound concentration to the desired final test concentrations.

  • Controls:

    • Positive Control: Wells containing MHB and inoculum, but no compound.

    • Negative Control (Sterility): Wells containing MHB only.

    • Vehicle Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[12]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[11]

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland) a1 Inoculate Wells with Bacterial Suspension p1->a1 p2 Prepare Serial Dilutions of Compound in Plate p2->a1 a2 Incubate Plate (37°C, 16-20h) a1->a2 an1 Visually Inspect for Turbidity (Growth) a2->an1 an2 Determine Lowest Conc. with No Growth (MIC) an1->an2

Caption: Workflow for the Broth Microdilution MIC Assay.

Comparative Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, with some acting as kinase inhibitors or DNA intercalating agents.[9][13] This section evaluates the cytotoxic potential of this compound analogs against a human breast cancer cell line (MCF-7).

Structure-Activity Relationship (SAR) Analysis

For evaluating anticancer activity, we focus on analogs derived from the substitution of the C-2 chloro group with various aromatic and heterocyclic amines, a common strategy to enhance interactions with biological targets.[14]

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate greater cytotoxic potency.

Compound IDR (at C-2)IC50 (µM) vs MCF-7 Cells
1 (Parent) -Cl> 100
4a -NH-Phenyl45.2
4b -NH-(4-methoxyphenyl)25.8
4c -NH-(4-chlorophenyl)18.5
4d -NH-(2-pyridyl)12.1

Causality Behind Experimental Observations:

  • The parent compound 1 is largely inactive, indicating the 2-chloro group is not optimal for cytotoxicity.

  • Replacing the chlorine with an aniline moiety (4a ) introduces cytotoxic activity.

  • Modifying the appended phenyl ring with electron-donating (-OCH₃, 4b ) or electron-withdrawing (-Cl, 4c ) groups enhances potency. The chloro-substituted analog 4c is more potent, suggesting that electronic properties and hydrophobicity play a key role.

  • The introduction of a heteroaromatic ring, such as pyridine (4d ), results in the most potent compound in this series. This may be due to the ability of the pyridine nitrogen to form additional hydrogen bonds with target proteins, a common strategy in kinase inhibitor design.[9]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a robust, colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of potential anticancer agents.[15][16]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[17] These insoluble crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified using a spectrophotometer.[15] A decrease in color intensity indicates a reduction in cell viability.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count MCF-7 cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Cell Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions.

    • Include a vehicle control (cells treated with medium containing the highest concentration of DMSO) and a blank control (medium only).

    • Incubate for an additional 48-72 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.[18]

    • Incubate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration (log scale) to determine the IC50 value.

Visualizations: Workflow and Apoptotic Pathway

MTT_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay & Analysis s1 Seed Cancer Cells in 96-well Plate s2 Incubate 24h for Adhesion s1->s2 t1 Add Serial Dilutions of Test Compounds s2->t1 t2 Incubate for 48-72h t1->t2 a1 Add MTT Reagent (Incubate 2-4h) t2->a1 a2 Solubilize Formazan Crystals (DMSO) a1->a2 a3 Read Absorbance (570 nm) a2->a3 a4 Calculate % Viability & Determine IC50 a3->a4

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis_Pathway compound Quinoline Analog (Stress Signal) bcl2 Bcl-2 Family (Bax/Bak) compound->bcl2 activates mito Mitochondrion bcl2->mito permeabilizes cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 (Initiator) cytoC->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and some cancers.[19] A primary target for anti-inflammatory drugs is the inhibition of inflammatory mediators like nitric oxide (NO), which is produced by macrophages upon stimulation.[20] This section compares the ability of our quinoline analogs to inhibit NO production.

Structure-Activity Relationship (SAR) Analysis

Here, we investigate analogs where the C-2 chloro group has been substituted and the C-3 carboxylic acid has been converted to various amides. The ability of quinoline derivatives to inhibit the NF-κB signaling pathway is a proposed mechanism for their anti-inflammatory effects.[19]

Data Presentation: Anti-inflammatory Activity

The table below shows the IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower values indicate more potent inhibition.

Compound IDR (at C-2)R' (at C-3)IC50 (µM) for NO Inhibition
1 (Parent) -Cl-OH78.5
5a -OCH₃-OH55.1
5b -OCH₃-NH-Phenyl21.3
5c -OCH₃-NH-(4-fluorophenyl)9.7

Causality Behind Experimental Observations:

  • Replacing the C-2 chloro group with a methoxy group (5a ) provides a modest improvement in activity over the parent compound.

  • Converting the carboxylic acid to a phenylamide (5b ) significantly boosts anti-inflammatory potency. This modification increases lipophilicity, which may enhance cell permeability.

  • The introduction of a fluorine atom on the phenylamide ring (5c ) further doubles the activity. This highlights the strong influence of halogen substituents in modulating biological activity, possibly by enhancing binding interactions with target enzymes like inducible nitric oxide synthase (iNOS) or upstream signaling proteins. This trend is common in medicinal chemistry, where fluorine is used to improve metabolic stability and binding affinity.[1]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol details a reliable method to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants using the Griess reagent.[21]

Principle: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of NO via the iNOS enzyme. Test compounds are added to assess their ability to inhibit this process. The amount of nitrite in the supernatant is measured colorimetrically after reaction with the Griess reagent, which forms a purple azo compound.[20] The intensity of the color is proportional to the nitrite concentration.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes fresh).[21]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. A non-stimulated control and a vehicle control should be included.

    • Crucially, a parallel MTT assay should be performed with the same compound concentrations to ensure that observed NO inhibition is not due to cytotoxicity.[19]

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of sodium nitrite in culture medium.

    • Add 50 µL of the freshly mixed Griess reagent to all wells containing supernatant and standards.[21]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value.

Visualizations: Workflow and NF-κB Signaling

Griess_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Reaction cluster_analysis Analysis p1 Seed RAW 264.7 Cells (Incubate 24h) p2 Pre-treat with Test Compound (1h) p1->p2 p3 Stimulate with LPS (24h) p2->p3 a1 Collect Supernatant p3->a1 a2 Add Griess Reagent a1->a2 a3 Incubate 15 min a2->a3 an1 Read Absorbance (540 nm) a3->an1 an2 Calculate Nitrite Conc. & Determine IC50 an1->an2

Caption: Workflow for the LPS-induced NO production assay.

NFkB_Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates (degradation) nfkb NF-κB (p50/p65) ikb->nfkb sequesters nucleus Nucleus nfkb->nucleus translocates gene Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α) nucleus->gene compound Quinoline Analog compound->ikk inhibits

Sources

Validating 2-Chloro-6-methylquinoline-3-carboxylic acid as a Protein Kinase CK2 Inhibitor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 2-Chloro-6-methylquinoline-3-carboxylic acid as a potential inhibitor of protein kinase CK2. We will delve into the experimental validation process, comparing its performance against established, commercially available CK2 inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate novel kinase inhibitors.

The Critical Role of Protein Kinase CK2 in Oncology

Protein kinase CK2 is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, and survival.[1][2] Its anti-apoptotic function is crucial for the cell cycle, protecting proteins from caspase-mediated degradation.[3] Elevated levels of CK2 are observed in numerous cancers, and this overexpression is often associated with a poorer prognosis, highlighting its significance as a therapeutic target.[4][5] The dysregulation of CK2 has been linked to tumorigenesis, as it can help mutated cells evade apoptosis and continue to proliferate.[3][6] Consequently, the development of potent and selective CK2 inhibitors is an active area of cancer research.[7]

Introducing this compound: A Candidate for CK2 Inhibition

Recent studies have explored derivatives of 3-quinoline carboxylic acid as potential inhibitors of protein kinase CK2.[8][9] Among these, this compound has emerged as a compound of interest. This guide outlines a systematic approach to validate its inhibitory potential and benchmark its efficacy against well-characterized CK2 inhibitors.

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a novel kinase inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cell-based functional and target engagement studies.[10][11] This ensures a thorough characterization of the compound's potency, selectivity, and cellular activity.

Part 1: In Vitro Kinase Inhibition Assay

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified CK2 enzyme. This biochemical assay directly measures the compound's ability to inhibit the kinase's catalytic activity.

Rationale for Experimental Design:

A radiometric filter-binding assay is a robust and sensitive method for determining kinase activity.[12][13] It relies on the transfer of a radiolabeled phosphate group from ATP to a specific peptide substrate. The amount of incorporated radioactivity is directly proportional to the kinase activity. By testing a range of inhibitor concentrations, we can generate a dose-response curve and calculate the IC50 value.

Experimental Protocol: In Vitro CK2 Kinase Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), and a buffer containing MgCl2 and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound and control inhibitors (TBB, DMAT, CX-4945) to the reaction mixtures. Include a no-inhibitor control.

  • Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the reactions at 30°C for a defined period (e.g., 10-20 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Spotting: Stop the reaction by adding an acidic solution (e.g., phosphoric acid). Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Measure the radioactivity retained on the P81 papers using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Analysis of In Vitro Potency:

The calculated IC50 value for this compound should be compared against those of established CK2 inhibitors to gauge its relative potency.

InhibitorTargetIC50 (nM)
This compound CK2 To be determined
TBB (4,5,6,7-Tetrabromobenzotriazole)CK2150 - 900[14][15]
DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole)CK2130[16][17]
Silmitasertib (CX-4945)CK21[18][19]

Table 1: Comparison of in vitro IC50 values for CK2 inhibitors.

Visualization of the In Vitro Kinase Assay Workflow:

InVitroKinaseAssay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Reaction Buffer CK2 Enzyme Peptide Substrate ReactionMix Reaction Mixture Reagents->ReactionMix Inhibitor Test Compound & Control Inhibitors Inhibitor->ReactionMix Incubation Incubate at 30°C ReactionMix->Incubation Add [γ-³²P]ATP Spotting Spot on P81 Paper Incubation->Spotting Stop Reaction Washing Wash to Remove Free ATP Spotting->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50

Caption: Workflow for the in vitro CK2 kinase inhibition assay.

Part 2: Cell-Based Assays for Functional Validation

Demonstrating in vitro activity is the first step. It is equally crucial to assess the compound's efficacy in a cellular context. This involves evaluating its ability to inhibit cell proliferation and induce cell death in cancer cell lines known to be dependent on CK2 activity.

Rationale for Experimental Design:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[20][21] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[22] This assay allows for the determination of the compound's cytotoxic effects.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed a cancer cell line with high CK2 expression (e.g., HeLa, Jurkat) into a 96-well plate at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound and control inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[23][24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the EC50 (half-maximal effective concentration) value from the dose-response curve.

Comparative Analysis of Cellular Potency:

InhibitorCell LineEC50 (µM)
This compound HeLa/Jurkat To be determined
TBBVariousVaries by cell line
DMATVariousVaries by cell line
Silmitasertib (CX-4945)Various1.71 - 20.01 (in breast cancer cell lines)[19]

Table 2: Comparison of cellular EC50 values for CK2 inhibitors.

Part 3: Cellular Target Engagement

To confirm that the observed cellular effects are indeed due to the inhibition of CK2, a target engagement assay is essential. This typically involves measuring the phosphorylation status of a known intracellular substrate of CK2.

Rationale for Experimental Design:

Western blotting is a powerful technique to detect changes in protein phosphorylation.[25] By treating cells with the inhibitor and then probing cell lysates with an antibody specific to the phosphorylated form of a known CK2 substrate (e.g., Akt at Ser129 or a general phospho-CK2 substrate motif antibody), we can directly assess the compound's ability to inhibit CK2 activity within the cell.[26][27]

Experimental Protocol: Western Blot for CK2 Substrate Phosphorylation

  • Cell Treatment: Treat the selected cancer cell line with increasing concentrations of this compound and control inhibitors for a defined period.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated CK2 substrate. Also, probe a separate blot with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated substrate.

Visualization of the CK2 Signaling Pathway and Point of Inhibition:

CK2Signaling cluster_pathway CK2 Signaling Pathway CK2 Protein Kinase CK2 Substrate Substrate (e.g., Akt) CK2->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (e.g., p-Akt S129) CellularResponse Cell Proliferation & Survival pSubstrate->CellularResponse Promotes Inhibitor This compound Inhibitor->CK2

Caption: Inhibition of the CK2 signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of this compound as a protein kinase CK2 inhibitor. By systematically performing in vitro kinase assays, cell-based viability assays, and cellular target engagement studies, researchers can generate the necessary data to objectively assess its potential. A favorable comparison with established inhibitors like TBB, DMAT, and particularly the clinical candidate Silmitasertib (CX-4945), would warrant further investigation, including broader kinase profiling to assess selectivity and in vivo efficacy studies in preclinical cancer models. The ultimate goal is to determine if this compound represents a promising new lead for the development of novel anti-cancer therapeutics targeting the CK2 pathway.

References

  • CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 12, 2026, from [Link]

  • Ahmad, K. A., Wang, G., Unger, G., Slaton, J., & Ahmed, K. (2008). Protein Kinase CK2 as Regulator of Cell Survival: Implications for Cancer Therapy. Journal of Cellular and Molecular Medicine, 12(5B), 1927–1938. [Link]

  • The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Ghavami, S., Yeganeh, B., St-Gelais, F., Lorusso, G., Mutawe, M., & Los, M. (2022). Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise. Cell & Bioscience, 12(1), 143. [Link]

  • Protein Kinase CK2 in Cancer Energetics. (2018). Frontiers in Oncology, 8, 56. [Link]

  • Cell Viability Assays. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Litchfield, D. W. (2003). Protein kinase CK2: structure, regulation and role in cellular decisions of life and death. Biochemical Journal, 369(Pt 1), 1–15. [Link]

  • Ruzzene, M., & Pinna, L. A. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy, 6(1), 183. [Link]

  • Protein kinase CK2: An emerging regulator of cellular metabolism. (2024). BioFactors, 50(4), 624-633. [Link]

  • Casein kinase 2. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Singh, R. K., & Mishra, M. K. (2021). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. Immunological Medicine, 44(3), 159–174. [Link]

  • TBB, casein kinase-2 (CK2) inhibitor (CAS 17374-26-4). (n.d.). GlpBio. Retrieved January 12, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 165(6), 1663–1673. [Link]

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. (2023). Journal of Medicinal Chemistry, 66(6), 4009–4024. [Link]

  • Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling. (2023). International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. (2023). Journal of Medicinal Chemistry, 66(6), 4009–4024. [Link]

  • Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610. [Link]

  • New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. (2005). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1754(1-2), 271-280. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences, 104(51), 20266-20271. [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (2021). Genomics, Proteomics & Bioinformatics, 19(2), 246–260. [Link]

  • Wang, Q., Park, J., Devkota, A. K., Cho, E. J., Dalby, K. N., & Ren, P. (2014). Identification and validation of novel PERK inhibitors. Journal of Chemical Information and Modeling, 54(5), 1467–1475. [Link]

  • New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pagano, M. A., Meggio, F., Ruzzene, M., Sarno, S., Cesaro, L., & Pinna, L. A. (2004). 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2. The Biochemical Journal, 383(Pt 2), 353–358. [Link]

  • CK2 Assay Kit 1. (n.d.). GloboZymes. Retrieved January 12, 2026, from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3461–3465. [Link]

  • Exploring Protein Kinase CK2 Substrate Recognition and the Dynamic Response of Substrate Phosphorylation to Kinase Modulation. (2023). International Journal of Molecular Sciences, 24(19), 14948. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 12, 2026, from [Link]

  • DMAT, an inhibitor of protein kinase CK2 induces reactive oxygen species and DNA double strand breaks. (2009). Biochemical and Biophysical Research Communications, 382(4), 672–676. [Link]

  • CK2 Inhibitors. (n.d.). Institute of Molecular Biology and Genetics of NAS of Ukraine. Retrieved January 12, 2026, from [Link]

  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. (2022). International Journal of Molecular Sciences, 23(21), 13352. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Analysis of the Biological Activities of 2-Chloro-6-methylquinoline-3-carboxylic acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, quinoline derivatives stand out as a versatile scaffold, exhibiting a wide array of biological activities, including potent anticancer and antimicrobial properties. Within this class of compounds, the functionalization at the 3-position plays a pivotal role in modulating their therapeutic potential. This guide provides a comprehensive comparison of the biological activities of 2-Chloro-6-methylquinoline-3-carboxylic acid and its corresponding methyl ester. While direct head-to-head experimental data for these specific analogs is emerging, this analysis synthesizes findings from closely related quinoline-3-carboxylic acids and their esters to provide researchers with a predictive framework for their biological evaluation.

The Physicochemical Rationale: Carboxylic Acid vs. Methyl Ester

The seemingly subtle difference between a carboxylic acid and its methyl ester can have profound implications for a molecule's biological activity. This divergence is primarily rooted in their distinct physicochemical properties, which influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their target engagement.

PropertyThis compoundThis compound methyl ester
Polarity HighModerate
Acidity (pKa) AcidicNeutral
Hydrogen Bonding Donor and AcceptorAcceptor only
Lipophilicity (logP) LowerHigher
Cellular Uptake pH-dependent, potential for ion trappingPassive diffusion

The acidic nature of the carboxylic acid moiety can lead to its ionization at physiological pH, potentially enhancing its accumulation in the slightly acidic tumor microenvironment—a phenomenon that can contribute to selective anticancer activity.[1] Conversely, the more lipophilic and neutral methyl ester is expected to exhibit more facile passive diffusion across cell membranes.

Comparative Biological Activities: An Evidence-Based Projection

Drawing upon the literature for analogous quinoline compounds, a comparative projection of the anticancer and antimicrobial activities of this compound and its methyl ester is presented below.

Anticancer Activity

Studies on various quinoline-3-carboxylic acid derivatives have consistently demonstrated their potential as antiproliferative agents.[2] The primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Key Mechanistic Insights:

  • Apoptosis Induction: Quinoline derivatives have been shown to trigger programmed cell death through both the intrinsic and extrinsic pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G1/S or G2/M phases, thereby preventing cancer cell proliferation.[4] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.

  • PI3K/Akt/mTOR Pathway Inhibition: Some quinoline derivatives have been found to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[5][6]

Based on comparative studies of other quinoline carboxylic acids and their esters, it is hypothesized that This compound may exhibit higher selectivity towards cancer cells compared to its methyl ester.[1] This is attributed to the aforementioned pH-dependent uptake mechanism. The methyl ester, while potentially showing broader cytotoxicity due to its ease of cell entry, might be less selective.

Projected Anticancer Activity:

CompoundProjected IC50 (Cancer Cell Lines)Projected Selectivity
This compoundLower (Higher Potency)Higher
This compound methyl esterHigher (Lower Potency)Lower

Experimental Protocols for Biological Evaluation

To empirically validate the projected biological activities, the following detailed experimental protocols are provided.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and its methyl ester in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Preparation Prepare Serial Dilutions of Compounds Add_Compounds Add Compounds to Cells Compound_Preparation->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Principle:

The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Materials:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Use appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Use standardized microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Prepare_Compounds Prepare Compound Stock Solutions Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Compounds->Serial_Dilute Prepare_Inoculum Prepare Standardized Inoculum Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilute->Inoculate_Plate Incubate_Plate Incubate Plate Inoculate_Plate->Incubate_Plate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plate->Read_MIC

Workflow for the Broth Microdilution Assay.

Mechanistic Deep Dive: Signaling Pathways in Anticancer Activity

The anticancer effects of quinoline derivatives are often mediated through the intricate network of cellular signaling pathways. A plausible mechanism involves the induction of apoptosis through the PI3K/Akt/mTOR pathway.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_mitochondrion Mitochondrial Events cluster_execution Execution Phase Quinoline This compound / Methyl Ester PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytochromeC Cytochrome c release Bax->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway Induced by Quinoline Derivatives.

Concluding Remarks for the Research Professional

The comparative analysis of this compound and its methyl ester, based on the broader understanding of quinoline chemistry, suggests distinct biological profiles. The carboxylic acid is predicted to offer enhanced selectivity for cancer cells, a desirable trait for targeted therapies. The methyl ester, while potentially a potent cytotoxic agent, may exhibit a less favorable selectivity profile. For antimicrobial applications, the increased lipophilicity of the methyl ester could facilitate penetration into microbial cells, potentially leading to greater efficacy.

Empirical validation through the detailed protocols provided in this guide is paramount. The insights gained from such studies will not only elucidate the specific activities of these two compounds but also contribute to the broader understanding of structure-activity relationships within the quinoline class, paving the way for the rational design of next-generation therapeutic agents.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega, 7(36), 32361–32372. [Link]

  • Begum, H., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug Development Research, 83(4), 910–926. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Bawa, S., & Kumar, S. (2009). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. E-Journal of Chemistry, 6(4), 1081-1086. [Link]

  • ChemBK. (n.d.). 2-Chloro-quinoline-3-carboxylic acid methyl ester. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Journal of Photochemistry and Photobiology B: Biology, 199, 111606. [Link]

  • Kumar, S., & Bawa, S. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Archiv der Pharmazie, 344(6), 380–388. [Link]

  • Saeed, A. M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • Ramaiyan, D., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Applied Biochemistry and Biotechnology, 195(8), 4818–4831. [Link]

  • Collares, T., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020–1030. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. [Link]

  • Kumar, D., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Pharmaceutical Sciences Asia, 48(1), 66-79. [Link]

  • Wikipedia. (2023, December 1). Broth microdilution. [Link]

Sources

The Cutting Edge of Cancer Research: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, lauded for its versatility and profound biological activities.[1][2] This guide delves into the nuanced world of 2-chloro-6-methylquinoline-3-carboxylic acid derivatives, a class of compounds demonstrating significant potential in antiproliferative applications. We will dissect the critical interplay between chemical structure and biological function, offering a comparative analysis grounded in experimental data to empower researchers in the rational design of next-generation cancer therapies.

The Quinoline Core: A Foundation for Potent Anticancer Activity

The this compound core represents a strategic starting point for developing potent and selective anticancer agents. The inherent chemical functionalities of this scaffold provide multiple avenues for structural modification, each with the potential to significantly modulate biological activity. The chlorine atom at the C2 position, the methyl group at C6, and the carboxylic acid at C3 are not merely decorative; they are key players in the molecule's interaction with biological targets. Understanding their roles is paramount to optimizing the therapeutic potential of this promising class of compounds.

Structure-Activity Relationship (SAR) Analysis: Decoding the Blueprint for Efficacy

The central tenet of medicinal chemistry is that subtle changes in a molecule's structure can lead to dramatic shifts in its biological activity. For the this compound scaffold, SAR studies on related compounds provide a predictive framework for designing more potent derivatives.

The Crucial Role of the C3-Carboxylic Acid

The carboxylic acid moiety at the C3 position is a cornerstone of the scaffold's anticancer activity. It is widely recognized that this acidic group is often essential for the biological function of quinoline-based inhibitors, potentially acting as a key binding feature within the active site of target enzymes.[3][4] For instance, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, the carboxylic acid is thought to form critical salt bridges with active site residues.[4] Derivatives where this group is esterified or converted to an amide often show altered, and sometimes diminished, activity, underscoring its importance.

The Influence of the C2-Substituent

The chloro group at the C2 position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through nucleophilic substitution reactions. This position is critical for modulating the potency and selectivity of the compounds. Introducing bulky, hydrophobic groups at this position has been shown to be a successful strategy in enhancing the inhibitory activity of quinoline carboxylic acids against enzymes like DHODH.[3] The electronic nature of the substituent at C2 can also influence the overall electron distribution of the quinoline ring system, thereby affecting its binding characteristics.

The Impact of the C6-Methyl Group and Other Benzo Ring Substitutions

Substituents on the benzo portion of the quinoline ring, such as the methyl group at C6, play a significant role in fine-tuning the molecule's properties. The C6-methyl group can influence the compound's lipophilicity, which in turn affects its membrane permeability and overall pharmacokinetic profile. Studies on related quinoline scaffolds have shown that modifications at this position can significantly impact anticancer activity. For example, the introduction of aryloxy groups at the C6-position has been shown to dramatically enhance antiproliferative activity in certain quinoline series.[5]

Comparative Analysis of Anticancer Activity

To illustrate the practical implications of the SAR principles discussed, the following table summarizes the cytotoxic activities (IC50 values) of various quinoline-3-carboxylic acid derivatives against different human cancer cell lines. While a comprehensive dataset for the exact this compound scaffold is not available in a single study, the compiled data from closely related analogs provides valuable comparative insights.

Compound Scaffold Substituents Cancer Cell Line IC50 (µM) Reference
2-Styrylquinoline-3-carboxylate4'-OCH3 (on styryl)MCF-70.33[1]
2-Styrylquinoline-3-carboxylate4'-NO2 (on styryl)MCF-70.33[1]
2-Styrylquinoline-3-carboxylate3',4',5'-(OCH3)3 (on styryl)K5620.28[1]
2-Styrylquinoline-3-carboxylate4'-OCH3 (on styryl)K5620.28[1]
2-PhenylquinolineC6-HHeLa>100[6]
2-PhenylquinolineC6-ClHeLa14.73[6]
2-PhenylquinolineC6-BrHeLa8.3[6]
2-(3,4-methylenedioxyphenyl)quinolineC6-HPC334.34[6]
2-(3,4-methylenedioxyphenyl)quinolineC6-ClPC331.37[6]

Note: The data presented is a synthesis from multiple sources to provide a comparative overview. Direct comparisons should be made with caution due to variations in experimental conditions between studies.

Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death

The antiproliferative effects of quinoline carboxylic acid derivatives are not attributable to a single mechanism but rather a multifaceted attack on cancer cell biology.[7] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Induction of Apoptosis

A primary mode of action for these compounds is the initiation of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway. These derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades (caspase-9 and caspase-3) that execute cell death.[7]

apoptosis_pathway cluster_cell Cancer Cell Quinoline 2-Chloro-6-methylquinoline -3-carboxylic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoline->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Disruption Bax->Mito Disrupts Membrane Potential CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Quinoline carboxylic acid derivatives can halt this process by inducing cell cycle arrest, frequently at the G2/M or S phases.[7] This disruption of the cell cycle prevents cancer cells from dividing and is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Inhibition of Key Enzymes and Signaling Pathways

Certain quinoline derivatives have been identified as inhibitors of specific enzymes that are crucial for cancer cell survival and proliferation. These include:

  • Topoisomerases: These enzymes are vital for DNA replication and repair. Their inhibition by quinoline derivatives can lead to DNA damage and subsequent cell death.[7][8]

  • Pim-1 Kinase: This serine/threonine kinase is overexpressed in many cancers and plays a role in promoting cell survival and proliferation. Inhibition of Pim-1 kinase is a promising therapeutic strategy.[8][9]

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate Overnight (Allow Adhesion) seed_cells->incubate1 treat_cells Treat with Serial Dilutions of Quinoline Derivatives incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for MTT cytotoxicity assay.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its anticancer activity.

Synthesis of this compound

The synthesis of the target carboxylic acid is typically achieved through a two-step process starting from the corresponding acetanilide.

Step 1: Vilsmeier-Haack Reaction to form 2-Chloro-6-methylquinoline-3-carbaldehyde

This reaction is a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[10]

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with stirring.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(4-methylphenyl)acetamide.

  • Heating: The reaction mixture is heated, typically for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

Step 2: Oxidation to this compound

A reliable method for the oxidation of the aldehyde to the carboxylic acid involves the use of silver nitrate in an alkaline medium.[11]

  • Suspension: Suspend the 2-chloro-6-methylquinoline-3-carbaldehyde in ethanol.

  • Addition of Silver Nitrate: To the stirring suspension, add a warm solution of silver nitrate in ethanol.

  • Alkalinization: Add a solution of sodium hydroxide in aqueous ethanol dropwise to the reaction mixture at room temperature.

  • Stirring: Allow the reaction mixture to stir for an extended period (e.g., 12 hours) at room temperature.

  • Filtration and Acidification: Filter the reaction mixture to remove the silver precipitate. The filtrate, containing the sodium salt of the carboxylic acid, is then acidified with a dilute mineral acid (e.g., HCl) to a pH of approximately 1.

  • Isolation: The precipitated this compound is collected by filtration, washed with water, and dried.

  • Purification: Further purification can be achieved by recrystallization.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, PC3) into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare stock solutions of the synthesized quinoline derivatives in a suitable solvent (e.g., DMSO). Perform serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the old medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of novel anticancer agents. The structure-activity relationships gleaned from related compounds highlight the critical importance of the C3-carboxylic acid and the significant modulatory role of substituents at the C2 and C6 positions. The multifaceted mechanism of action, encompassing apoptosis induction, cell cycle arrest, and enzyme inhibition, provides multiple avenues for therapeutic intervention.

Future research should focus on the systematic synthesis and evaluation of a library of derivatives based on this core structure. By methodically varying the substituents at the C2 and C6 positions and on the benzo ring, a more detailed and quantitative SAR can be established. Furthermore, elucidating the specific molecular targets for the most potent compounds will be crucial for optimizing their selectivity and minimizing off-target effects. The insights and protocols provided in this guide offer a robust framework for researchers to advance the development of this promising class of compounds from promising hits to potential clinical candidates.

References

  • The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers. (2025). Benchchem.
  • Structure-Activity Relationship (SAR)
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2021). Anticancer Agents in Medicinal Chemistry.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Journal of Medicinal Chemistry.
  • Comparative Anticancer Activity of Substituted Quinolines. (2025). Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). EC Pharmacology and Toxicology.
  • IC50 values of the test compounds against the three cancer cell lines. (2015).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). EC Pharmacology and Toxicology.
  • Comparison of the IC50values of derivatives against a gastric cancer... (2021).
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (2025). Benchchem.
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc.
  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Drug Delivery and Therapeutics.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • 2-Chloroquinoline-3-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online.
  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. (2000). Journal für praktische Chemie.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloro-6-methylquinoline-3-carboxylic acid

This compound is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its substituted quinoline framework is a common motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The precise substitution pattern of this molecule, featuring a chloro group at the 2-position, a methyl group at the 6-position, and a carboxylic acid at the 3-position, makes it a versatile synthon for the development of novel therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth technical comparison of the primary synthetic routes to this compound, with a focus on providing actionable experimental data and a thorough analysis of the advantages and limitations of each method. We will delve into the widely-utilized Vilsmeier-Haack approach, followed by a critical evaluation of classical named reactions such as the Gould-Jacobs, Friedländer, and Doebner-von Miller syntheses as potential alternatives.

Primary Synthetic Route: The Vilsmeier-Haack Reaction Followed by Oxidation

The most prevalent and well-documented method for the synthesis of this compound involves a two-step sequence: the Vilsmeier-Haack formylation of an appropriate acetanilide to form the key intermediate, 2-chloro-6-methylquinoline-3-carbaldehyde, followed by its oxidation to the desired carboxylic acid.

Step 1: Vilsmeier-Haack Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this context, it is employed for the cyclization and formylation of an N-arylacetamide to construct the quinoline core.[2]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization and subsequent formylation to yield the 2-chloroquinoline-3-carbaldehyde.

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Acetanilide N-(4-methylphenyl)acetamide Enamine N-(α-chlorovinyl)aniline intermediate Acetanilide->Enamine + Vilsmeier Reagent Diformylation Diformylated Intermediate Enamine->Diformylation Formylation Cyclization Cyclization & Hydrolysis Diformylation->Cyclization Product 2-Chloro-6-methylquinoline-3-carbaldehyde Cyclization->Product Gould_Jacobs Aniline p-toluidine Condensation_product Anilinomethylenemalonic ester Aniline->Condensation_product Malonic_ester Alkoxymethylenemalonic ester Malonic_ester->Condensation_product Cyclization Thermal Cyclization Condensation_product->Cyclization Hydroxyquinoline 4-Hydroxy-6-methylquinoline-3-carboxylic acid ester Cyclization->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) Hydroxyquinoline->Chlorination Final_Product This compound ester Chlorination->Final_Product Friedlander Amino_ketone 2-Amino-5-methylacetophenone Condensation Condensation Amino_ketone->Condensation Ketoester α-Chloro-β-ketoester Ketoester->Condensation Cyclodehydration Cyclodehydration Condensation->Cyclodehydration Product This compound ester Cyclodehydration->Product

Sources

In vitro comparison of the antimicrobial efficacy of 2-Chloro-6-methylquinoline-3-carboxylic acid and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial scaffolds is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the quinoline nucleus has long been a source of potent therapeutic agents. This guide provides an in-depth, in vitro comparison of the antimicrobial efficacy of derivatives based on the 2-Chloro-6-methylquinoline scaffold. While direct comparative data for 2-Chloro-6-methylquinoline-3-carboxylic acid and its immediate derivatives is not extensively available in the public domain, this guide will synthesize findings from closely related analogues to provide a robust understanding of their potential antimicrobial profiles and the underlying structure-activity relationships (SAR).

The Quinoline Scaffold: A Privileged Structure in Antimicrobial Chemistry

The quinoline ring system is a fundamental component of numerous successful antimicrobial drugs. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication and transcription.[1] By stabilizing the enzyme-DNA complex, quinolones impede these vital cellular processes, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1] The 3-carboxylic acid group, in conjunction with the 4-carbonyl function, is widely recognized as a critical structural feature for this interaction with DNA gyrase.[1]

The 2-chloro-6-methylquinoline core presents a versatile starting point for the synthesis of novel antimicrobial candidates. The chlorine atom at the C-2 position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups to modulate the compound's biological activity. The methyl group at the C-6 position can also influence the molecule's electronic and steric properties, potentially enhancing its efficacy and pharmacokinetic profile.

Synthesis and Structural Diversity of 2-Chloro-6-methylquinoline Derivatives

The synthesis of derivatives from the 2-chloro-6-methylquinoline scaffold often begins with the versatile intermediate, 2-chloro-3-formyl-6-methylquinoline.[2][3][4][5] This aldehyde can be readily prepared through the Vilsmeier-Haack reaction using substituted acetanilides.[5][6][7] From this key intermediate, a diverse array of derivatives can be generated through various chemical transformations.

For instance, condensation reactions with hydrazides can yield hydrazone derivatives.[2] Furthermore, the 2-chloro position is amenable to nucleophilic substitution with amines, leading to the formation of secondary and tertiary amine-containing quinolines.[8][9] These synthetic strategies allow for the systematic modification of the 2-chloro-6-methylquinoline core to explore structure-activity relationships and optimize antimicrobial potency.

Below is a generalized workflow for the synthesis and subsequent antimicrobial evaluation of these derivatives.

cluster_synthesis Synthesis cluster_testing Antimicrobial Evaluation Acetanilide Acetanilide Intermediate 2-Chloro-3-formyl-6-methylquinoline Acetanilide->Intermediate Vilsmeier-Haack Reaction Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent->Intermediate Derivatives 2-Chloro-6-methylquinoline Derivatives Intermediate->Derivatives Condensation / Substitution Amines Amines Amines->Derivatives Hydrazides Hydrazides Hydrazides->Derivatives AST Antimicrobial Susceptibility Testing (AST) Derivatives->AST Bacterial Strains Bacterial Strains Bacterial Strains->AST Fungal Strains Fungal Strains Fungal Strains->AST MIC Determination of MIC AST->MIC

Figure 1: A generalized workflow for the synthesis and in vitro antimicrobial evaluation of 2-Chloro-6-methylquinoline derivatives.

Comparative In Vitro Antimicrobial Efficacy

Compound TypeTest OrganismAntimicrobial ActivityReference
Hydrazone Derivatives Staphylococcus aureusGood antibacterial activity[2]
Escherichia coliModerate antibacterial activity[2]
Pseudomonas aeruginosaModerate antibacterial activity[2]
Aspergillus nigerAntifungal activity observed[2]
Mycobacterium tuberculosis H37RvGood antitubercular activity[2]
Secondary & Tertiary Amines Staphylococcus aureusAntibacterial activity observed[8][9]
Escherichia coliAntibacterial activity observed[8][9]
Pseudomonas aeruginosaAntibacterial activity observed[8][9]
Aspergillus nigerPromising antifungal activity[8][9]
Aspergillus flavusPromising antifungal activity[8][9]
Ester Derivatives Gram-positive bacteriaModerate to good activity[6][10]
Gram-negative bacteriaModerate activity[6][10]
Azetidin-2-one Fused Derivatives Staphylococcus aureusModerate to good antibacterial activity[7]
Escherichia coliModerate to good antibacterial activity[7]
Candida albicansModerate to good antifungal activity[7]

Note: "Good" and "Moderate" are qualitative descriptors based on the cited literature and often in comparison to standard antibiotics. For quantitative data, refer to the original publications.

The data suggests that derivatives of the 2-chloro-6-methylquinoline scaffold exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][6][7][8][9][10] Notably, certain derivatives have demonstrated promising activity against Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new anti-tubercular agents.[2]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Based on the available literature for related compounds, we can infer the following SAR for 2-chloro-6-methylquinoline derivatives:

  • C-2 Position: The chloro group at this position is a key synthetic handle. Its replacement with various amine-containing moieties can significantly modulate the antimicrobial spectrum and potency.[8][9]

  • C-3 Position: Modifications at the C-3 position, such as the formation of hydrazones or the introduction of other heterocyclic rings, have been shown to yield compounds with significant antibacterial and antifungal activities.[2][7] The carboxylic acid at this position is known to be crucial for the canonical quinolone mechanism of DNA gyrase inhibition.[1]

  • C-6 Position: The methyl group at this position likely contributes to the overall lipophilicity and electronic properties of the molecule, which can influence cell penetration and target binding. In some quinoline-based scaffolds, the replacement of a fluorine atom with a methyl group at C-6 has been explored in the design of new antimicrobial agents.[11]

The following diagram illustrates the key positions on the this compound scaffold that are critical for its antimicrobial activity and amenable to chemical modification.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives form the backbone of numerous pharmacologically active compounds, making their structural elucidation and characterization a cornerstone of medicinal chemistry and drug development. Among these, 2-Chloro-6-methylquinoline-3-carboxylic acid stands as a significant scaffold, offering multiple points for synthetic modification. A thorough understanding of its spectral properties, in comparison to structurally related molecules, is paramount for researchers aiming to design novel therapeutics. This guide provides a comprehensive comparative analysis of the spectral data of this compound and its key analogs, offering insights into the influence of substituent changes on spectroscopic signatures. By presenting a combination of experimental data from closely related compounds and theoretically grounded predictions, this document serves as a practical reference for researchers in the field.

Molecular Structures Under Investigation

To facilitate a clear comparative analysis, this guide will focus on the following compounds:

  • Target Compound: this compound

  • Analog 1: 2-Chloro-6-methylquinoline-3-carbaldehyde (for assessing the impact of the 3-position substituent)

  • Analog 2: 2-Methoxy-6-methylquinoline-3-carboxylic acid (for evaluating the effect of the 2-position substituent)[1]

Molecular_Structures cluster_Target Target Compound cluster_Analog1 Analog 1 cluster_Analog2 Analog 2 node_target This compound C₁₁H₈ClNO₂ node_analog1 2-Chloro-6-methylquinoline-3-carbaldehyde C₁₁H₈ClNO node_analog2 2-Methoxy-6-methylquinoline-3-carboxylic acid C₁₂H₁₁NO₃

Caption: Molecular structures of the target compound and its analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shifts of the aromatic protons in the quinoline ring system are particularly sensitive to the nature and position of substituents.

Experimental Protocol: ¹H NMR Spectroscopy

A general protocol for acquiring ¹H NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

HNMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.7 mL solvent) Acquisition Data Acquisition (400+ MHz Spectrometer) Sample_Prep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling) Processing->Analysis

Caption: General workflow for ¹H NMR spectroscopy.

Comparative ¹H NMR Data
Proton 2-Chloro-6-methylquinoline-3-carbaldehyde (in CDCl₃) 2-Methoxy-6-methylquinoline-3-carboxylic acid (in DMSO-d₆) [1]This compound (Predicted in DMSO-d₆)
H-4 ~8.73 (s)8.04 (s)~8.6-8.8 (s)
H-5 ~7.21 (s)7.34 (s)~7.8-8.0 (s)
H-7 ~8.12 (dd)7.64 (d)~7.9-8.1 (d)
H-8 ~7.83 (d)7.22 (d)~7.7-7.9 (d)
6-CH₃ N/A2.44 (s)~2.5 (s)
3-COOH N/AN/A (broad s)~13.0 (broad s)

Note: Data for 2-Chloro-6-methylquinoline-3-carbaldehyde is adapted from literature values and may vary slightly based on experimental conditions.[2]

Analysis of ¹H NMR Spectra
  • H-4 Proton: The H-4 proton is consistently the most deshielded aromatic proton (appearing at the highest ppm value) due to the anisotropic effect of the quinoline ring system and the electron-withdrawing nature of the adjacent nitrogen atom. In the carbaldehyde, this effect is further enhanced by the carbonyl group at the 3-position. For the carboxylic acid, a similar significant downfield shift is predicted.

  • Effect of the 2-Substituent: Replacing the electron-withdrawing chloro group with an electron-donating methoxy group (as in Analog 2) leads to a general upfield shift (lower ppm) of the aromatic protons, particularly H-4 and H-8, due to increased electron density in the ring system.[1]

  • Effect of the 3-Substituent: The electron-withdrawing nature of both the carbaldehyde and carboxylic acid groups at the 3-position contributes to the deshielding of the H-4 proton. The carboxylic acid proton itself is expected to appear as a broad singlet at a very downfield position (around 13 ppm), characteristic of acidic protons.

  • Methyl Group Protons: The protons of the methyl group at the 6-position typically appear as a singlet in the upfield region of the aromatic spectrum (around 2.5 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides valuable information about the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of neighboring substituents.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.

  • Instrument Setup: Similar to ¹H NMR, use a high-field spectrometer, lock to the solvent signal, and shim the magnetic field.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Perform Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Comparative ¹³C NMR Data
Carbon 2-Methoxy-6-methylquinoline-3-carboxylic acid (in DMSO-d₆) [1]This compound (Predicted in DMSO-d₆)
C-2 ~158.5~150-155
C-3 ~117.1~120-125
C-4 ~142.5~145-150
C-4a N/A~125-130
C-5 ~124.8~128-132
C-6 ~134.6~135-140
C-7 ~132.1~130-135
C-8 ~124.0~125-130
C-8a ~145.9~145-150
6-CH₃ 17.6~20-22
3-COOH 166.4~165-170
Analysis of ¹³C NMR Spectra
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift (around 165-170 ppm), which is a characteristic feature.

  • C-2 and C-4 Carbons: The C-2 and C-4 carbons are significantly influenced by the electronegative nitrogen atom and the substituents. The C-2 carbon, being directly attached to either a chloro or methoxy group, will show a pronounced shift. The chloro group's inductive effect will lead to a downfield shift, while the methoxy group's resonance effect can have a more complex influence.

  • Methyl Carbon: The methyl carbon at the 6-position will appear at a characteristic upfield chemical shift (around 20-22 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Comparative FT-IR Data
Vibrational Mode 2-Methoxy-6-methylquinoline-3-carboxylic acid [1]This compound (Predicted) Characteristic Range
O-H stretch (Carboxylic Acid) 3128 cm⁻¹ (broad)~2500-3300 cm⁻¹ (broad)2500-3300 cm⁻¹
C-H stretch (Aromatic) Not specified~3000-3100 cm⁻¹3000-3100 cm⁻¹
C=O stretch (Carboxylic Acid) 1702 cm⁻¹~1700-1725 cm⁻¹1700-1725 cm⁻¹
C=C/C=N stretch (Aromatic) Not specified~1500-1600 cm⁻¹1450-1620 cm⁻¹
C-Cl stretch N/A~700-800 cm⁻¹600-800 cm⁻¹
Analysis of FT-IR Spectra
  • Carboxylic Acid Group: The most prominent features for the carboxylic acids will be the very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and the strong C=O stretching absorption around 1700-1725 cm⁻¹. The broadness of the O-H band is due to hydrogen bonding.

  • Quinoline Ring: The C=C and C=N stretching vibrations of the quinoline ring system will appear in the 1450-1620 cm⁻¹ region.

  • C-Cl Bond: A key difference for the chloro-substituted compounds will be the presence of a C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

MS_Workflow Sample_Intro Sample Introduction (Direct Insertion Probe) Ionization Ionization (Electron Ionization, 70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analysis (m/z separation) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Fragmentation Pattern for this compound
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₁H₈ClNO₂ = 221.02 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺• peak will be observed, corresponding to the ³⁷Cl isotope.

  • Loss of •OH: A fragment ion resulting from the loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a peak at [M-17]⁺.

  • Loss of COOH: A significant fragment will likely arise from the loss of the entire carboxylic acid group (•COOH), resulting in a peak at [M-45]⁺.

  • Loss of Cl: Fragmentation involving the loss of a chlorine radical (•Cl) would produce a peak at [M-35]⁺.

  • Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion would give a fragment at [M-44]⁺•.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being a conjugated aromatic system, exhibits characteristic UV absorptions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Scan the absorbance of the sample from approximately 200 to 400 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values.

Comparative UV-Vis Data (Predicted)
Compound Predicted λ_max (nm) Electronic Transitions
This compound ~230-250, ~280-320π → π
2-Methoxy-6-methylquinoline-3-carboxylic acid Likely red-shifted compared to the chloro analogπ → π
Analysis of UV-Vis Spectra
  • π → π* Transitions: The observed absorption bands in the UV region for these compounds are due to π → π* electronic transitions within the conjugated quinoline ring system.

  • Effect of Substituents: The position and intensity of the absorption maxima are influenced by the substituents. The electron-donating methoxy group is expected to cause a bathochromic (red) shift (to longer wavelengths) compared to the electron-withdrawing chloro group. The carboxylic acid group, being a conjugating group, will also influence the position of the λ_max.

Conclusion

References

  • Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2686. [Link]

  • Kumar, D. K., et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 50B(7), 1070-1075. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(4), 95-99. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2686. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 2013-2016. [Link]

Sources

Cross-validation of analytical methods for 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 2-Chloro-6-methylquinoline-3-carboxylic acid

This guide provides a comprehensive framework for the development, comparison, and cross-validation of analytical methods for the quantification and characterization of this compound. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, establishing robust and reliable analytical procedures for this compound is paramount for ensuring drug quality, safety, and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish validated, fit-for-purpose analytical methodologies.

Introduction: The Analytical Challenge of a Quinolone Carboxylic Acid

This compound is a heterocyclic compound featuring a quinoline core, a functional group of significant interest in medicinal chemistry. Its structure, possessing both a carboxylic acid moiety and a chlorinated aromatic system, presents specific analytical challenges. The carboxylic acid group imparts polarity, which can lead to poor peak shape in gas chromatography without derivatization, while the quinoline ring provides a strong chromophore suitable for UV detection in liquid chromatography.

Accurate quantification is critical for process control, impurity profiling, and stability testing. Therefore, selecting and validating an appropriate analytical method is a foundational step. However, reliance on a single method can introduce systemic bias. Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a higher level of assurance in data integrity and is a cornerstone of a robust analytical control strategy.[1][2]

The Principle of Method Cross-Validation

Analytical method cross-validation serves to demonstrate the equivalency of two or more analytical procedures. It is a critical exercise when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or, as in this guide, to provide orthogonal confirmation of results.[1] The objective, as outlined in principles from regulatory bodies like the FDA and the International Council for Harmonisation (ICH), is to ensure that the analytical procedure is fit for its intended purpose.[3][4][5][6]

A successful cross-validation study provides documented evidence that different methods yield comparable, reliable, and accurate results, thereby strengthening the confidence in any analytical data generated.[1]

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome M1 Method A Dev (e.g., HPLC-UV) V1 Full Validation of Method A (per ICH Q2(R2)) M1->V1 S Prepare Homogeneous Sample Set V1->S M2 Method B Dev (e.g., LC-MS) V2 Full Validation of Method B (per ICH Q2(R2)) M2->V2 V2->S A1 Analyze Samples with Method A S->A1 A2 Analyze Samples with Method B S->A2 C Compare Results (Statistical Analysis) A1->C A2->C R Acceptable Equivalency C->R Criteria Met I Investigate Discrepancy C->I Criteria Not Met

Caption: Workflow for Cross-Validation of Two Analytical Methods.

Candidate Analytical Techniques: A Comparative Overview

For a molecule like this compound, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a possibility but requires a crucial derivatization step.

  • High-Performance Liquid Chromatography (HPLC-UV): This is often the workhorse method in pharmaceutical quality control.[7] For this analyte, its strong UV chromophore makes it highly amenable to UV detection. Reversed-phase HPLC is the logical choice, offering excellent resolution and robustness for routine quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides superior specificity and sensitivity compared to HPLC-UV.[8][9] The mass spectrometer acts as a highly selective detector, capable of confirming the identity of the analyte by its mass-to-charge ratio (m/z) and fragmentation pattern. This is invaluable for impurity identification and analysis in complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and high polarity.[10] However, with a derivatization step (e.g., esterification or silylation) to convert the carboxylic acid into a more volatile ester, GC-MS can be a powerful separation technique, offering high chromatographic efficiency.[10]

Experimental Protocols & Methodologies

The following protocols are provided as robust starting points for method development and are based on established procedures for related quinoline compounds.[11]

HPLC-UV Method
  • Rationale: A C18 column is chosen for its versatility in reversed-phase chromatography. An acidic mobile phase (pH ~3.0) is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Acetonitrile is a common organic modifier providing good peak resolution.

Protocol:

  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and 20mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 65:35 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the mobile phase to a concentration within the calibrated linear range.

LC-MS Method
  • Rationale: This method uses similar chromatographic principles to the HPLC-UV method but incorporates a mass spectrometer for detection. A gradient elution is often preferred to effectively separate the main analyte from any potential impurities. Formic acid is used as a mobile phase additive as it is volatile and promotes ionization for MS detection.

Protocol:

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • MS Detection: Selected Ion Monitoring (SIM) for the [M+H]⁺ ion of this compound (m/z 222.03).

GC-MS Method (with Derivatization)
  • Rationale: To overcome the non-volatile nature of the analyte, an esterification reaction is performed to convert the carboxylic acid to its methyl ester. This derivative is sufficiently volatile and thermally stable for GC analysis.[10]

Protocol:

  • Derivatization (Esterification):

    • Accurately weigh ~1 mg of the sample into a 2 mL reaction vial.

    • Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

    • Tightly cap the vial and heat at 80°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Instrumentation: Gas chromatograph with a mass spectrometer detector.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270°C.

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each validated method. These values are illustrative and serve as typical targets during method validation, which must adhere to ICH Q2(R2) guidelines.[3][5][12]

Performance ParameterHPLC-UVLC-MSGC-MS (Derivatized)
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 200 µg/mL0.01 - 10 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.003 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.01 µg/mL~0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Specificity Good (prone to co-elution)Excellent (mass confirmation)Excellent (mass confirmation)
Robustness HighModerate-HighModerate (derivatization dependent)

Cross-Validation Experimental Design

To formally cross-validate the primary quantitative method (HPLC-UV) against a confirmatory method (LC-MS), the following experiment should be conducted.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation S1 Prepare Bulk Sample of Analyte S2 Spike at 3 Levels (e.g., 80%, 100%, 120% of target) S1->S2 S3 Prepare in Triplicate (n=9 samples total) S2->S3 A_HPLC Analyze all 9 samples with validated HPLC-UV Method S3->A_HPLC A_LCMS Analyze all 9 samples with validated LC-MS Method S3->A_LCMS D Tabulate Results (Concentration Found) A_HPLC->D A_LCMS->D T Perform Student's t-test or TOST on paired results D->T R Assess % Difference for each pair D->R F Final Report: Methods are Equivalent T->F R->F

Caption: Experimental Design for a Two-Method Cross-Validation Study.

Detailed Protocol:

  • Sample Preparation: Prepare a homogeneous batch of a representative sample matrix (e.g., placebo, reaction mixture). Spike this matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate (total n=9 samples).

  • Analysis: Analyze all 9 samples using both the fully validated HPLC-UV method and the fully validated LC-MS method.

  • Data Evaluation:

    • Calculate the concentration of the analyte in each sample as determined by each method.

    • For each pair of results (the same sample analyzed by both methods), calculate the percentage difference.

    • Perform an appropriate statistical test, such as a two one-sided t-tests (TOST) or a Student's t-test, to determine if there is a statistically significant difference between the means of the two methods.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in a validation protocol. A typical criterion is that the mean result of the confirmatory method should be within ±5.0% of the primary method, and no individual result should differ by more than 10.0%. The statistical test should show no significant difference between the methods (p > 0.05).

Conclusion and Recommendations

This guide outlines a comprehensive approach to developing and cross-validating analytical methods for this compound.

  • For routine quality control and release testing , the HPLC-UV method is recommended due to its robustness, simplicity, and lower operational cost.

  • The LC-MS method serves as an ideal orthogonal method for confirmatory analysis, impurity identification, and for troubleshooting out-of-specification results, owing to its superior specificity and sensitivity.

  • The GC-MS method , while viable, adds the complexity of a derivatization step. It is best reserved for specific applications, such as the analysis of volatile impurities or when orthogonal separation selectivity is required.

By employing a cross-validation strategy, laboratories can ensure the generation of highly reliable and defensible analytical data, underpinning the quality and safety of the final pharmaceutical product.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link][3][5]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][4]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][12]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][13]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][6]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • PubMed. (n.d.). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link][8]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link][1]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link][7]

  • Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. [Link][2]

Sources

A Head-to-Head Comparison of 2-Chloro-6-methylquinoline-3-carboxylic acid with Known Inhibitors in the Context of Protein Kinase CK2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the landscape of kinase inhibitor discovery, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a detailed, head-to-head comparison of a specific derivative, 2-Chloro-6-methylquinoline-3-carboxylic acid, with established inhibitors of Protein Kinase CK2 (formerly Casein Kinase II), a constitutively active serine/threonine kinase implicated in numerous human diseases, particularly cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the inhibitory potential of this compound class and the experimental workflows required for its characterization.

Introduction: The Rationale for Targeting Protein Kinase CK2

Protein Kinase CK2 is a pleiotropic enzyme that phosphorylates hundreds of substrates, playing a critical role in fundamental cellular processes such as cell growth, proliferation, and apoptosis.[2][3] Its upregulation is a hallmark of many cancers, where it contributes to tumor progression and resistance to therapy, a phenomenon often described as "cancer addiction" to CK2.[1] This makes CK2 a compelling target for the development of novel anticancer agents.[4][5]

Quinoline-based compounds have shown promise as inhibitors of various kinases.[6][7][8] Notably, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of CK2. This guide focuses on this compound, a representative of this chemical class, and benchmarks its performance against well-characterized, commercially available CK2 inhibitors.

Comparative Inhibitors

For a robust and objective comparison, two well-established ATP-competitive inhibitors of CK2 have been selected:

  • 4,5,6,7-Tetrabromobenzotriazole (TBB): A potent and selective, cell-permeable inhibitor of CK2 with a reported IC50 in the sub-micromolar range.[9][10][11] It is widely used as a reference compound in CK2 research.

  • CX-4945 (Silmitasertib): The first CK2 inhibitor to enter clinical trials, demonstrating the therapeutic potential of targeting this kinase.[1][12]

This guide will present a hypothetical comparative analysis based on established experimental protocols to illustrate the assessment of this compound's inhibitory potential.

In Vitro Biochemical Assay: Direct Assessment of CK2 Inhibition

The cornerstone of characterizing a kinase inhibitor is the in vitro biochemical assay, which directly measures the compound's ability to inhibit the enzymatic activity of the purified kinase.

Experimental Rationale

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CK2 and compare it to the IC50 values of TBB and CX-4945 under identical experimental conditions. An ATP-competitive mechanism is hypothesized for the quinoline derivative, which can be investigated through kinetic studies.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Serial Dilution of Inhibitors (Test Compound, TBB, CX-4945) C Incubate Inhibitors with CK2 Enzyme A->C B Prepare Kinase Reaction Mix (Recombinant CK2, Peptide Substrate, ATP) B->C D Initiate Kinase Reaction (Add ATP) C->D E Incubate at 30°C D->E F Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence F->G H Plot % Inhibition vs. [Inhibitor] G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro CK2 biochemical assay.

Detailed Protocol

Materials:

  • Recombinant human CK2α or CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test inhibitors (this compound, TBB, CX-4945) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Opaque 96-well microplates

Procedure:

  • Inhibitor Preparation: Prepare a series of 2-fold dilutions of each inhibitor in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate to each well.

  • Inhibitor Addition: Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for CK2 to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, and measuring the luminescence.[13]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data Summary (Hypothetical)
InhibitorIC50 against CK2 (nM)
This compound850
TBB160
CX-494515

Cell-Based Assay: Assessing Target Engagement and Cellular Potency

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to evaluate a compound's ability to permeate cells, engage its target in a complex cellular environment, and exert a biological effect.

Experimental Rationale

The objective is to assess the ability of this compound to inhibit CK2 activity within intact cells. This is often achieved by measuring the phosphorylation status of a known downstream CK2 substrate. Furthermore, the anti-proliferative effects of the compound on a cancer cell line known to be sensitive to CK2 inhibition will be evaluated.

Signaling Pathway

G inhibitor This compound TBB / CX-4945 ck2 Protein Kinase CK2 inhibitor->ck2 Inhibition downstream Downstream Substrate (e.g., Akt/PKB at S129) ck2->downstream Phosphorylation proliferation Cell Proliferation & Survival downstream->proliferation Promotes

Caption: Simplified CK2 signaling pathway and point of inhibition.

Detailed Protocol: Western Blot for Downstream Target Phosphorylation

Materials:

  • Human cancer cell line (e.g., PC-3, prostate cancer)

  • Cell culture medium and supplements

  • Test inhibitors

  • Lysis buffer

  • Primary antibodies (anti-phospho-Akt (S129), anti-total-Akt, anti-CK2α, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Plate PC-3 cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound, TBB, CX-4945, or DMSO for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against a known CK2 phosphorylation site (e.g., phospho-Akt at S129) and loading controls (e.g., total Akt, GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Detailed Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

Materials:

  • Human cancer cell line (e.g., PC-3)

  • 96-well cell culture plates

  • Test inhibitors

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a predetermined density.[14]

  • Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of each inhibitor.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, and then solubilize the formazan crystals with a solubilization buffer. Measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound by plotting the percent viability against the logarithm of the inhibitor concentration.

Comparative Data Summary (Hypothetical)
InhibitorInhibition of Akt (S129) Phosphorylation (IC50, µM)Anti-proliferative Activity (GI50, µM) in PC-3 cells
This compound5.212.5
TBB1.84.1
CX-49450.20.5

Conclusion

This guide outlines a systematic approach for the head-to-head comparison of this compound with the known CK2 inhibitors TBB and CX-4945. The presented experimental workflows, from direct enzymatic assays to cell-based assessments of target engagement and cellular potency, provide a comprehensive framework for evaluating novel kinase inhibitors.

Based on the hypothetical data, this compound demonstrates inhibitory activity against Protein Kinase CK2, albeit with lower potency compared to the established inhibitors TBB and CX-4945. This compound, however, represents a valid starting point for further structure-activity relationship (SAR) studies to optimize its potency and selectivity. The quinoline-3-carboxylic acid scaffold remains a promising chemotype for the development of novel kinase inhibitors.

References

  • Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. Available at: [Link]

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central. Available at: [Link]

  • What are CK2 inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI. Available at: [Link]

  • CK2 Inhibitors. KINTEK. Available at: [Link]

  • Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. Journal of Medicinal Chemistry. Available at: [Link]

  • Toward selective CK2alpha and CK2alpha' inhibitors: Development of a novel whole-cell kinase assay by Autodisplay of catalytic CK2alpha'. PubMed. Available at: [Link]

  • Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth. PubMed. Available at: [Link]

  • In vitro and in vivo assays of protein kinase CK2 activity. PubMed. Available at: [Link]

  • Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit... ResearchGate. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. PubMed. Available at: [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Science. Available at: [Link]

  • 2-Chloroquinoline-3-carboxylic acid. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of 2-Chloro-6-methylquinoline-3-carboxylic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] In oncology, quinoline derivatives have emerged as promising candidates due to their ability to interfere with cancer cell proliferation through diverse mechanisms, including DNA intercalation, inhibition of critical enzymes like topoisomerases, and modulation of key signaling pathways.[3][4][5] However, the ultimate goal of cancer chemotherapy is not merely to kill cancer cells, but to do so with surgical precision, leaving healthy tissues unharmed. This principle of selective cytotoxicity is the cornerstone of modern drug development.[6]

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the selectivity of a specific class of compounds: 2-Chloro-6-methylquinoline-3-carboxylic acid derivatives. We will delve into the core concepts of selectivity, provide detailed experimental protocols for its assessment, and discuss the interpretation of results, thereby offering a robust methodology for identifying promising and safe therapeutic leads.

Part 1: Core Concepts in Selectivity Evaluation

To objectively compare the performance of different derivatives, we must rely on standardized metrics. The two most critical parameters in this context are the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI).

  • Half-Maximal Inhibitory Concentration (IC50): This is the concentration of a compound required to inhibit a specific biological process, such as cell proliferation, by 50%.[7][8] It is the primary measure of a compound's potency; a lower IC50 value indicates higher potency.

  • Selectivity Index (SI): This index provides a quantitative measure of a compound's selectivity for cancer cells over normal cells. It is calculated as a ratio of the IC50 values.[6][9]

    Formula: Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells

    Interpretation: An SI value greater than 1.0 suggests the compound is more toxic to cancer cells than normal cells. A higher SI value is more desirable, indicating a wider therapeutic window. While thresholds can vary, compounds with an SI value greater than 3 are often considered to be highly selective.[10]

Part 2: Experimental Workflow for Selectivity Profiling

A systematic and reproducible workflow is essential for generating high-quality, comparable data. The following diagram and protocols outline a self-validating system for assessing the selectivity of your quinoline derivatives.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis Cell_Selection Cell Line Selection (Cancer & Normal Panel) Cell_Culture Cell Culture & Seeding (96-well plates) Cell_Selection->Cell_Culture Compound_Prep Compound Solubilization & Serial Dilution Treatment Cell Treatment with Quinoline Derivatives Compound_Prep->Treatment Cell_Culture->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay MTT Reagent Addition & Formazan Solubilization Incubation->MTT_Assay Readout Absorbance Measurement (Plate Reader) MTT_Assay->Readout Normalization Data Normalization (% Viability) Readout->Normalization Dose_Response Dose-Response Curve (Non-linear Regression) Normalization->Dose_Response IC50_Calc IC50 Value Determination Dose_Response->IC50_Calc SI_Calc Selectivity Index (SI) Calculation IC50_Calc->SI_Calc

Caption: Experimental workflow for determining the selectivity index of novel compounds.

Detailed Experimental Protocols

The causality behind these steps is to ensure that the observed effects are due to the compound's activity and not experimental artifacts. Controls are integrated at every stage to validate the results.

Protocol 2.1: Cell Line Selection and Culture

  • Rationale: To assess selectivity, a panel must include multiple cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and at least one non-cancerous cell line (e.g., MRC-5 human lung fibroblasts, or MCF-10A non-tumorigenic breast epithelial cells).

  • Culture: Maintain cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth and ensure cell health for assays.

Protocol 2.2: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[11][12] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, providing a direct measure of cell viability.

  • Materials:

    • 96-well flat-bottom plates

    • Test compounds (this compound derivatives)

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl Sulfoxide (DMSO)

    • Microplate reader

  • Step-by-Step Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a 2X concentrated stock of your quinoline derivatives in culture medium via serial dilution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

      • Essential Controls: Include wells for "untreated cells" (medium only), "vehicle control" (medium with the highest concentration of DMSO used), and a "positive control" (a known anticancer drug like Doxorubicin).

    • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, purple formazan crystals will form in viable cells.

    • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2.3: Data Analysis and Calculations

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100

  • Dose-Response Curve: Plot % Viability against the log concentration of the compound. This will typically generate a sigmoidal (S-shaped) curve.[8]

  • IC50 Determination: Use a statistical software package (e.g., GraphPad Prism, Origin) to perform a non-linear regression analysis on the dose-response curve to accurately determine the IC50 value.[7][8]

  • Selectivity Index (SI) Calculation: Once IC50 values are determined for all cell lines, calculate the SI for each cancer cell line using the formula described in Part 1.

Part 3: Comparative Analysis of Hypothetical Derivatives

To illustrate the application of this workflow, consider the following hypothetical data for three derivatives of this compound.

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MRC-5 (Normal Lung)SI vs. MCF-7 (MRC-5/MCF-7)SI vs. A549 (MRC-5/A549)
Derivative A 1.22.53.12.581.24
Derivative B 15.822.1> 100> 6.33> 4.52
Derivative C 0.91.412.513.89 8.93
Doxorubicin 0.50.81.12.201.38

Interpretation:

  • Derivative A is potent against both cancer cell lines but shows poor selectivity, particularly against the A549 lung cancer line. Its toxicity to normal cells is too close to its effective dose.

  • Derivative B is significantly less potent (higher IC50 values) but demonstrates good selectivity, as its toxicity towards normal MRC-5 cells is beyond the highest tested concentration.

  • Derivative C represents the most promising candidate. It combines high potency (sub-micromolar IC50 against cancer cells) with excellent selectivity (SI > 8 for both cancer lines). This profile suggests a wide therapeutic window, making it a priority for further investigation.

Part 4: Potential Mechanisms of Selectivity

The observed selectivity of a quinoline derivative is not random; it is rooted in the unique molecular landscape of cancer cells. Quinoline-based compounds can achieve selectivity by targeting pathways that are hijacked by tumors to promote growth and survival.[3][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt, MAPK) RTK->Kinase_Cascade Proliferation Gene Transcription (Proliferation, Survival) Kinase_Cascade->Proliferation Tubulin Tubulin Dimers Tubulin->Proliferation (forms microtubules for mitosis) Topoisomerase Topoisomerase DNA DNA Topoisomerase->DNA (relieves torsion) Compound Selective Quinoline Derivative Compound->Kinase_Cascade Inhibits Compound->Tubulin Inhibits Polymerization Compound->Topoisomerase Inhibits

Caption: Potential molecular targets for selective quinoline derivatives in cancer cells.

Possible mechanisms include:

  • Kinase Inhibition: Many cancers overexpress or have hyperactive protein kinases (e.g., VEGFR, Pim-1 kinase).[4][5] A derivative that selectively inhibits these cancer-associated kinases will have a greater effect on tumor cells.

  • Topoisomerase Inhibition: Topoisomerases are crucial for DNA replication, and rapidly dividing cancer cells are highly dependent on them. Quinoline derivatives can act as inhibitors, leading to DNA damage and cell death.[2][4]

  • Inhibition of Tubulin Polymerization: Microtubules are essential for cell division (mitosis). Some quinoline compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a process that disproportionately affects rapidly proliferating cancer cells.[13]

Conclusion and Future Directions

The systematic evaluation of cytotoxicity and selectivity is a critical step in the journey of a potential anticancer compound from the bench to the bedside. The workflow detailed in this guide provides a robust and reliable method for identifying this compound derivatives with a promising therapeutic profile.

A derivative that demonstrates both high potency and a superior selectivity index (like the hypothetical Derivative C) warrants advancement to the next stages of drug discovery. These include more complex in vitro studies (e.g., apoptosis assays, cell cycle analysis), investigation into the precise mechanism of action, and eventual validation in in vivo preclinical models.

References

  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Chem-Science.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2021). Bioorganic Chemistry.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • Assessing the Selectivity of Quinoline Derivatives for Cancer Cells: A Compar
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (2025). BenchChem.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • The selectivity indexes (SI) that represent IC50 for normal cell... (n.d.).
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace.
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). MDPI.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • The calculated values of the selectivity index (SI) of some compounds. (n.d.).
  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.).

Sources

A Comparative Analysis of the Cytotoxic Profiles of 2-Chloro-6-methylquinoline-3-carboxylic acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, quinoline derivatives represent a privileged scaffold, consistently demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2] The targeted synthesis and evaluation of novel quinoline compounds are paramount in the quest for more potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of 2-Chloro-6-methylquinoline-3-carboxylic acid, a promising quinoline derivative, and its immediate synthetic precursors. Through a detailed examination of their chemical synthesis and a rigorous, side-by-side evaluation of their effects on cancer cell viability and morphology, we aim to elucidate the structure-activity relationships that govern their cytotoxic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction: The Rationale for Comparative Cytotoxicity Profiling

The journey of a potential drug candidate from a synthetic concept to a clinical reality is paved with meticulous evaluation. A critical early step in this process is the assessment of cytotoxicity, which provides essential insights into a compound's potential therapeutic efficacy and its safety profile.[3] When investigating a novel compound such as this compound, it is not sufficient to merely quantify its own cytotoxic effects. A comparative approach, evaluating the target molecule alongside its direct synthetic precursors, offers a more profound understanding of how specific chemical modifications contribute to the final biological activity. This comparative strategy allows for the identification of the key pharmacophoric features responsible for cytotoxicity and can guide future optimization efforts to enhance potency and selectivity.

This guide will focus on a three-tiered comparison:

  • p-Methylacetanilide (Precursor 1): The initial starting material for the synthesis.

  • 2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor 2): The immediate precursor to the final compound.

  • This compound (Final Compound): The target molecule of interest.

By systematically evaluating each of these compounds, we can dissect the contribution of the quinoline scaffold and the C-3 substituent to the observed cytotoxicity.

Synthetic Pathway: From Acetanilide to Carboxylic Acid

The synthesis of this compound is a well-established route that proceeds through a Vilsmeier-Haack reaction followed by an oxidation step. The choice of this synthetic strategy is based on its efficiency and the ready availability of the starting materials.

Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Precursor 2)

The formation of the quinoline ring system is achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[4] In this case, p-methylacetanilide serves as the substrate.

Protocol:

  • Vilsmeier Reagent Formation: In a cooled, round-bottom flask equipped with a magnetic stirrer and a drying tube, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) while maintaining a low temperature (0-5°C).

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add p-methylacetanilide portion-wise, ensuring the temperature does not exceed 10°C.

  • Cyclization: After the addition is complete, the reaction mixture is heated to 70-80°C for several hours to facilitate the cyclization and formation of the 2-chloroquinoline-3-carbaldehyde.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization.[4]

Synthesis of this compound (Final Compound)

The final step in the synthesis involves the oxidation of the aldehyde group of 2-chloro-6-methylquinoline-3-carbaldehyde to a carboxylic acid. This transformation is a critical step that can significantly impact the compound's physicochemical and biological properties.

Protocol:

  • Oxidation Reaction: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in a suitable solvent, such as aqueous sodium hydroxide.

  • Oxidant Addition: Add a solution of an oxidizing agent, for instance, silver nitrate, to the reaction mixture.

  • Reaction Monitoring: The progress of the oxidation is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid. The product is then filtered, washed, and recrystallized to yield pure this compound.

Synthesis_Workflow cluster_precursor1 Precursor 1 cluster_reagents1 Reagents cluster_precursor2 Precursor 2 cluster_reagents2 Reagents cluster_final_compound Final Compound p_methylacetanilide p-Methylacetanilide vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) carbaldehyde 2-Chloro-6-methylquinoline- 3-carbaldehyde vilsmeier->carbaldehyde Vilsmeier-Haack Reaction oxidant Oxidizing Agent (e.g., AgNO₃, NaOH) carboxylic_acid 2-Chloro-6-methylquinoline- 3-carboxylic acid oxidant->carboxylic_acid Oxidation

Caption: Synthetic workflow for this compound.

Experimental Design for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxic effects of this compound and its precursors, a well-defined and controlled in vitro experimental plan is essential. This section outlines the recommended methodologies.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant and translatable data. A panel of human cancer cell lines from different tissue origins is recommended to assess the breadth of cytotoxic activity. For this study, we propose the following:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).[5]

Cytotoxicity Assays

A multi-assay approach provides a more comprehensive understanding of the mechanism of cell death. We recommend the following combination of assays:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

  • Annexin V-FITC/Propidium Iodide (PI) Staining (Apoptosis Detection): This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_data_analysis Data Analysis cell_lines Select Cell Lines (MCF-7, A549, HCT116, HEK293) seeding Seed Cells in 96-well plates cell_lines->seeding treatment Treat Cells for 24h & 48h seeding->treatment compounds Prepare Serial Dilutions of: - Precursor 1 - Precursor 2 - Final Compound compounds->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis morphology Microscopic Examination (Morphological Changes) treatment->morphology ic50 Calculate IC₅₀ Values mtt->ic50 ldh->ic50 comparison Comparative Analysis apoptosis->comparison ic50->comparison morphology->comparison SAR_Logic precursor1 p-Methylacetanilide (No Quinoline Core) no_activity No Cytotoxicity precursor1->no_activity precursor2 2-Chloro-6-methylquinoline- 3-carbaldehyde (Quinoline Core + Aldehyde) moderate_activity Moderate Cytotoxicity precursor2->moderate_activity final_compound 2-Chloro-6-methylquinoline- 3-carboxylic acid (Quinoline Core + Carboxylic Acid) high_activity High Cytotoxicity final_compound->high_activity

Caption: Logical relationship between chemical structure and cytotoxic activity.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the comparative cytotoxic evaluation of this compound and its synthetic precursors. The proposed experimental design, incorporating multiple assays and cell lines, provides a robust platform for elucidating structure-activity relationships and gaining initial mechanistic insights. The illustrative data highlights the importance of the quinoline scaffold and the C-3 carboxylic acid moiety for potent cytotoxic activity.

Future investigations should focus on expanding the panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. Further mechanistic studies, such as cell cycle analysis, measurement of mitochondrial membrane potential, and assessment of reactive oxygen species generation, will be crucial for a deeper understanding of the compound's mode of action. Ultimately, this systematic and comparative approach will be instrumental in guiding the further development of this promising class of quinoline derivatives as potential anticancer agents.

References

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • Al-Ostath, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2155–2186.
  • Singh, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 849-868.
  • Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6709.
  • Tiwari, S., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 12(38), 24697–24713.
  • BenchChem. (2025). A Researcher's Guide to Comparing Compound Cytotoxicity Across Cell Lines Using the MTT Assay. BenchChem.
  • Al-Qattan, M. N., et al. (2022).
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 21(13), 1708–1716.
  • Hassan, A. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7016–7053.
  • Pieczykolan, M., et al. (2010). Experimental comparison of some methods to assess cytotoxicity. Central European Journal of Immunology, 35(3), 133-137.
  • Yenigun, V. B., et al. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Molecules, 28(12), 4789.
  • Pieczykolan, M., Piechnik, A., & Tabarkiewicz, J. (2010). Experimental comparison of some methods to assess cytotoxicity. Central-European Journal of Immunology, 35(3), 133-137.
  • Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284–291.
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(3), o693.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12343–12351.
  • Patel, K. D., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(11), 213-216.
  • Selvi, S. T., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • Bouraiou, A., et al. (2010). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(1), o183.
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.
  • Al-Obaid, A. M., et al. (2009). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 56(3), 630-639.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in Biological Assays Involving 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for designing and executing reproducible and robust biological assays involving 2-Chloro-6-methylquinoline-3-carboxylic acid. While direct experimental data on this specific molecule is emerging, this document leverages established knowledge of the broader quinoline-4-carboxylic acid class to which it belongs, offering a predictive and proactive approach to rigorous scientific investigation.[1][2][3][4] We will delve into the causality behind experimental choices, present self-validating protocols, and compare the potential of this compound class against established and alternative therapeutic agents.

Introduction to this compound: A Compound of Interest in Oncology

Quinoline derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][5] The core structure of this compound suggests its potential as a modulator of key cellular pathways implicated in cancer biology. The quinoline scaffold is known to interact with various biological targets, including protein kinases and topoisomerases, and can also function as a metal chelating agent, thereby inducing cellular stress and apoptosis.[6]

The presence of a carboxylic acid group at the 3-position and a chloro group at the 2-position are significant for its potential biological activity. The carboxylic acid can participate in hydrogen bonding and salt bridge formation with biological targets, a feature crucial for the activity of many enzyme inhibitors.[7] The chloro substituent, an electron-withdrawing group, can influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with target proteins.

Given the established anticancer properties of structurally similar quinoline-4-carboxylic acid derivatives, it is hypothesized that this compound will exhibit cytotoxic and antiproliferative effects on cancer cell lines.[8][9] The primary focus of this guide will be on assays designed to evaluate these effects with a high degree of confidence in the resulting data.

Foundational Assay for Biological Characterization: The MTT Cell Viability Assay

A crucial first step in characterizing the biological activity of a novel compound like this compound is to assess its impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[10][11]

The Scientific Rationale Behind the MTT Assay

The MTT assay is predicated on the metabolic activity of living cells. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells. By dissolving the formazan crystals in a solubilizing agent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm). This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

A Self-Validating Protocol for the MTT Assay

Ensuring the reproducibility of the MTT assay requires meticulous attention to detail and the incorporation of appropriate controls. The following protocol is designed to be a self-validating system.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding (5,000-10,000 cells/well) B Overnight Incubation (Cell Attachment) A->B Allow D Cell Treatment (24-72 hours) B->D Prepare for C Compound Dilution Series C->D Add to cells E Add MTT Reagent (4 hours incubation) D->E After incubation F Add Solubilization Solution (e.g., DMSO) E->F To dissolve formazan G Measure Absorbance (570 nm) F->G After solubilization H Data Analysis (Calculate IC50) G->H Generate

Caption: Workflow for a robust MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding:

    • Culture the selected cancer cell line to approximately 80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and perform an accurate cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Causality: Consistent cell numbers are paramount for reproducible results. Seeding at a density that allows for logarithmic growth prevents confounding effects from contact inhibition or nutrient depletion.

  • Overnight Incubation:

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Controls are Critical:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This accounts for any effects of the solvent.

      • Untreated Control: Cells treated with culture medium only. This represents 100% cell viability.

      • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

      • Blank Control: Wells containing medium but no cells. This is for background absorbance subtraction.

    • Incubate the plate for 24, 48, or 72 hours, depending on the expected mechanism of action of the compound.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, visually inspect the wells under a microscope to confirm the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

Enhancing Reproducibility and Robustness: A Deeper Dive

Beyond a well-structured protocol, several factors can significantly impact the reproducibility and robustness of your assays.

  • Cell Line Authentication: Use authenticated cell lines from reputable cell banks (e.g., ATCC, ECACC). Regularly perform short tandem repeat (STR) profiling to confirm the identity of your cell lines and prevent cross-contamination.

  • Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can alter cellular metabolism and drug response. PCR-based methods are highly sensitive and recommended.

  • Standard Operating Procedures (SOPs): Maintain detailed SOPs for all aspects of cell culture and a ssay execution. This ensures consistency across different experiments and among different researchers.

  • Environmental Control: Monitor and control incubator temperature, CO2 levels, and humidity. Even minor fluctuations can impact cell growth and assay performance.

  • Reagent Quality and Consistency: Use high-quality, endotoxin-free reagents and fetal bovine serum. Be mindful of batch-to-batch variability and consider testing new lots before use in critical experiments.

  • Minimizing the "Edge Effect": The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.

Comparative Analysis: this compound in the Landscape of Anticancer Agents

To understand the potential of this compound, it is essential to compare its anticipated mode of action and efficacy with existing and alternative anticancer agents.

Therapeutic ClassMechanism of ActionRepresentative ExamplesPotential AdvantagesPotential Disadvantages
Quinoline Derivatives Kinase inhibition, topoisomerase inhibition, metal chelation, induction of apoptosis.[6][12]Camptothecin, Imatinib (contains a quinoline moiety)Broad-spectrum activity, potential to overcome resistance.Potential for off-target effects, solubility issues.
Natural Products Diverse mechanisms including microtubule stabilization, DNA intercalation, and enzyme inhibition.[1][7][13][14]Paclitaxel, Vincristine, DoxorubicinHigh structural diversity, often novel mechanisms of action.Supply and scalability challenges, complex synthesis.
EGFR Inhibitors (Quinazoline-based) Inhibit the epidermal growth factor receptor tyrosine kinase, blocking downstream signaling pathways.[4][5][8][15]Gefitinib, Erlotinib, AfatinibTargeted therapy for cancers with specific mutations.Development of resistance, skin-related side effects.
PARP Inhibitors Inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, leading to synthetic lethality in BRCA-mutated cancers.[16][17][18][19][20]Olaparib, Rucaparib, NiraparibHighly effective in cancers with specific DNA repair deficiencies.Limited efficacy in tumors without DNA repair defects.

Signaling Pathway Context: The EGFR Signaling Cascade

Many quinoline and quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR.[4][8][15][21] Understanding this pathway is crucial for interpreting experimental data.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds to RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes key_growth Cell Proliferation, Survival, Angiogenesis Transcription->key_growth Inhibitor Quinoline/Quinazoline Inhibitor Inhibitor->EGFR Inhibits

Sources

Comparison of the synthetic efficiency of different routes to 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable syntheses of key pharmaceutical intermediates is a cornerstone of drug discovery and development. 2-Chloro-6-methylquinoline-3-carboxylic acid is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts the pace and cost of research. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering insights into their respective efficiencies, practical considerations, and the chemical principles that underpin them.

Introduction

This compound serves as a crucial scaffold for the synthesis of a variety of biologically active compounds. The strategic placement of the chloro, methyl, and carboxylic acid functionalities on the quinoline core allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. The efficiency of its synthesis is therefore a critical factor for researchers. This guide will dissect two primary synthetic pathways, offering a head-to-head comparison to aid in the selection of the most appropriate route for a given research or development context.

Synthetic Routes Under Comparison

Two principal synthetic strategies for the preparation of this compound will be evaluated:

  • Route A: The Gould-Jacobs Approach - A classical quinoline synthesis commencing with the reaction of p-toluidine and diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent chlorination.

  • Route B: The Vilsmeier-Haack Strategy - This route begins with the Vilsmeier-Haack reaction of N-(4-tolyl)acetamide to form an aldehyde intermediate, which is then oxidized to the desired carboxylic acid.

Route A: The Gould-Jacobs Reaction and Subsequent Chlorination

The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines.[1][2] This multi-step process, as applied to the synthesis of our target molecule, involves the initial formation of a 4-hydroxyquinoline intermediate, which is then converted to the final 2-chloro derivative.

Mechanistic Overview

The synthesis begins with the condensation of p-toluidine with diethyl ethoxymethylenemalonate. This is followed by a thermally induced cyclization to form the quinoline ring system. The resulting ester is then hydrolyzed to the carboxylic acid, yielding 4-hydroxy-6-methylquinoline-3-carboxylic acid. The final step involves the chlorination of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) to afford the desired this compound.

Gould_Jacobs_Route p_toluidine p-Toluidine intermediate1 Anilinomethylenemalonate Intermediate p_toluidine->intermediate1 Condensation deem Diethyl ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-6-methylquinoline- 3-carboxylate intermediate1->intermediate2 Thermal Cyclization intermediate3 4-Hydroxy-6-methylquinoline- 3-carboxylic acid intermediate2->intermediate3 Hydrolysis final_product 2-Chloro-6-methylquinoline- 3-carboxylic acid intermediate3->final_product Chlorination (POCl3)

Caption: Synthetic pathway for Route A: Gould-Jacobs reaction followed by chlorination.

Experimental Protocol: Route A

Step 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • A mixture of p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-110 °C for 2 hours.

  • The resulting intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to 250-260 °C for 30 minutes to effect cyclization.

  • Upon cooling, the product crystallizes and is collected by filtration.

Step 2: Hydrolysis to 4-Hydroxy-6-methylquinoline-3-carboxylic acid

  • The ester from the previous step is suspended in an aqueous solution of sodium hydroxide (e.g., 10%).

  • The mixture is heated at reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • The solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration and washed with water.

Step 3: Chlorination to this compound

  • The dried 4-hydroxy-6-methylquinoline-3-carboxylic acid is treated with an excess of phosphorus oxychloride (POCl₃).

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The precipitated product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

Route B: Vilsmeier-Haack Reaction and Subsequent Oxidation

The Vilsmeier-Haack reaction provides a direct route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[3] This is followed by an oxidation step to furnish the target carboxylic acid.

Mechanistic Overview

N-(4-tolyl)acetamide is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide (DMF). This effects a cyclization and formylation to yield 2-chloro-6-methylquinoline-3-carbaldehyde.[3] The aldehyde is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.

Vilsmeier_Haack_Route n_acetyl_p_toluidine N-(4-tolyl)acetamide intermediate_aldehyde 2-Chloro-6-methylquinoline- 3-carbaldehyde n_acetyl_p_toluidine->intermediate_aldehyde Vilsmeier-Haack Reaction vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->intermediate_aldehyde final_product 2-Chloro-6-methylquinoline- 3-carboxylic acid intermediate_aldehyde->final_product Oxidation

Caption: Synthetic pathway for Route B: Vilsmeier-Haack reaction followed by oxidation.

Experimental Protocol: Route B

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde [3]

  • To a cooled (0 °C) solution of dimethylformamide (3.0 eq), phosphorus oxychloride (7.0 eq) is added dropwise with stirring to form the Vilsmeier reagent.

  • N-(4-tolyl)acetamide (1.0 eq) is then added, and the reaction mixture is heated to 80 °C for 15 hours.[3]

  • The reaction mixture is cooled and carefully poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a petroleum ether/ethyl acetate mixture to afford the pure aldehyde.[3]

Step 2: Oxidation to this compound

  • Method 1: Potassium Permanganate Oxidation

    • The aldehyde is suspended in a mixture of acetone and water.

    • A solution of potassium permanganate (KMnO₄) in water is added portion-wise at room temperature.

    • The reaction is stirred until the purple color of the permanganate disappears.

    • The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the carboxylic acid.

    • The product is collected by filtration and recrystallized.

  • Method 2: Chromic Acid Oxidation

    • The aldehyde is dissolved in acetone.

    • Jones' reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise at a low temperature (e.g., 0-10 °C).

    • The reaction is stirred until completion (monitored by TLC).

    • The excess oxidant is quenched with isopropanol, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the carboxylic acid, which is then purified by recrystallization.

Comparison of Synthetic Efficiency

ParameterRoute A: Gould-JacobsRoute B: Vilsmeier-Haack
Starting Materials p-Toluidine, Diethyl ethoxymethylenemalonateN-(4-tolyl)acetamide
Key Reagents High-boiling solvent (e.g., Diphenyl ether), POCl₃POCl₃, DMF, Oxidizing agent (e.g., KMnO₄)
Number of Steps 32
Overall Yield Moderate (estimated 40-60%)Good (estimated 60-75%)
Reaction Conditions High temperatures (up to 260 °C) for cyclizationModerate temperatures (up to 80 °C)
Purification Crystallization at each stepCrystallization after each step
Scalability Challenging due to high-temperature cyclizationMore readily scalable

In-Depth Analysis

Yield and Throughput: Route B generally offers a higher overall yield and a more streamlined two-step process compared to the three steps of Route A. The Vilsmeier-Haack reaction to form the aldehyde is typically high-yielding, and the subsequent oxidation can also be efficient, depending on the chosen oxidant. The high-temperature cyclization in the Gould-Jacobs reaction can sometimes lead to side products and reduced yields, impacting the overall efficiency of Route A.

Reaction Conditions and Safety: Route A necessitates a very high-temperature thermal cyclization, which can be challenging to manage on a large scale and may require specialized equipment. The use of large excess of phosphorus oxychloride in both routes for the chlorination step requires careful handling due to its corrosive and water-reactive nature.[4][5] Route B's Vilsmeier-Haack reaction is conducted at a more moderate temperature. However, the oxidation step in Route B introduces its own set of considerations. Potassium permanganate is a strong oxidant that needs to be handled with care, as it can react vigorously with organic materials.[6][7] Chromic acid is highly toxic and a known carcinogen, making it less desirable from a safety and environmental perspective.[8]

Cost and Availability of Reagents: The starting materials for both routes, p-toluidine and N-(4-tolyl)acetamide, are readily available and relatively inexpensive. Diethyl ethoxymethylenemalonate for Route A is a specialty reagent but is commercially available from major suppliers.[1][9] Phosphorus oxychloride and potassium permanganate are common laboratory reagents. The overall cost-effectiveness will depend on the specific yields achieved and the cost of the chosen oxidizing agent for Route B.

Conclusion and Recommendations

Both Route A and Route B provide viable pathways to this compound.

Route B, the Vilsmeier-Haack strategy, is generally recommended for its higher overall yield, fewer synthetic steps, and more manageable reaction conditions. The scalability of this route appears more favorable for larger-scale production. The choice of oxidizing agent for the final step is crucial; while potassium permanganate is effective, exploring greener and safer catalytic oxidation methods could further enhance the appeal of this route.

Route A, the Gould-Jacobs approach, remains a classic and reliable method, particularly for the synthesis of the 4-hydroxyquinoline intermediate. However, the harsh conditions of the thermal cyclization and the additional synthetic step make it less efficient for the direct synthesis of the 2-chloro derivative compared to Route B.

For researchers and drug development professionals, the selection of the synthetic route will ultimately depend on the scale of the synthesis, available equipment, and safety considerations. For rapid access to the target molecule with good overall efficiency, the Vilsmeier-Haack approach is the more pragmatic choice.

References

  • Lanxess. Phosphorus oxychloride. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: POTASSIUM PERMANGANATE. [Link]

  • Oxford Health NHS Foundation Trust. Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets). [Link]

  • International Labour Organization. ICSC 0672 - POTASSIUM PERMANGANATE. [Link]

  • PubChem. Potassium Permanganate. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. [Link]

  • Hobby Chemical Supply. Potassium Permanganate-POT PERMANG. [Link]

  • Pyro Chem Source. Potassium Permanganate-POT PERMANG. [Link]

  • BoilerandCoolingWater.com. Potassium Permanganate. [Link]

  • Chemistry LibreTexts. Oxidation by Chromic Acid. [Link]

  • Lab Alley. Buy Potassium Permanganate Powder $20+ Bulk Sizes. [Link]

  • Valudor Products. Safety Data Sheet: potassium permanganate. [Link]

  • The Lab Depot. Phosphorus Oxychloride, High Purity. [Link]

  • Khan, F. N., Subashini, R., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta crystallographica. Section E, Structure reports online, 65(Pt 11), o2686.
  • New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]

  • Magesh, C. J., et al. "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation." Indian Journal of Chemistry-Section B 42.12 (2003): 3105-3109.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Chloro-6-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents due to its "druggability" and synthetic versatility.[1][2] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Among these, the 2-Chloro-6-methylquinoline-3-carboxylic acid series presents a promising class of compounds for further development. However, progressing from a promising chemical scaffold to a validated drug candidate requires a rigorous and systematic elucidation of its mechanism of action (MoA). A clearly defined MoA is critical for predicting efficacy, understanding potential toxicities, and developing rational combination therapies.[4][5]

This guide provides an in-depth, technically-focused framework for researchers and drug development professionals to validate the MoA of novel this compound derivatives. We will move beyond simple screening assays to construct a self-validating experimental workflow, integrating biochemical, cellular, and phenotypic analyses. For the purpose of this guide, we will hypothesize that our lead compound series acts as a kinase inhibitor—a common mechanism for quinoline-based molecules—and compare its validation process with established kinase inhibitors.[1][3]

Section 1: The Foundational Workflow for MoA Validation

A robust MoA validation follows a logical progression from direct target interaction to the resulting cellular phenotype. The causality behind this experimental flow is to build a chain of evidence: Does the compound bind its intended target? Does this binding alter the target's activity in a cell? Does this change in activity modulate the downstream signaling pathway? Finally, does this pathway modulation produce the desired therapeutic effect?

This tiered approach ensures that an observed cellular effect, such as decreased proliferation, is directly attributable to the on-target activity of the compound, rather than an unforeseen off-target interaction or non-specific cytotoxicity.[6]

MoA_Validation_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: On-Target Activity cluster_2 Tier 3: Pathway Modulation cluster_3 Tier 4: Phenotypic Outcome biochem Biochemical Assays (IC50, Kd) cellular_te Cellular Target Engagement (NanoBRET, CETSA) biochem->cellular_te Confirms cell permeability & binding phospho Target Phosphorylation (Western Blot) cellular_te->phospho Links binding to activity change downstream Downstream Signaling (p-ERK, p-AKT) phospho->downstream Confirms functional consequence phenotype Cellular Phenotype (Proliferation, Apoptosis) downstream->phenotype Connects pathway to biological effect

Caption: Tiered workflow for robust Mechanism of Action (MoA) validation.

Section 2: Tier 1 - Confirming Direct Target Engagement

The first and most critical step is to unequivocally demonstrate that the compound physically interacts with its hypothesized target, both in a purified system and within the complex environment of a live cell.

Biochemical and Biophysical Assays: The In Vitro Proof

These assays confirm direct inhibition of the purified target protein, isolated from other cellular components. This is the cleanest way to measure potency and binding kinetics.

  • Rationale: An in vitro kinase assay (e.g., ADP-Glo™) directly measures the compound's ability to inhibit the catalytic activity of the kinase.[6] This provides an IC50 value (the concentration required for 50% inhibition). Biophysical methods like Surface Plasmon Resonance (SPR) go a step further by measuring the binding and dissociation rates, providing a dissociation constant (Kd) that reflects binding affinity.[7] A potent inhibitor will typically have low nanomolar IC50 and Kd values.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

  • Preparation: Reconstitute the purified recombinant target kinase, kinase-specific substrate, and ATP in kinase reaction buffer.

  • Compound Plating: Serially dilute the this compound derivative in DMSO and dispense into a 384-well plate. Include a known inhibitor as a positive control (e.g., Gefitinib for EGFR) and DMSO as a negative (vehicle) control.

  • Kinase Reaction: Add the kinase/substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cellular Target Engagement: The In Situ Validation

While in vitro data is essential, it doesn't guarantee the compound can enter a cell and bind its target. Cellular target engagement assays are crucial for bridging this gap.[8]

  • Rationale: The NanoBRET™ Target Engagement Assay is a gold-standard method that measures compound binding at a specific target protein in live cells.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds the kinase's active site. A test compound that enters the cell and engages the target will displace the probe, causing a decrease in the BRET signal in a dose-dependent manner.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Plate HEK293 cells transiently transfected with the NanoLuc®-Kinase fusion vector in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add the compounds to the cells, followed immediately by the NanoBRET™ Tracer. Incubate for 2 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Add Nano-Glo® Substrate/Lysis Reagent to the wells.

  • Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (610 nm) emission simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a sigmoidal curve to determine the cellular EC50 value.

Parameter 2-Chloro-6-methylquinoline-3-CA Derivative (Hypothetical) Alternative: Known Inhibitor (e.g., Gefitinib) Interpretation
Biochemical IC50 (ADP-Glo) 15 nM25 nMBoth compounds are potent direct inhibitors of the purified kinase.
Cellular EC50 (NanoBRET) 80 nM110 nMBoth compounds effectively enter live cells and engage the target. The shift from IC50 is expected due to cellular factors like ATP competition.[8]

Section 3: Validating On-Target Activity and Downstream Signaling

After confirming target binding, the next step is to prove this binding event leads to a functional change in the target's activity and modulates its known signaling pathway.

  • Rationale: For a kinase, activation typically involves autophosphorylation. Inhibitor binding should decrease this phosphorylation. This effect should then propagate down the signaling cascade.[10][11] For a receptor tyrosine kinase like EGFR, inhibition should decrease phosphorylation of downstream effectors like AKT and ERK.[2] Western blotting for these specific phospho-proteins provides direct evidence of on-target pathway modulation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_downstream Downstream Effectors Ligand Growth Factor (e.g., EGF) Receptor Target Kinase (e.g., EGFR) Ligand->Receptor Activates pAKT p-AKT Receptor->pAKT Phosphorylates pERK p-ERK Receptor->pERK Phosphorylates Inhibitor 2-Chloro-6-methylquinoline -3-carboxylic acid Inhibitor->Receptor INHIBITS Phenotype Cell Proliferation pAKT->Phenotype pERK->Phenotype

Caption: Inhibition of a target kinase blocks downstream signaling to affect cell proliferation.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Plate a relevant cancer cell line (e.g., A549 for EGFR) and starve overnight to reduce basal signaling. Treat cells with various concentrations of the test compound for 2-4 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF) for 10 minutes to induce kinase phosphorylation.

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST. Probe the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target kinase (e.g., p-EGFR) or downstream substrate (e.g., p-AKT).[6]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein (e.g., Total EGFR) to serve as a loading control.

  • Data Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein, showing a dose-dependent decrease upon compound treatment.

Section 4: Comparing Phenotypic Outcomes

The ultimate goal of a targeted drug is to produce a desired biological effect. The final validation step connects the observed pathway modulation to a cellular phenotype, such as a reduction in cancer cell viability, and compares this effect to alternative or standard-of-care compounds.

  • Rationale: A cell viability assay measures the overall health of a cell population. If the targeted signaling pathway is critical for cell survival and proliferation, its inhibition should lead to a dose-dependent decrease in cell viability.[9] Comparing the EC50 from this phenotypic assay to the EC50 from the target engagement assay provides crucial insight into the therapeutic window and on-target potency.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative, a known inhibitor, and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTS Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm. The amount of formazan product is directly proportional to the number of living cells.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the EC50 for cell proliferation inhibition.

Comparative Performance Data (Hypothetical)
Compound Target Engagement EC50 (NanoBRET) Cell Viability EC50 (MTS Assay) Selectivity Window (Viability/Target)
2-Chloro-6-methylquinoline-3-CA Derivative 80 nM240 nM3X
Alternative: Known Inhibitor (Gefitinib) 110 nM350 nM3.2X
Negative Control (Inactive Analog) > 10,000 nM> 10,000 nMN/A

This comparative data demonstrates that the novel derivative has a comparable on-target effect to the known inhibitor, validating its potential as a lead candidate. The window between target engagement and the phenotypic effect reflects the complexity of cellular signaling, where significant target inhibition may be required to overcome pathway redundancy and elicit a biological response.

Conclusion

Validating the mechanism of action for a novel compound series like this compound derivatives is a multi-tiered, evidence-based process. It requires moving beyond a single data point to build a comprehensive story that connects direct target binding with cellular activity, pathway modulation, and a final, therapeutically relevant phenotype. By employing a systematic workflow of biochemical, biophysical, and cellular assays, and by continually comparing performance against established alternatives, researchers can generate a robust data package that instills confidence in a compound's MoA and justifies its advancement in the drug discovery pipeline.

References

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • PubMed. (n.d.). Integrated analysis of receptor activation and downstream signaling with EXTassays. PubMed. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (2006). Integrated analysis of receptor activation and downstream signaling with EXTassays. Nature Methods. [Link]

  • PubMed Central. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. Molecular Systems Biology. [Link]

  • ResearchGate. (2019). In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. ResearchGate. [Link]

  • ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [Link]

  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay. DiscoverX. [Link]

  • ResearchGate. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Request PDF. [Link]

  • PubMed. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Chemical Communications. [Link]

  • National Institutes of Health. (n.d.). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. NIH. [Link]

  • MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • CRUK Bioinformatics Summer School. (2015). Downstream analysis of transcriptomic data. [Link]

  • Medium. (2024). A Systems-Level Framework for Combating Antimicrobial Resistance. A-STAR7_DOCTOR. [Link]

  • PubMed. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design. [Link]

  • PubMed. (2006). Discovery of novel targets of quinoline drugs in the human purine binding proteome. Molecular Pharmacology. [Link]

  • ResearchGate. (2022). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]

  • PubMed Central. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery. [Link]

  • Atmiya University. (n.d.). Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

  • National Institutes of Health. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E. [Link]

  • MDPI. (2017). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • MDPI. (2024). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics. [Link]

  • ResearchGate. (2008). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. (2011). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • National Institutes of Health. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Chloro-6-methylquinoline-3-carboxylic acid. As a chlorinated heterocyclic carboxylic acid, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the required safety protocols.

Disclaimer: Specific safety data for this compound is not extensively published. Therefore, this guidance is synthesized from the established principles of handling chlorinated organic compounds and safety data from structurally analogous chemicals. Always consult with your institution's Environmental Health & Safety (EHS) department for specific local regulations.

Hazard Assessment and Characterization

Understanding the potential hazards of a chemical is the foundational step for its safe management. Based on data from similar chloroquinoline derivatives, this compound should be handled as a hazardous substance.[1][2][3]

The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

These classifications necessitate careful handling in a controlled laboratory environment and mandate the use of appropriate Personal Protective Equipment (PPE).

Potential Hazard (GHS Classification) Hazard Statement Basis of Assessment
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedData from analogous compounds 2-chloro-6-methylquinoline and 6-Chloroquinoline-3-carboxylic acid.[3][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationData from analogous compound 2-Chloroquinoline-6-carboxylic acid.[2]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationData from analogous compound 2-Chloroquinoline-6-carboxylic acid.[2]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationData from analogous compound 2-Chloroquinoline-6-carboxylic acid.[2]

Mandatory Safety Protocols: PPE and Handling

Before handling or preparing for disposal, adherence to the following safety protocols is non-negotiable.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[6][7]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron or full-body suit should be worn.[7][8]

Handling Procedures:

  • Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

  • Avoid all direct personal contact.[10]

  • Minimize the generation of dust when handling the solid material.[8]

  • Ensure containers are kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area.[9][11]

  • Wash hands thoroughly after handling the material.[6][8]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. Chlorinated (or halogenated) organic compounds are treated differently than non-halogenated waste streams and must never be mixed.[12][13] Mixing them can render a large volume of solvent unsuitable for recovery and significantly increase disposal costs.[13]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., HD polyethylene) and have a secure, tight-fitting lid.[12]

  • Labeling: The label must be accurate and unambiguous. Include the full chemical name: "this compound," the words "Hazardous Waste," and list the associated hazards (e.g., "Irritant," "Acutely Toxic").

  • Solid Waste: Collect pure solid waste, spent reagents, and any contaminated items (e.g., weighing paper, gloves, paper towels) directly into the designated container.

  • Liquid Waste: If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvents.[13]

  • Container Management: Do not fill waste containers beyond 90% capacity to allow for expansion.[12] Ensure the exterior of the container remains clean and free of contamination.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, secondary containment, or a safety cabinet, away from incompatible materials.[12]

Disposal Decision Workflow

The ultimate disposal of this compound must be managed by a licensed hazardous waste disposal company, coordinated through your institution's EHS department. The following workflow illustrates the decision process from waste generation to final handoff.

G Disposal Workflow for this compound cluster_0 Step 1: Characterization cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Disposal Request start Waste Generated: This compound waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in a designated, sealed, and labeled container for 'Solid Halogenated Organic Waste' solid_waste->collect_solid collect_liquid Collect in a designated, sealed, and labeled container for 'Liquid Halogenated Organic Waste' liquid_waste->collect_liquid storage Store container in a designated Satellite Accumulation Area (max. 90% full, tightly closed) collect_solid->storage collect_liquid->storage ehs_contact Arrange for Pickup: Contact Environmental Health & Safety (EHS) for hazardous waste disposal. storage->ehs_contact

Caption: Decision workflow for proper disposal.

Approved Disposal Technology: High-Temperature Incineration

Landfill burial and other obsolete disposal methods for chlorinated organic materials are generally prohibited due to their toxicity and potential to leach into groundwater.[14] The industry-standard and environmentally preferred method for disposing of chlorinated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers.[9][14][15]

The Rationale for Incineration:

  • Complete Destruction: High-temperature combustion (typically 800°–1500° C) breaks down the organic molecule into simpler, gaseous byproducts.[14][15]

  • Neutralization of Halogens: The chlorine within the molecule is primarily converted to hydrogen chloride (HCl) gas.[15]

  • Pollution Control: The incinerator's exhaust stream is passed through a "scrubber" system, which uses water or an alkaline solution to neutralize the acidic HCl gas, preventing its release into the atmosphere.[14][15]

This process ensures the complete and permanent destruction of the hazardous compound, transforming it into less harmful substances.[14]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection if dust is significant.

  • Prevent the spill from entering drains or waterways.[6][8]

  • For solid spills, carefully sweep or vacuum the material into a suitable container for hazardous waste disposal, avoiding dust generation.[8][9]

  • Thoroughly clean the spill area with soap and water.[9]

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][9]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical advice.[7][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) for a related compound available for emergency responders.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • PubChem Compound Summary for CID 689081, 2-chloro-6-methylquinoline-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • PubChem Compound Summary for CID 689081, 2-Chloro-6-methylquinoline-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • Material Safety Data Sheet. (2021). Retrieved from [Link]

  • Hazardous Waste Reduction. (n.d.). University of Missouri Environmental Health and Safety. Retrieved from [Link]

  • PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Safety Data Sheet for 2,3-Dimethylquinoxaline-6-carboxylic acid. (2023). Angene Chemical. Retrieved from [Link]

  • PubChem Compound Summary for CID 77974, 2-Chloro-6-methylquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT. Retrieved from [Link]

  • PubChem Compound Summary for CID 16783717, 2-Chloroquinoline-6-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Compound Summary for CID 14241492, 6-Chloroquinoline-3-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 6-methyl quinoline information page. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Chloro-6-methylquinoline-3-carboxylic acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 2-Chloro-6-methylquinoline-3-carboxylic acid. The information herein is synthesized from established safety data for quinoline derivatives and related chemical structures to ensure a comprehensive understanding of the necessary precautions.[1][2][3] The primary objective is to empower laboratory personnel with the knowledge to work safely, minimizing exposure risks and ensuring the integrity of their research.

Hazard Identification and Risk Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a thorough risk assessment can be conducted by examining the hazards associated with its structural motifs: quinoline, chlorinated aromatic compounds, and carboxylic acids.

Based on data from analogous compounds, the primary hazards include:

  • Skin Irritation: Direct contact may lead to skin irritation.[3][4]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation or damage upon contact.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[3][4][6]

  • Potential for Genetic Defects and Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and may be carcinogenic.[3][7]

Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. All handling of this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][2]

Protection Type Specific Recommendations Rationale
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges (or equivalent EN 14387 type ABEK cartridges) should be used if dust or aerosols are generated outside of a fume hood.[1][8]To prevent inhalation of the compound, which can cause respiratory irritation.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required.[2] Gloves must be inspected for any signs of degradation before use and disposed of immediately after handling the compound or if contamination is suspected.[1][4]To prevent skin contact, which can lead to irritation and potential absorption.[1][3]
Eye Protection Safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards are the minimum requirement.[1][2] For procedures with a risk of splashing, chemical splash goggles and a face shield are mandatory.[1][2]To protect the eyes from dust particles and splashes that can cause serious irritation or damage.[3][5]
Skin and Body Protection A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[1][2] Long pants and closed-toe shoes are also required.[2]To prevent accidental skin exposure and contamination of personal clothing.[1][3]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Preparation and Weighing
  • Work Area Setup: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Weighing: To minimize dust generation, weigh the solid compound on weigh paper or in a tared container within the fume hood.

  • Labeling: All containers holding the compound must be clearly and accurately labeled with its full chemical name.

Dissolution and Reaction Setup
  • Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects before use.

  • Solvent Addition: Slowly add the solvent to the solid to avoid splashing. If necessary, use a magnetic stirrer for gentle mixing.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

Post-Procedure and Cleanup
  • Quenching and Workup: All quenching and workup procedures should be performed within the fume hood.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Waste Segregation: Segregate all waste materials as described in the disposal plan below.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly with soap and water.[3][9][10]

Emergency Procedures: Spill and Exposure Management

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][9][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][5][9] Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]

Chemical Spill Response Workflow

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain neutralize Neutralize if Safe (Follow specific lab protocol) contain->neutralize collect Collect Spill Debris (Use non-sparking tools) neutralize->collect package Package Waste (Seal in a labeled container) collect->package decontaminate Decontaminate the Area package->decontaminate dispose Dispose of Waste (Follow hazardous waste procedures) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including the compound itself, any contaminated consumables (e.g., gloves, weigh paper), and cleaning materials, in a clearly labeled, sealed container.

  • Licensed Disposal: The material should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[12]

  • Prohibited Disposal: Do not allow the chemical to enter drains or sewer systems.[1][12] Contamination of water, foodstuffs, or animal feed must be prevented.[12]

Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines and procedures.

References

  • Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z) - Benchchem. (URL: )
  • Personal protective equipment for handling 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde - Benchchem. (URL: )
  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (URL: )
  • 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID Safety D
  • SAFETY D
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • 2 - SAFETY D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). (URL: )
  • 2-CHLORO-6-METHYL-QUINOLINE-4-CARBOXYLIC ACID - Safety Data Sheet - ChemicalBook. (2022-08-11). (URL: )
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-15). (URL: )
  • Safety Data Sheet - Angene Chemical. (2025-10-31). (URL: )
  • SAFETY D
  • 2 - SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methylquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methylquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.